6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKORLPTBCMNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585702 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105655-00-3 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine, a key heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the prevalent synthetic strategy, centering on the Mannich condensation reaction, and offers detailed, step-by-step experimental protocols. The causality behind experimental choices, from starting material selection to reaction conditions and purification techniques, is thoroughly examined to provide a field-proven and scientifically robust narrative. This guide is intended to be a self-validating system for researchers, grounded in authoritative chemical principles and supported by comprehensive references.
Introduction: The Significance of the Fluorinated Benzoxazine Core
The 3,4-dihydro-2H-1,3-benzooxazine ring system is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities. The incorporation of a fluorine atom at the 6-position of this nucleus can significantly modulate its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profile of a molecule. Consequently, 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine serves as a crucial building block for the synthesis of novel therapeutic agents and advanced polymer materials.
This guide focuses on the most established and reliable method for the synthesis of this valuable compound: a two-step process involving an initial Mannich condensation to form an N-protected intermediate, followed by a deprotection step to yield the target molecule.
Strategic Analysis: The Mannich Condensation Approach
The cornerstone of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine synthesis is the Mannich reaction, a three-component condensation of a phenol, formaldehyde, and a primary amine.[1][2] In this specific synthesis, 4-fluorophenol is the logical phenolic starting material.
Causality of Reactant Selection
-
4-Fluorophenol: This commercially available starting material directly incorporates the desired fluorine atom at the ultimate 6-position of the benzoxazine ring. Its reactivity is well-understood, making it a reliable precursor.
-
Formaldehyde: Typically used in the form of its polymer, paraformaldehyde, which depolymerizes in situ to provide monomeric formaldehyde for the reaction. This is a standard and convenient source of the methylene bridge in the oxazine ring.
-
Primary Amine: The choice of the primary amine is a critical strategic decision. While the direct use of ammonia would, in theory, yield the N-unsubstituted target compound in a single step, this approach is often plagued by low yields and the formation of complex side products. A more robust and higher-yielding strategy involves the use of a primary amine with a readily removable protecting group. Benzylamine is an excellent candidate for this role due to the stability of the resulting N-benzyl group under the Mannich reaction conditions and the well-established protocols for its subsequent cleavage via hydrogenolysis.[3][4]
The overall synthetic strategy is therefore a two-step sequence:
-
Step 1: Synthesis of N-Benzyl-6-fluoro-3,4-dihydro-2H-1,3-benzooxazine via Mannich condensation of 4-fluorophenol, paraformaldehyde, and benzylamine.
-
Step 2: Deprotection of the N-benzyl group via catalytic hydrogenation to yield the final product, 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine.
This two-step approach offers superior control over the reaction and generally results in higher overall yields and purity of the final product.
Mechanistic Insights
The Mannich reaction proceeds through the initial formation of an iminium ion from the reaction of the primary amine (benzylamine) and formaldehyde.[1] Concurrently, the phenolic starting material (4-fluorophenol) exists in equilibrium with its more nucleophilic phenoxide form. The reaction culminates in the electrophilic attack of the iminium ion on the electron-rich ortho position of the phenoxide, followed by intramolecular cyclization with another equivalent of formaldehyde to form the benzoxazine ring.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-6-fluoro-3,4-dihydro-2H-1,3-benzooxazine
This protocol is based on established general procedures for the synthesis of N-substituted benzoxazines.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorophenol | 112.11 | 11.21 g | 0.10 |
| Paraformaldehyde | (30.03)n | 6.01 g | 0.20 |
| Benzylamine | 107.15 | 10.72 g | 0.10 |
| 1,4-Dioxane | 88.11 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (11.21 g, 0.10 mol) and 1,4-dioxane (100 mL). Stir the mixture at room temperature until the 4-fluorophenol has completely dissolved.
-
Add benzylamine (10.72 g, 0.10 mol) to the solution dropwise over 5 minutes.
-
Add paraformaldehyde (6.01 g, 0.20 mol) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-fluorophenol, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford N-Benzyl-6-fluoro-3,4-dihydro-2H-1,3-benzooxazine as a solid.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of the N-benzyl protected intermediate.
Step 2: Deprotection to Yield 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine
The N-benzyl group is effectively removed by catalytic hydrogenation.[6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-6-fluoro-3,4-dihydro-2H-1,3-benzooxazine | 243.28 | 24.33 g | 0.10 |
| Palladium on Carbon (10% Pd/C) | - | 2.43 g | - |
| Methanol | 32.04 | 250 mL | - |
| Hydrogen Gas | 2.02 | Balloon or Cylinder | - |
Procedure:
-
In a 500 mL hydrogenation flask, dissolve N-Benzyl-6-fluoro-3,4-dihydro-2H-1,3-benzooxazine (24.33 g, 0.10 mol) in methanol (250 mL).
-
Carefully add 10% Palladium on Carbon (2.43 g, 10 wt%) to the solution under a nitrogen atmosphere.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale reactions) at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine.
Visualization of the Deprotection Workflow:
Caption: Workflow for the deprotection of the N-benzyl intermediate.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the benzoxazine ring and the presence and position of the fluorine substituent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C and C-N-C stretches of the oxazine ring.
-
Melting Point: To assess the purity of the final product.
Safety Considerations
-
4-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Paraformaldehyde: A source of formaldehyde, which is a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Benzylamine: Corrosive and a lachrymator. Handle with appropriate PPE.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area away from ignition sources.
-
Palladium on Carbon: Flammable when dry and can ignite solvents. Handle with care, preferably wet with solvent.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area and that there are no ignition sources present.
Conclusion
The synthesis of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine is reliably achieved through a two-step process involving an N-benzylated intermediate. The Mannich condensation provides a versatile and efficient method for the construction of the core benzoxazine structure, while the subsequent catalytic hydrogenation offers a clean and effective means of deprotection. This guide provides a robust framework for the synthesis of this important fluorinated heterocyclic compound, empowering researchers in their drug discovery and materials science endeavors.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. oarjbp.com [oarjbp.com]
- 3. rsc.org [rsc.org]
- 4. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Significance of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine
This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and purity assessment of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal logic behind experimental choices, ensuring a robust and verifiable approach to spectroscopic analysis.
6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine is a heterocyclic compound of significant interest, primarily as a monomer for the synthesis of high-performance polybenzoxazine resins. These thermosetting polymers are valued for their exceptional thermal stability, low water absorption, high glass transition temperatures, and excellent flame retardancy. The fluorine substituent on the benzene ring is strategically incorporated to enhance these properties, particularly thermal stability and dielectric performance.
Given its role as a precursor, the unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide outlines the principles, protocols, and expected data for the analysis of this specific monomer using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Synthesis Context
The structural integrity of the final polymer is directly dependent on the precise structure of the monomer. It is crucial to confirm the formation of the 1,3-oxazine ring and the position of the fluorine substituent.
Chemical Structure
The accepted structure for 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine is shown below. The numbering convention used throughout this guide is provided for clarity in spectroscopic assignments.
Caption: Molecular structure and numbering of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine.
Synthetic Pathway Overview
Understanding the synthesis is key to anticipating potential impurities. This monomer is typically prepared via a Mannich-type condensation reaction.[1][2] This context informs our analytical strategy, as we must be able to distinguish the final product from unreacted starting materials or side products.
Caption: General synthetic workflow for benzoxazine monomer production.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms. For this molecule, it is essential for verifying the formation of the -O-CH₂-N- and -Ar-CH₂-N- moieties of the oxazine ring and confirming the substitution pattern on the aromatic ring. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power and relatively clean spectral window. However, solvent-solute interactions can influence chemical shifts, a phenomenon that can be leveraged to resolve overlapping signals if necessary.[3][4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified monomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).
-
Number of Scans: 16 (adjust for sample concentration).
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Predicted Data & Interpretation: The fluorine atom at the C6 position will introduce through-bond coupling to nearby protons, particularly H5 and H7, resulting in additional splitting (doublet of doublets, triplets of doublets).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Justification |
| H₂ (O-CH₂ -N) | ~5.4 - 5.6 | s | 2H | - | Protons on C2 are chemically equivalent and adjacent to electronegative O and N atoms, resulting in a downfield singlet.[6] |
| H₄ (Ar-CH₂ -N) | ~4.6 - 4.8 | s | 2H | - | Protons on C4 are chemically equivalent and deshielded by the adjacent N and aromatic ring.[6] |
| H₅ (Ar-H ) | ~6.9 - 7.1 | dd | 1H | J(H₅-H₇) ≈ 2.5, J(H₅-F) ≈ 8.5 | Ortho to the fluorine atom, this proton is deshielded and exhibits both H-H and H-F coupling. |
| H₇ (Ar-H ) | ~6.7 - 6.9 | ddd | 1H | J(H₇-H₈) ≈ 8.5, J(H₇-F) ≈ 4.5, J(H₇-H₅) ≈ 2.5 | This proton shows coupling to H8 (ortho), the fluorine (meta), and H5 (meta). |
| H₈ (Ar-H ) | ~6.6 - 6.8 | dd | 1H | J(H₈-H₇) ≈ 8.5, J(H₈-F) ≈ 9.0 | This proton is ortho to the oxazine nitrogen and shows coupling to H7 (ortho) and the fluorine (para). |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a count of unique carbon environments and information about their nature (aliphatic, aromatic, etc.). For this molecule, it is crucial to confirm the presence of the two distinct methylene carbons of the oxazine ring (C2 and C4) and the six aromatic carbons, whose chemical shifts are influenced by the fluorine and oxazine ring substituents.[7][8] The large C-F coupling constants are diagnostic for identifying the carbon directly bonded to fluorine (C6) and those in its vicinity.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for rapid acquisition.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.
Predicted Data & Interpretation:
| Carbon Assignment | Predicted δ (ppm) | J(C-F) Coupling (Hz) | Justification |
| C2 (O-C H₂-N) | ~80 - 84 | - | Highly deshielded carbon between two heteroatoms. |
| C4 (Ar-C H₂-N) | ~48 - 52 | - | Aliphatic carbon adjacent to nitrogen and an aromatic ring. |
| C5 | ~117 - 119 | d, J ≈ 8 | Aromatic CH ortho to the C-F bond. |
| C6 | ~156 - 160 | d, J ≈ 240 | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling and a significant downfield shift. |
| C7 | ~115 - 117 | d, J ≈ 23 | Aromatic CH ortho to the C-F bond. |
| C8 | ~118 - 120 | d, J ≈ 8 | Aromatic CH meta to the C-F bond. |
| C9 | ~145 - 148 | d, J ≈ 2 | Quaternary aromatic carbon bonded to oxygen, with a small para C-F coupling. |
| C10 | ~135 - 138 | d, J ≈ 7 | Quaternary aromatic carbon bonded to nitrogen, with a small meta C-F coupling. |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this benzoxazine, it serves to confirm the successful formation of the oxazine ring by identifying the characteristic C-O-C asymmetric stretch and the disappearance of the phenolic -OH and primary amine N-H stretches from the starting materials.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or viscous liquid, melt a small amount between two NaCl or KBr plates to form a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Predicted Data & Interpretation:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Assignment |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (from -CH₂- groups) |
| 1610 - 1580 | C=C stretch | Aromatic ring breathing |
| 1500 - 1480 | C=C stretch | Aromatic ring breathing |
| 1280 - 1220 | C-O-C stretch (asymmetric) | Characteristic of the oxazine ring ether linkage.[9] |
| 1200 - 1150 | C-F stretch | Aromatic C-F bond |
| 1150 - 1100 | C-N stretch | Aliphatic amine |
| 950 - 920 | Benzene ring mode | Confirms the presence of a 1,2,4-trisubstituted benzene ring.[9] |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electron Impact (EI) is a suitable ionization technique for this relatively stable, small molecule, as it induces predictable fragmentation. The primary goal is to observe the molecular ion (M⁺˙) peak, which confirms the elemental composition, and to analyze fragment ions that are consistent with the proposed structure.[11][12]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the mass spectrometer.
-
Ionization: Use Electron Impact (EI) at 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range from 40 to 300.
-
Data Interpretation: Identify the molecular ion peak. The nominal molecular weight of C₈H₈FNO is 153.15 g/mol . Look for a strong M⁺˙ peak at m/z = 153. Analyze major fragment ions to corroborate the structure.
Predicted Data & Interpretation: The fragmentation of benzoxazines is well-understood and typically involves the cleavage of the oxazine ring.[13]
| m/z (Mass/Charge) | Proposed Fragment Ion | Structural Justification |
| 153 | [C₈H₈FNO]⁺˙ | Molecular Ion (M⁺˙) . Confirms the molecular formula. |
| 123 | [M - CH₂O]⁺˙ | Loss of formaldehyde via a retro-Diels-Alder-type cleavage of the oxazine ring. |
| 110 | [C₆H₅FO]⁺˙ | Fragment corresponding to the 4-fluorophenol moiety. |
| 95 | [C₆H₄F]⁺ | Loss of a methyl group from the amine fragment, following ring cleavage. |
Integrated Analytical Workflow for Structural Confirmation
No single technique is sufficient for unambiguous structural confirmation. A self-validating system relies on the convergence of data from all methods.
Caption: Logic flow for integrated spectroscopic data analysis.
By following these detailed protocols and cross-validating the results as outlined in the workflow, researchers can confidently confirm the structure and purity of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine, ensuring the quality and reliability of this critical monomer for advanced material development.
References
- 1. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
The Biological Versatility of 6-Fluoro-3,4-dihydro-2H-benzooxazine: A Technical Guide for Drug Discovery Professionals
Preamble: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient lead generation. The benzoxazine moiety has emerged as one such scaffold, demonstrating a remarkable breadth of pharmacological activities.[1] Derivatives of this heterocyclic system have been reported to possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others.[1] This guide focuses on a specific, yet underexplored, member of this family: 6-Fluoro-3,4-dihydro-2H-benzooxazine . The strategic incorporation of a fluorine atom at the 6-position is anticipated to modulate the compound's physicochemical properties, potentially enhancing its metabolic stability, binding affinity, and overall therapeutic potential.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this promising compound.
Synthesis and Physicochemical Properties
The synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine is typically achieved through a Mannich-like condensation reaction involving a substituted phenol, formaldehyde, and a primary amine. While specific, detailed synthetic procedures for this exact molecule are not extensively published, a general and adaptable protocol can be derived from the literature on related benzoxazine syntheses.
General Synthetic Protocol: A Pathway to 6-Fluoro-3,4-dihydro-2H-benzooxazine
A plausible synthetic route involves the reaction of 4-fluorophenol with paraformaldehyde and a suitable amine, followed by cyclization. A detailed, step-by-step methodology is provided below.
Experimental Protocol: Synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorophenol (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene.
-
Addition of Reagents: To the stirred solution, add paraformaldehyde (2 equivalents) and a primary amine (1 equivalent), such as ammonia or a protected amine. The choice of amine will influence the final N-substituent of the benzoxazine ring. For the parent compound, an ammonia source is used.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (80-110 °C) for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then subjected to purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 6-Fluoro-3,4-dihydro-2H-benzooxazine.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Characteristics
The PubChem database provides the following computed properties for 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine:
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | --INVALID-LINK--[3] |
| Molecular Weight | 153.15 g/mol | --INVALID-LINK--[3] |
| XLogP3-AA | 1.8 | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[3] |
Potential Biological Activities and Therapeutic Applications
Based on the known activities of the broader benzoxazine class and the influence of fluorine substitution, 6-Fluoro-3,4-dihydro-2H-benzooxazine is a compelling candidate for investigation in several therapeutic areas.
Anticancer Activity
The benzoxazine scaffold has been identified in a number of compounds with promising anticancer properties.[4] The introduction of a fluorine atom can further enhance this activity. For instance, a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative, compound 14f , demonstrated significant inhibitory effects against a panel of cancer cell lines, with IC₅₀ values ranging from 7.84 to 16.2 µM.[5] The structure-activity relationship (SAR) studies from this work indicated that electron-donating groups on the benzoxazine ring and specific substitutions on the N-aryl moiety were beneficial for activity.[5] This suggests that 6-Fluoro-3,4-dihydro-2H-benzooxazine could serve as a valuable starting point for the development of novel anticancer agents.
Hypothesized Mechanism of Action in Cancer:
While the precise mechanism for this specific compound is unknown, related benzoxazinone derivatives have been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[6]
Antimicrobial Activity
Benzoxazine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][7] The lipophilicity conferred by the fluorine atom may enhance the compound's ability to penetrate microbial cell membranes. A study on benzoxazine-6-sulfonamide derivatives reported Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL against various bacterial and fungal strains.
Neuroprotective Effects
Several 1,4-benzoxazine derivatives have been investigated for their potential as neuroprotective agents.[8] One study identified 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines as potent inhibitors of oxidative stress-mediated neuronal degeneration without exhibiting significant cytotoxicity.[9] The mechanism of neuroprotection is often linked to the modulation of signaling pathways involved in cellular stress responses.
Potential Neuroprotective Signaling Pathway:
It is hypothesized that fluorinated benzoxazines may exert their neuroprotective effects by activating the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses.
Experimental Workflows for Biological Evaluation
To ascertain the biological activity of 6-Fluoro-3,4-dihydro-2H-benzooxazine, a series of well-established in vitro assays are recommended.
Assessment of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Fluoro-3,4-dihydro-2H-benzooxazine in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 6-Fluoro-3,4-dihydro-2H-benzooxazine in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Assessment of Neuroprotective Activity: In Vitro Model of Oxidative Stress
An in vitro model of oxidative stress can be used to evaluate the neuroprotective potential of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treatment: Treat the cells with various concentrations of 6-Fluoro-3,4-dihydro-2H-benzooxazine for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Concluding Remarks and Future Directions
6-Fluoro-3,4-dihydro-2H-benzooxazine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine is likely to bestow favorable pharmacokinetic and pharmacodynamic properties. The preliminary evidence from related benzoxazine derivatives suggests that this compound warrants further investigation for its potential anticancer, antimicrobial, and neuroprotective activities. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its biological profile. Future research should focus on the synthesis of a library of derivatives based on this core structure to establish a comprehensive structure-activity relationship. Furthermore, in-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by this intriguing class of compounds.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. asianpubs.org [asianpubs.org]
- 8. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of 6-Fluoro-3,4-dihydro-2H-benzooxazine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-benzooxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This technical guide addresses the enigmatic mechanism of action of a specific derivative, 6-Fluoro-3,4-dihydro-2H-benzooxazine. In the absence of direct, conclusive studies on this particular molecule, this document provides a comprehensive framework for its potential biological activities by drawing parallels with structurally related benzoxazine analogs. We will delve into the known targets and signaling pathways modulated by this chemical class, offering a scientifically grounded hypothesis for the mechanism of action of the fluoro-substituted derivative. Furthermore, this guide presents a detailed roadmap of experimental protocols and strategic workflows designed to systematically elucidate its precise molecular interactions and cellular effects. This document is intended to serve as an in-depth resource for researchers embarking on the investigation of this promising compound, fostering a methodical and insightful approach to its pharmacological characterization.
The Benzoxazine Scaffold: A Versatile Pharmacophore
The benzoxazine ring system, a fusion of a benzene and an oxazine ring, represents a versatile template for the design of bioactive molecules.[1][2][3][4] Its structural rigidity, combined with the potential for diverse substitutions, allows for the fine-tuning of physicochemical properties and target specificity. Over the years, medicinal chemists have successfully synthesized a plethora of benzoxazine derivatives demonstrating a remarkable array of biological effects, including:
-
Anticancer Activity: Various benzoxazine derivatives have shown potent anti-proliferative effects against a range of cancer cell lines.[5][6][7][8]
-
Anti-inflammatory Properties: The scaffold is present in molecules that can modulate inflammatory pathways.[9][10][11][12]
-
Central Nervous System (CNS) Modulation: Certain derivatives have been designed to interact with CNS targets, such as G-protein coupled receptors (GPCRs).
-
Antimicrobial Effects: The benzoxazine core is also found in compounds with antibacterial and antifungal activities.[1]
The introduction of a fluorine atom at the 6-position of the 3,4-dihydro-2H-benzooxazine core is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, 6-Fluoro-3,4-dihydro-2H-benzooxazine is a compound of considerable interest for drug discovery.
Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Given the diverse activities of the benzoxazine class, 6-Fluoro-3,4-dihydro-2H-benzooxazine could potentially exert its biological effects through one or more of the following mechanisms. The subsequent sections will explore these possibilities and outline experimental strategies for their validation.
Anticancer Activity: Targeting Key Cellular Machinery
The anticancer potential of benzoxazine derivatives has been linked to several key molecular targets.
-
Topoisomerase Inhibition: Some benzoxazine derivatives have been identified as human topoisomerase I inhibitors.[13] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. A proposed mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand.[13]
-
Kinase Modulation: Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Certain benzoxazine derivatives have been shown to inhibit kinases such as HER2 and JNK1.[14] Alkynyl benzoxazines, in particular, have been developed as covalent inhibitors that target cysteine residues within the kinase active site, leading to irreversible inhibition.[15][16][17]
-
c-Myc Suppression: The oncoprotein c-Myc is a critical driver of tumorigenesis in many cancers, including colorectal cancer.[8] A synthetic benzoxazine dimer has been shown to target c-Myc by interfering with its heterodimerization with MAX, leading to c-Myc degradation.[8] Benzoxazinone derivatives have also been found to downregulate c-Myc expression by stabilizing G-quadruplex structures in the c-Myc gene promoter.[18]
-
Induction of Cell Death Pathways: Benzoxazine-purine hybrids have been reported to induce distinct cell death mechanisms.[5] Some derivatives trigger a caspase-8-dependent pyroptosis-like cell death, while others promote S-phase arrest and apoptosis.[5]
The following diagram illustrates the potential signaling pathways that could be targeted by 6-Fluoro-3,4-dihydro-2H-benzooxazine in cancer cells.
Caption: Potential anticancer signaling pathways modulated by 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Anti-inflammatory Effects: Modulation of Inflammatory Mediators
The anti-inflammatory activity of benzoxazine derivatives suggests their potential to interfere with key inflammatory pathways.
-
Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some benzoxazine derivatives have demonstrated inhibitory activity against these enzymes.[10]
-
Cytokine Modulation: Pro-inflammatory cytokines play a crucial role in the inflammatory response. Benzoxazine derivatives have been shown to attenuate the release of these cytokines.[19]
Central Nervous System Activity: Targeting Neurological Receptors
The benzoxazine scaffold has been incorporated into molecules designed to interact with the central nervous system.
-
G-Protein Coupled Receptor (GPCR) Antagonism: Derivatives of 3,4-dihydro-2H-benzo[20][21]oxazine have been synthesized as potent 5-HT6 receptor antagonists. The 5-HT6 receptor is a GPCR primarily expressed in the brain and is a target for cognitive disorders.
A Strategic Roadmap for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of 6-Fluoro-3,4-dihydro-2H-benzooxazine, a systematic and multi-faceted experimental approach is required. This section outlines a comprehensive workflow for target identification and validation.
Phase 1: Phenotypic Screening and Initial Target Class Prediction
The initial step is to perform broad phenotypic screening to identify the primary biological effect of the compound.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and normal cell lines.
-
Compound Treatment: Treat cells with a range of concentrations of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
-
Staining: After a defined incubation period (e.g., 24, 48, 72 hours), fix and stain the cells with a cocktail of fluorescent dyes to visualize key cellular features (e.g., DAPI for nucleus, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify a wide range of cellular parameters (e.g., cell number, nuclear morphology, mitochondrial integrity, cytoskeletal organization).
-
Phenotypic Profiling: Compare the phenotypic profile of the compound to a reference library of compounds with known mechanisms of action to predict the target class.
Caption: Workflow for high-content imaging-based phenotypic screening.
Phase 2: Target Identification and Validation
Based on the phenotypic screen, a more focused approach to identify the specific molecular target(s) can be undertaken.
3.2.1. Target Identification Techniques
-
Affinity Chromatography-Mass Spectrometry: Synthesize a derivative of 6-Fluoro-3,4-dihydro-2H-benzooxazine with a linker for immobilization on a solid support. Incubate the immobilized compound with cell lysates, and identify the bound proteins by mass spectrometry.
-
Thermal Proteome Profiling (TPP): Treat intact cells or cell lysates with the compound and subject them to a temperature gradient. The binding of a ligand typically stabilizes its target protein, resulting in a higher melting temperature. This shift can be detected by quantitative mass spectrometry.
-
Genetic Approaches (e.g., CRISPR/Cas9 screening): Perform a genome-wide CRISPR/Cas9 screen to identify genes whose knockout confers resistance or sensitivity to the compound.
3.2.2. Target Validation Assays
Once a putative target is identified, its engagement and functional modulation by the compound must be validated.[22][23][24][25][26]
Table 1: Target Validation Assays
| Potential Target Class | Primary Validation Assay | Secondary/Functional Assay |
| Kinase | Recombinant Enzyme Inhibition Assay (e.g., ADP-Glo) | Cellular Phosphorylation Assay (Western Blot or ELISA) |
| GPCR | Radioligand Binding Assay | Second Messenger Assay (e.g., cAMP, Calcium Flux)[27][28][29][30][31] |
| Nuclear Receptor | Ligand Binding Domain Assay (e.g., TR-FRET) | Reporter Gene Assay[20][21][32][33][34] |
| Ion Channel | Patch-Clamp Electrophysiology[35][36][37] | Membrane Potential-Sensitive Dye Assay |
| Topoisomerase | DNA Relaxation Assay | DNA Damage Assay (e.g., γH2AX staining) |
| c-Myc | Surface Plasmon Resonance (SPR) for binding to c-Myc/MAX | c-Myc Target Gene Expression Analysis (qPCR) |
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, substrate, ATP, and varying concentrations of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the IC50 value of the compound.
Phase 3: Elucidation of Downstream Signaling Pathways
Once the primary target is validated, the downstream cellular consequences of its modulation need to be investigated.
-
Transcriptomics (RNA-Seq): Analyze changes in gene expression in response to compound treatment to identify modulated signaling pathways.
-
Proteomics/Phosphoproteomics: Use mass spectrometry to identify changes in protein expression and phosphorylation status to map the affected signaling networks.
-
Cell-Based Functional Assays: Investigate the effects of the compound on key cellular processes such as cell cycle progression (flow cytometry), apoptosis (Annexin V/PI staining), and cell migration (wound healing assay).
Caption: A comprehensive workflow for elucidating the mechanism of action.
Conclusion
While the precise mechanism of action of 6-Fluoro-3,4-dihydro-2H-benzooxazine remains to be definitively elucidated, the rich pharmacology of the benzoxazine scaffold provides a strong foundation for targeted investigation. By leveraging the proposed systematic approach, from broad phenotypic screening to specific target validation and downstream pathway analysis, researchers can efficiently unravel the molecular intricacies of this promising compound. The insights gained will be invaluable for its potential development as a novel therapeutic agent. This guide serves as a dynamic framework, to be adapted and refined as experimental data emerges, ultimately leading to a comprehensive understanding of the biological role of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
References
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- 7. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ijfans.org [ijfans.org]
- 10. researchgate.net [researchgate.net]
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- 12. jocpr.com [jocpr.com]
- 13. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. [repository.cam.ac.uk]
- 16. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 17. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Discovery and Isolation of Fluorinated Benzoxazines
Introduction: The Strategic Imperative for Fluorination in Benzoxazine Chemistry
Polybenzoxazines, a class of phenolic thermosetting resins, have garnered significant attention for their unique combination of desirable properties, including near-zero volumetric shrinkage upon curing, high thermal stability, low water absorption, and excellent dielectric performance.[1][2][3] The versatility of benzoxazine chemistry allows for a high degree of molecular design flexibility, enabling the tailoring of polymer properties for specific high-performance applications.[2][4] The strategic incorporation of fluorine atoms into the benzoxazine structure represents a pivotal advancement in this field. The strong electron-withdrawing nature and low polarizability of the C-F bond, coupled with the bulkiness of trifluoromethyl (-CF3) groups, impart a range of enhanced characteristics to the resulting polymers.[1][4] These include significantly lower dielectric constants, improved thermal stability, and increased hydrophobicity, making fluorinated polybenzoxazines highly sought-after materials for microelectronics, aerospace, and advanced coatings.[1][4][5][6]
This technical guide provides an in-depth exploration of the discovery and isolation of fluorinated benzoxazines, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the nuances of synthetic strategies, robust isolation and purification protocols, and comprehensive characterization techniques, grounding each step in the fundamental principles that govern the chemistry of these advanced materials.
Synthetic Strategies: Navigating the Landscape of Fluorinated Benzoxazine Synthesis
The synthesis of fluorinated benzoxazine monomers is typically achieved through a Mannich-type condensation reaction involving a fluorinated phenol, a primary amine, and formaldehyde.[7] However, the electronic effects of fluorine substituents can significantly influence the reactivity of the precursors, often necessitating modifications to traditional synthetic protocols.
Core Synthetic Pathway: The Mannich Condensation
The foundational approach for synthesizing benzoxazine monomers is the Mannich condensation. This reaction involves the reaction of a phenol, a primary amine, and formaldehyde. The general mechanism proceeds through the formation of an aminomethylol intermediate from the amine and formaldehyde, which then reacts with the phenol at the ortho position to form the benzoxazine ring.
Diagram 1: General Synthesis of Fluorinated Benzoxazines
Caption: Generalized synthetic route for fluorinated benzoxazines via Mannich condensation.
Addressing the Challenge of Weakly Basic Fluorinated Amines
A significant challenge in the synthesis of certain fluorinated benzoxazines arises when utilizing highly fluorinated, and thus weakly basic, primary amines (e.g., pentafluoroaniline).[8] Traditional synthesis conditions are often inappropriate for these precursors, leading to low yields.[8] Research has shown that the pH of the reaction medium is a critical controlling factor.[8] A strongly acidic condition is necessary to facilitate the reaction with very weak amines (pKa < 3), leading to a dramatic increase in the yield of the benzoxazine ring.[8]
Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Benzoxazine
This protocol details the synthesis of a fluorinated benzoxazine monomer using 4-(trifluoromethyl)aniline and hexafluorobisphenol A, adapted from established literature.[1]
Materials:
-
4-(Trifluoromethyl)aniline
-
37% Formaldehyde aqueous solution
-
Hexafluorobisphenol A
-
Dioxane
-
Ethyl ether
-
1N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked flask equipped with a nitrogen inlet and an ice bath, add 0.04 mol of 37% formaldehyde aqueous solution and 5 ml of dioxane. Stir for 10 minutes.
-
Slowly add a solution of 0.02 mol of 4-(trifluoromethyl)aniline dissolved in 5 ml of dioxane to the reactor using a dropping funnel.
-
After stirring for 10 minutes, add 0.01 mol of hexafluorobisphenol A dissolved in 20 ml of dioxane.
-
Raise the reaction temperature to 100 °C and allow the mixture to reflux for 24 hours.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain a yellow solid crude product.
Isolation and Purification: Achieving High-Purity Monomers
The purity of the benzoxazine monomer is paramount for achieving predictable polymerization behavior and optimal properties in the final polybenzoxazine.[9][10] Impurities can act as plasticizers or initiate side reactions, compromising the thermal and mechanical performance of the cured material.
Standard Purification Workflow
A multi-step purification process is typically employed to isolate the pure fluorinated benzoxazine monomer from unreacted starting materials and side products.
Diagram 2: Purification Workflow for Fluorinated Benzoxazines
Caption: A standard workflow for the isolation and purification of fluorinated benzoxazines.
Detailed Purification Protocol
Following the synthesis protocol outlined above, the following steps are taken to purify the resulting fluorinated benzoxazine monomer:
-
Dissolve the crude yellow solid product in ethyl ether.
-
Transfer the solution to a separatory funnel and wash three times with a 1N NaOH solution to remove unreacted phenolic compounds.
-
Subsequently, wash the organic layer three times with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the ethyl ether by rotary evaporation under reduced pressure to yield a light yellow solid product.[1]
For exceptionally high-purity requirements, techniques such as column chromatography or recrystallization may be employed.[9][11] The choice of solvent for these techniques is crucial and must be determined empirically for each specific benzoxazine monomer.
Characterization: Structural Verification and Purity Assessment
Thorough characterization is essential to confirm the chemical structure of the synthesized fluorinated benzoxazine monomer and to assess its purity. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the characteristic functional groups of the benzoxazine ring. Key absorption bands to look for include the asymmetric and symmetric stretching modes of the C-O-C bond in the oxazine ring (typically around 1230 cm⁻¹ and 1030 cm⁻¹, respectively) and the peak associated with the benzene ring attached to the oxazine ring (around 920-950 cm⁻¹).[12] The absence of a broad O-H stretching band from the starting phenol and the N-H stretching band from the primary amine indicates a successful ring formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides detailed information about the proton environment in the molecule. Characteristic peaks for the oxazine ring protons are typically observed for the Ar-CH₂-N (around 4.6 ppm) and O-CH₂-N (around 5.4 ppm) moieties.[13] The integration of these peaks relative to the aromatic protons can be used to confirm the structure.
-
¹³C NMR: ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the oxazine ring (Ar-CH₂-N and O-CH₂-N) are characteristic and provide further structural confirmation.
-
¹⁹F NMR: For fluorinated benzoxazines, ¹⁹F NMR is an indispensable tool. It provides information on the chemical environment of the fluorine atoms and can be used to confirm the incorporation and position of fluorine-containing groups.[1][14][15]
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) of the monomer and to study its polymerization behavior. A sharp endothermic peak corresponds to the melting of a pure crystalline monomer.[10] Upon heating, an exothermic peak will be observed, which corresponds to the ring-opening polymerization of the benzoxazine. The onset and peak temperatures of this exotherm provide valuable information about the curing process.[16]
| Property | Significance | Typical Range for Fluorinated Benzoxazines |
| Dielectric Constant (at 1 MHz) | A measure of a material's ability to store electrical energy. Lower values are desirable for microelectronics. | 2.2 - 2.8[1][17] |
| Water Absorption | The amount of water a material absorbs. Low water absorption is critical for maintaining dielectric properties. | < 1%[5] |
| Thermal Stability (Td5) | The temperature at which the material loses 5% of its weight. Higher values indicate better thermal stability. | > 350 °C[7] |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Varies widely with structure, often > 200 °C |
Table 1: Key Properties of Fluorinated Polybenzoxazines
Conclusion: A Pathway to High-Performance Materials
The discovery and isolation of fluorinated benzoxazines have opened new avenues for the development of high-performance polymers with tailored properties. The strategic incorporation of fluorine imparts significant advantages, particularly in lowering the dielectric constant and enhancing thermal stability. A thorough understanding of the synthetic nuances, particularly when dealing with electron-deficient fluorinated precursors, is crucial for achieving high yields. Furthermore, rigorous purification and comprehensive characterization are non-negotiable steps to ensure the quality and performance of the final polybenzoxazine material. The methodologies and insights provided in this guide serve as a robust foundation for researchers and scientists to explore and innovate within the exciting field of fluorinated benzoxazine chemistry.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Structural Elucidation of 6-Fluoro-3,4-dihydro-2H-benzooxazine and its Derivatives: A Technical Guide for Drug Discovery and Materials Science
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystallization, and structural analysis of fluorinated 3,4-dihydro-2H-benzooxazine derivatives. While a definitive crystal structure for 6-Fluoro-3,4-dihydro-2H-benzooxazine is not publicly available in crystallographic databases as of this writing, this guide will utilize the closely related and structurally characterized compound, 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) , as a foundational model. The principles and methodologies detailed herein are directly applicable to the study of 6-Fluoro-3,4-dihydro-2H-benzooxazine and its analogues, offering a robust framework for researchers in the field.
The strategic incorporation of fluorine into heterocyclic scaffolds like the benzooxazine ring system is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated benzooxazines attractive candidates for drug discovery. In materials science, such compounds are precursors to high-performance polybenzoxazine resins with enhanced thermal stability and low dielectric constants.[1]
This guide will delve into the practical aspects of synthesizing these valuable compounds, provide detailed protocols for obtaining high-quality single crystals suitable for X-ray diffraction, and present an in-depth analysis of the resulting crystal structure, highlighting key intermolecular interactions.
Part 1: Synthesis of Fluorinated Benzoxazine Monomers
The synthesis of 3,4-dihydro-2H-1,3-benzoxazines is typically achieved through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[2][3] For fluorinated derivatives, the reaction conditions may require optimization to accommodate the electronic effects of the fluorine substituent.
A general synthetic pathway is illustrated below:
Caption: Generalized workflow for the synthesis of fluorinated benzoxazine monomers.
Experimental Protocol: Synthesis of a Fluorinated Bis-benzoxazine
This protocol is adapted from established methods for synthesizing bis-benzoxazines.[2][3][4]
Materials:
-
4-Fluorophenol
-
Ethylenediamine
-
Paraformaldehyde
-
Toluene (or Dioxane)
-
Sodium Hydroxide (NaOH) solution (2 N)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (2 equivalents), ethylenediamine (1 equivalent), and paraformaldehyde (4 equivalents) in toluene.
-
Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in chloroform.
-
Wash the organic layer sequentially with 2 N NaOH solution (3 times) and distilled water (3 times) in a separatory funnel.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude benzoxazine monomer.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Note on Synthesis of Monofunctional Benzoxazines: For the synthesis of a monofunctional benzoxazine like 6-Fluoro-3,4-dihydro-2H-benzooxazine, a primary amine such as methylamine or aniline would be used in place of ethylenediamine, with adjusted stoichiometry.
Part 2: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is often the most challenging step in structural elucidation.[5][6] For small organic molecules like fluorinated benzooxazines, several crystallization techniques can be employed.
Key Considerations for Crystal Growth:
-
Purity: The starting material must be of high purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[7]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[7] If the compound is too soluble, achieving the necessary supersaturation for crystal growth is difficult.
-
Rate of Crystallization: Slow crystal growth is paramount for obtaining large, well-ordered crystals. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor or liquid diffusion.[8][9]
Caption: Common crystallization methods for small organic molecules.
Experimental Protocol: Crystallization by Slow Evaporation
-
Dissolve a small amount of the purified fluorinated benzooxazine in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) in a clean vial to create a nearly saturated solution.[7]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Part 3: Crystal Structure Analysis of a Model Compound
As a proxy for 6-Fluoro-3,4-dihydro-2H-benzooxazine, we will examine the crystallographic data of 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) .[4][10] This molecule contains the same fluorinated benzooxazine ring system and provides critical insights into its structural properties.
The crystal structure reveals that the molecule crystallizes with half a molecule in the asymmetric unit, with the full molecule generated by an inversion center.[10]
Key Structural Features:
-
Oxazine Ring Conformation: The six-membered oxazine ring adopts a half-chair conformation.[4][10] This is a common conformation for dihydro-1,3-oxazine rings, minimizing steric strain.[2][11]
-
Intermolecular Interactions: The crystal packing is stabilized by non-conventional hydrogen bonds. A dominant interaction is the C—H⋯F hydrogen bond between the fluorine atom and an axial hydrogen atom of the OCH₂N methylene group in a neighboring molecule.[4][10] C—H⋯π interactions also contribute to the stability of the crystal lattice.[4][10]
Crystallographic Data Table
The following table summarizes the crystallographic data for 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine).[4][10] A similar orthorhombic crystal system has been observed in other benzoxazine derivatives.[12]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈F₂N₂O₂ |
| Formula Weight | 344.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3569 (3) |
| b (Å) | 11.0019 (4) |
| c (Å) | 8.8829 (3) |
| β (°) | 104.288 (1) |
| Volume (ų) | 791.73 (5) |
| Z | 2 |
| Density (calculated) | 1.444 Mg/m³ |
| Absorption Coefficient (μ) | 0.11 mm⁻¹ |
| F(000) | 360 |
Part 4: The Path Forward in Drug Discovery and Materials Science
The ability to synthesize, crystallize, and structurally characterize fluorinated benzooxazines is crucial for the rational design of new therapeutic agents and advanced polymers. The detailed structural information obtained from X-ray crystallography provides a precise map of the molecule's three-dimensional shape and its preferred intermolecular interactions.
For drug development professionals, this information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the fluorine substituent influences the overall conformation and interaction profile.
-
Lead Optimization: Designing analogues with improved binding affinity and pharmacokinetic properties.
For materials scientists, this knowledge aids in:
-
Monomer Design: Creating precursors for polybenzoxazines with tailored thermal and mechanical properties.[13]
-
Controlling Polymerization: Understanding how the packing of monomers in the solid state might influence the polymerization process.
This guide provides a foundational framework for the exploration of 6-Fluoro-3,4-dihydro-2H-benzooxazine and its derivatives. By applying the detailed protocols for synthesis and crystallization, and by leveraging the structural insights from closely related compounds, researchers can accelerate their discovery and development efforts in this promising area of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. How To [chem.rochester.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure and C-H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3'-(ethane-1,2-di-yl)bis-(6-fluoro-3,4-di-hydro-2 H-1,3-benzoxazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazine moiety is a privileged heterocyclic scaffold found in a wide array of applications, from high-performance thermosetting resins to pharmacologically active agents.[1][2] The compound 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine represents a strategic fusion of this versatile core with a fluorine substituent, a modification frequently employed in medicinal chemistry to modulate key drug-like properties. Fluorine's unique electronic nature and small steric footprint can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive technical overview of the core physicochemical properties—solubility and stability—of 6-Fluoro-3,4-dihydro-2H-benzooxazine. A thorough understanding of these parameters is paramount for any researcher aiming to incorporate this scaffold into drug discovery pipelines or advanced material design. As direct experimental data for this specific isomer is not extensively published, this document will leverage data from the closely related 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine isomer as a predictive surrogate.[3] Crucially, this guide emphasizes the robust, validated experimental protocols required to empirically determine these properties, empowering researchers to generate reliable data for their specific applications.
Physicochemical Profile and its Impact on Solubility
The solubility of a compound is governed by an intricate balance of its lipophilicity, molecular size, and intermolecular forces, particularly hydrogen bonding and crystal lattice energy. The introduction of a fluorine atom can subtly alter this balance.
While specific experimental data for 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine is sparse, we can infer its likely properties from its structural analog, 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.[3] These computed properties provide a foundational hypothesis for its behavior in solution.
Table 1: Predicted Physicochemical Properties
| Property | Value (for 1,4-isomer analog) | Implication for Solubility & Stability |
|---|---|---|
| Molecular Formula | C₈H₈FNO | Low molecular weight generally favors solubility. |
| Molecular Weight | 153.15 g/mol | --- |
| XLogP3 | 1.8 | Indicates moderate lipophilicity, suggesting poor aqueous solubility but good solubility in organic solvents. |
| Hydrogen Bond Donor Count | 1 | The N-H group can donate a hydrogen bond, which can aid solvation in protic solvents. |
| Hydrogen Bond Acceptor Count | 2 | The oxygen and nitrogen atoms can accept hydrogen bonds, interacting with protic solvents. |
| Rotatable Bond Count | 0 | A rigid structure can lead to higher crystal lattice energy, potentially reducing solubility. |
Data sourced from PubChem CID 16244459 for 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.[3]
The XLogP3 value of 1.8 is particularly instructive. It suggests that the compound is more soluble in lipids than in water, a common characteristic of small molecule drug candidates designed to cross cellular membranes. However, this also predicts that achieving high concentrations in aqueous buffers for biological assays will be challenging.
Aqueous and Organic Solubility: A Methodological Approach
Characterizing a compound's solubility is a critical early step in research and development. Two primary types of solubility are typically measured: kinetic and thermodynamic.[4]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a high-concentration organic stock (usually DMSO), begins to precipitate when diluted into an aqueous buffer. This is a high-throughput assessment relevant for early screening.[4][5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a more time-consuming but accurate measure, crucial for formulation and preclinical development.[6][7]
Aqueous Solubility Determination
Given the predicted lipophilicity, 6-Fluoro-3,4-dihydro-2H-benzooxazine is expected to have low aqueous solubility. Experimental verification is essential.
The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
Principle: An excess of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV or LC-MS.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 6-Fluoro-3,4-dihydro-2H-benzooxazine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filtration: Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining undissolved microcrystals.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Caption: Workflow for Thermodynamic Solubility (Shake-Flask).
Organic Solvent Solubility
For formulation, stock solution preparation, and chemical synthesis, understanding solubility in organic solvents is critical. Benzoxazines are typically soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[9]
This method is ideal for rapidly screening solubility in early discovery phases.[10]
Principle: A compound is serially diluted from a DMSO stock into an aqueous buffer in a microplate. The formation of precipitate is detected by measuring light scattering with a nephelometer. The concentration at which the light scattering signal rises sharply above the background is the kinetic solubility.[11][12]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96- or 384-well plate, add aqueous buffer to the wells.
-
Serial Dilution: Add a small volume of the DMSO stock to the first well and perform a serial dilution across the plate to create a range of concentrations.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[13]
-
Measurement: Read the plate on a laser nephelometer to measure the light scattered by any precipitate formed.[10]
-
Data Analysis: Plot the nephelometry signal against the compound concentration to determine the precipitation point.
Caption: Workflow for Kinetic Solubility by Nephelometry.
Table 2: Expected Solubility Profile of 6-Fluoro-3,4-dihydro-2H-benzooxazine
| Solvent | Expected Solubility | Rationale / Application |
|---|---|---|
| Water | Poorly Soluble | Lipophilic nature (XLogP3 ≈ 1.8). |
| PBS (pH 7.4) | Poorly Soluble | Primary aqueous buffer for biological assays. |
| DMSO | Soluble | Common solvent for preparing high-concentration stock solutions.[9] |
| Ethanol | Moderately Soluble | Used in some formulations and biological assays. |
| Methanol | Moderately Soluble | Used in analytical sample preparation. |
| Dichloromethane | Soluble | Common solvent for organic synthesis and purification. |
Chemical and Metabolic Stability Assessment
A compound's utility depends not only on its solubility but also on its stability under various chemical and biological conditions. The benzoxazine ring can be susceptible to hydrolysis, and the molecule as a whole is subject to metabolic degradation.
Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[14] They are used to identify potential degradation products and to develop stability-indicating analytical methods—typically HPLC methods that can separate the parent compound from all degradants.[15][16]
Principle: The compound is subjected to conditions more severe than those it would encounter during storage to accelerate degradation.[14] A target degradation of 5-20% is often desired to ensure that secondary degradation is minimized.
Table 3: Standard Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments (e.g., the stomach). Tests susceptibility of the oxazine ring to acid-catalyzed opening.[17] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in basic environments (e.g., the intestine). |
| Oxidation | 3% H₂O₂, Room Temp | To evaluate susceptibility to oxidative degradation. |
| Thermal | 70°C, Solid State & Solution | To determine the impact of heat on stability. |
| Photostability | ICH Q1B conditions (UV/Vis light) | To assess degradation upon exposure to light. |
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media (acid, base, oxidant, water for thermal). For solid-state thermal and photostability, use the pure compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 3 for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: At each time point, withdraw an aliquot and immediately neutralize the acid and base samples to halt the degradation reaction.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV or MS detection).
-
Evaluation: Compare the chromatograms of stressed samples to an unstressed control to identify degradation products and calculate the percentage of parent compound remaining.
Caption: Overview of Forced Degradation Stress Conditions.
Metabolic Stability
Metabolic stability determines how quickly a compound is broken down by drug-metabolizing enzymes, which directly impacts its in vivo half-life and bioavailability. The liver is the primary site of drug metabolism.
The Role of Fluorine: Fluorine substitution is a classic strategy to enhance metabolic stability. By replacing a hydrogen atom at a site susceptible to enzymatic oxidation (a "metabolic soft spot") with a fluorine atom, that metabolic pathway can be blocked due to the strength of the C-F bond.
Principle: The compound is incubated with HLMs, which contain a high concentration of key drug-metabolizing enzymes (e.g., Cytochrome P450s). The reaction is initiated by adding a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation: Thaw HLM and prepare an incubation buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare the NADPH regenerating system (cofactor).
-
Incubation Mixture: In a microplate, add the buffer, HLM, and the test compound (at a final concentration of e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[20]
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21][22]
Caption: Workflow for Microsomal Metabolic Stability Assay.
Conclusion
6-Fluoro-3,4-dihydro-2H-benzooxazine is a compound of significant interest due to its fluorinated benzoxazine scaffold. This guide has established a predictive framework for its key physicochemical properties, anticipating low aqueous solubility but good solubility in organic solvents, a profile common for drug-like molecules. The presence of the fluorine atom is hypothesized to enhance metabolic stability by blocking potential sites of oxidative metabolism.
While predictive data provides a valuable starting point, this guide's core contribution is the detailed, field-proven methodologies for empirically determining solubility and stability. The step-by-step protocols for shake-flask solubility, high-throughput nephelometry, forced degradation, and microsomal stability assays provide researchers with the self-validating systems necessary to generate the robust data required for informed decision-making in drug discovery and materials science. By systematically applying these experimental frameworks, scientists can fully characterize 6-Fluoro-3,4-dihydro-2H-benzooxazine and unlock its full potential.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assay | Bienta [bienta.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. enamine.net [enamine.net]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 17. mdpi.com [mdpi.com]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 22. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
theoretical studies on 6-Fluoro-3,4-dihydro-2H-benzooxazine
An In-Depth Technical Guide to the Theoretical Investigation of 6-Fluoro-3,4-dihydro-2H-benzooxazine
Authored by: A Senior Application Scientist
This guide provides a comprehensive theoretical framework for the study of 6-Fluoro-3,4-dihydro-2H-benzooxazine, a molecule of significant interest within the broader class of benzoxazine compounds. Benzoxazines are versatile heterocyclic scaffolds utilized in fields ranging from medicinal chemistry to advanced polymer science, owing to their unique structural and electronic properties.[1][2] The introduction of a fluorine atom at the 6-position is anticipated to modulate the molecule's lipophilicity, metabolic stability, and electronic characteristics, making it a prime candidate for drug development and materials science applications.
This document is structured to guide researchers, scientists, and drug development professionals through a robust theoretical workflow, from initial computational setup to the analysis of complex electronic properties. The methodologies described herein are grounded in established quantum chemical principles and validated by experimental findings on analogous structures.
Molecular Structure and Synthetic Considerations
6-Fluoro-3,4-dihydro-2H-benzooxazine, with the chemical formula C₈H₈FNO, belongs to the 1,4-benzoxazine family.[3] The core structure consists of a benzene ring fused to a six-membered oxazine ring.
Table 1: Molecular Identifiers for 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine [3]
| Identifier | Value |
| IUPAC Name | 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| SMILES | C1COC2=C(N1)C=C(C=C2)F |
The synthesis of 3,4-dihydro-2H-1,3-benzoxazines is typically achieved via a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[1][4] For the 1,4-isomer, alternative synthetic routes are employed. While this guide focuses on theoretical aspects, understanding the synthesis is crucial for contextualizing the molecule's properties and potential impurities.
A Framework for Theoretical Investigation
A robust theoretical study of this molecule relies heavily on quantum chemical calculations, primarily using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[5][6] The following workflow outlines a comprehensive approach to elucidating its structural, spectroscopic, and electronic characteristics.
Caption: Theoretical workflow for the comprehensive study of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Computational Protocol
The accuracy of theoretical predictions is fundamentally tied to the chosen computational method. For benzoxazine derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to yield reliable results for geometry, vibrational frequencies, and electronic properties.[6][7] All calculations should be performed in the gas phase to model an isolated molecule, which serves as a fundamental baseline.
Step-by-Step Protocol:
-
Software: Utilize a quantum chemistry software package like Gaussian.
-
Method: Employ Density Functional Theory (DFT).
-
Functional: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: Use the 6-311++G(d,p) basis set, which includes diffuse functions (++) for accurately describing non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Initial Structure: Build the initial 3D structure of 6-Fluoro-3,4-dihydro-2H-benzooxazine using a molecular editor.
-
Optimization: Perform a full geometry optimization without constraints to locate the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Conformational and Structural Analysis
The dihydro-oxazine ring in benzoxazines is not planar and typically adopts a stable conformation. X-ray crystallography studies on related compounds have revealed that the oxazine ring often exists in a half-chair conformation to minimize steric strain.[4][8]
The primary goal of the geometry optimization is to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. These theoretical values provide a powerful predictive tool for understanding the molecule's three-dimensional structure in the absence of experimental crystallographic data.
Table 2: Predicted Key Geometric Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| C-O (Aromatic) | ~1.37 Å | |
| C-O (Aliphatic) | ~1.43 Å | |
| C-N (Aromatic) | ~1.40 Å | |
| C-N (Aliphatic) | ~1.46 Å | |
| Bond Angle | C-O-C | ~117° |
| C-N-C | ~119° | |
| Dihedral Angle | C-N-C-C | Defines the ring pucker |
Note: These values are representative expectations based on DFT calculations of similar structures.
Spectroscopic Characterization: A Theoretical Approach
Theoretical calculations are instrumental in interpreting experimental spectra. By simulating FT-IR and NMR spectra, one can assign specific spectral features to corresponding molecular motions or chemical environments.
Vibrational Analysis (FT-IR)
Theoretical vibrational frequencies correspond to the fundamental modes of molecular motion. While DFT calculations tend to overestimate frequencies, a uniform scaling factor (typically ~0.96 for B3LYP) can be applied for better agreement with experimental data. Key predicted vibrational modes for benzoxazines include the asymmetric and symmetric stretching of the C-O-C ether linkage and vibrations of the substituted benzene ring.[9]
Table 3: Predicted Principal Vibrational Frequencies (Scaled)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3400 cm⁻¹ | Stretching of the amine N-H bond. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | Stretching of C-H bonds on the oxazine ring. |
| C=C Stretch | ~1600-1450 cm⁻¹ | Aromatic ring stretching modes. |
| C-O-C Asymmetric Stretch | ~1230 cm⁻¹ | Characteristic ether linkage stretch.[9] |
| C-F Stretch | ~1150 cm⁻¹ | Stretching of the carbon-fluorine bond. |
| C-O-C Symmetric Stretch | ~1030 cm⁻¹ | Characteristic ether linkage stretch.[9] |
| Benzene-Oxazine Mode | ~920 cm⁻¹ | Out-of-plane bending, confirming ring fusion.[9] |
NMR Spectral Analysis
The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors, which can be converted to NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure by comparing predicted shifts to those obtained experimentally.[4][10]
Analysis of Electronic Properties
The electronic nature of 6-Fluoro-3,4-dihydro-2H-benzooxazine dictates its reactivity, stability, and potential for intermolecular interactions.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior.[7]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Its energy level correlates with the ionization potential.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Its energy level correlates with the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For 6-Fluoro-3,4-dihydro-2H-benzooxazine, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom, while the LUMO may be distributed across the aromatic system. The electron-withdrawing fluorine atom will likely lower the energy of both orbitals.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms, which are prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the acidic hydrogen on the nitrogen atom, which are susceptible to nucleophilic attack.
The MEP surface provides a holistic view of the charge distribution and is essential for predicting intermolecular interactions, including hydrogen bonding and receptor-ligand binding.
Conclusion and Future Directions
The theoretical framework presented here provides a comprehensive, multi-faceted approach to characterizing 6-Fluoro-3,4-dihydro-2H-benzooxazine. By combining geometry optimization, conformational analysis, and the prediction of spectroscopic and electronic properties, researchers can gain deep insights into the molecule's fundamental nature. These theoretical findings serve as a powerful predictive tool that can guide synthetic efforts, rationalize experimental observations, and accelerate the design of new molecules for targeted applications in drug discovery and materials science. The next logical step would be to perform the corresponding synthesis and experimental characterization (FT-IR, NMR, X-ray crystallography) to validate and refine these theoretical models.
References
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- 2. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
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- 8. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Space of 6-Fluoro-Benzoxazine Analogs
This guide provides a comprehensive exploration of the chemical space surrounding 6-fluoro-benzoxazine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological potential of this important heterocyclic scaffold. We will examine the strategic incorporation of the 6-fluoro substituent and its profound impact on the physicochemical and biological properties of these molecules.
Introduction: The Benzoxazine Scaffold and the Strategic Role of Fluorine
The 1,4-benzoxazine ring system is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4][5][6] The strategic placement of a fluorine atom at the 6-position of the benzoxazine core can significantly modulate a molecule's properties. Fluorine, as a bioisostere for hydrogen, can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[7][8] A notable example of a halogenated benzoxazine derivative in clinical use is Efavirenz, a non-nucleoside reverse transcriptase inhibitor for HIV, which features a 6-chloro substituent.[9][10] This underscores the therapeutic potential that can be unlocked through halogenation of the benzoxazine scaffold.
Navigating the Synthetic Landscape of 6-Fluoro-Benzoxazines
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines generally involves the formation of the heterocyclic ring from an appropriately substituted arene.[11] The introduction of a fluorine atom at the 6-position necessitates careful selection of starting materials and reaction conditions.
Established Synthetic Routes
Several robust methods have been established for the synthesis of the benzoxazine core, which can be adapted for 6-fluoro analogs.[11][12]
-
Condensation of 2-Aminophenols with 1,2-Dihaloethanes: A foundational method involves the reaction of a 4-fluoro-2-aminophenol with 1,2-dibromoethane or a similar electrophile.[1][12]
-
Reductive Cyclization: An alternative approach is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts, where the starting material would be derived from 4-fluorophenol.[11]
-
Modern Catalytic Approaches: More recent advancements utilize transition metal catalysis, such as copper-catalyzed intramolecular O-arylation of β-amino alcohols or palladium-catalyzed domino reactions, to construct the benzoxazine ring with high efficiency and under mild conditions.[11][13]
Challenges in the Synthesis of Fluorinated Analogs
The synthesis of benzoxazines with fluorine substitution on an aniline component can present unique challenges. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine, potentially requiring acidic conditions to facilitate the reaction.[14] The pH of the reaction medium is often a critical factor in achieving high yields for these analogs.[14]
Experimental Protocol: Synthesis of 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
This protocol outlines a general procedure for the synthesis of the parent 6-fluoro-benzoxazine scaffold.
Step 1: Starting Materials and Reagents
-
4-Fluoro-2-aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (MgSO₄)
Step 2: Reaction Setup
-
To a solution of 4-fluoro-2-aminophenol in acetone, add 1,2-dibromoethane.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
Reflux the resulting mixture for an extended period (e.g., 72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Pour the residue into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.[12]
Structure-Activity Relationships (SAR) of 6-Fluoro-Benzoxazine Analogs
The introduction of a 6-fluoro substituent can significantly influence the biological activity of benzoxazine derivatives. SAR studies are crucial to understanding these effects and guiding the design of more potent and selective compounds.
Impact of 6-Fluoro Substitution on Biological Activity
The electron-withdrawing nature of the fluorine atom at the 6-position can impact the electron density of the aromatic ring, influencing interactions with biological targets. In the context of antiproliferative agents, for instance, the presence and position of electron-withdrawing groups on the benzoxazine nucleus can be critical for activity.[15] SAR studies on related fluoro-substituted heterocycles have shown that the substitution pattern on the aromatic ring plays a dominant role in determining biological activity.[16]
Lipophilicity and Pharmacokinetic Considerations
Fluorine substitution can have a profound effect on the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[17][18] The replacement of a hydrogen atom with fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[7] However, the overall effect on lipophilicity is context-dependent and can be influenced by other functional groups present in the molecule.[17][18][19]
Therapeutic Applications and Biological Targets
The versatility of the benzoxazine scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications.[2] The incorporation of a 6-fluoro substituent can fine-tune the activity of these compounds towards specific biological targets.
Anticancer Activity
Benzoxazine derivatives have been investigated as potential anticancer agents, with some compounds showing inhibitory activity against human topoisomerase I.[3] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[5] SAR studies of 6-fluoroquinazolines, a related heterocyclic system, have identified compounds with dual inhibitory activities against TNF-alpha production and T-cell proliferation, highlighting the potential for developing anti-inflammatory and anticancer agents.[20]
Central Nervous System (CNS) Applications
The benzoxazine scaffold has also been explored for its potential in treating CNS disorders. For example, multifunctional 6-fluoro-1,2-benzoxazole derivatives have been designed to target behavioral and psychological symptoms of dementia.[21] These compounds often exhibit activity at serotonin and dopamine receptors.[21]
Antimicrobial Properties
Derivatives of 1,4-benzoxazine have shown promising antimicrobial and antimycobacterial activity.[4][12] The introduction of a 6-fluoro group could potentially enhance the potency or spectrum of activity of these compounds.
Data Presentation
Table 1: Physicochemical Properties of 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [22] |
| Molecular Weight | 153.15 g/mol | [22] |
| XLogP3 | 1.8 | [22] |
| IUPAC Name | 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | [22] |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of 6-fluoro-benzoxazine analogs.
Key Considerations in Drug Discovery
Caption: Interconnected stages in the discovery of 6-fluoro-benzoxazine drug candidates.
Conclusion
The exploration of the chemical space of 6-fluoro-benzoxazine analogs presents a promising avenue for the discovery of novel therapeutic agents. The strategic incorporation of a 6-fluoro substituent offers a powerful tool to modulate the physicochemical and pharmacological properties of the benzoxazine scaffold. A thorough understanding of the synthetic methodologies, structure-activity relationships, and biological targets is essential for successfully navigating this chemical space and unlocking the full therapeutic potential of these compounds. This guide provides a foundational framework for researchers to build upon in their quest for new and improved drugs based on the 6-fluoro-benzoxazine core.
References
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- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NIH 3D [3d.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.brighton.ac.uk [research.brighton.ac.uk]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Fluoro-3,4-dihydro-2H-benzooxazine Hydrochloride (CAS 105655-00-3): A Versatile Scaffold for Modern Drug Discovery
6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine Hydrochloride (CAS 105655-00-3): A Versatile Scaffold for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic structures, the benzoxazine core has emerged as a versatile and valuable scaffold. This guide focuses on a specific, fluorinated analogue, 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride (CAS No. 105655-00-3), a key intermediate whose structural features make it an attractive starting point for synthesizing a diverse range of biologically active compounds.
The incorporation of a fluorine atom at the 6-position of the benzoxazine ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can profoundly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds, making this particular scaffold a subject of intense interest for researchers and drug development professionals. This guide provides a comprehensive overview of its properties, synthesis, and, most importantly, its application as a central scaffold in the discovery of agents targeting central nervous system (CNS) disorders, cancer, and microbial infections.
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| CAS Number | 105655-00-3 | [3] |
| Molecular Formula | C₈H₈FNO (Free Base) / C₈H₉ClFNO (HCl Salt) | [5] |
| Molecular Weight | 153.16 g/mol (Free Base) / 189.62 g/mol (HCl Salt) | [5] |
| Appearance | Data not available | [3] |
| Melting Point | Not Available (N/A) | [3] |
| Boiling Point | Not Available (N/A) | [3] |
| Storage Conditions | 2-8°C, Protect from light | [3] |
Spectroscopic Characterization
While specific spectra for the title compound are not publicly archived, the expected NMR and MS characteristics can be reliably predicted based on its structure and data from analogous benzoxazine derivatives.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. Two distinct triplets in the aliphatic region, typically around 3.5-4.5 ppm, would correspond to the two methylene groups (-CH₂-) of the oxazine ring. The N-H proton of the hydrochloride salt would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon spectrum would display eight distinct signals for the carbon atoms of the benzoxazine core. The carbons bonded to fluorine, oxygen, and nitrogen would exhibit characteristic chemical shifts. For instance, the signals for -O-CH₂-N and Ar-CH₂-N are typically found around 65-75 ppm and 40-50 ppm, respectively.
-
Mass Spectrometry (MS): The mass spectrum of the free base would show a prominent molecular ion peak (M+) at m/z 153.16, corresponding to its molecular weight.
Synthesis and Chemical Reactivity
6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine is typically synthesized via a Mannich-type condensation reaction, a well-established method for creating benzoxazine rings.[9] This involves the reaction of a substituted 2-aminophenol with formaldehyde and a primary amine. For the title compound, a plausible synthetic route starts with 4-fluoro-2-aminophenol.
Representative Synthetic Pathway
The synthesis of the benzoxazine ring is a cornerstone reaction in the preparation of this scaffold. A general, yet representative, pathway is illustrated below.
Caption: Plausible synthetic route for CAS 105655-00-3.
Applications in Drug Discovery and Development
The true value of 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential. Its stable core and reactive secondary amine provide a robust platform for diversification.
Scaffold for CNS-Active Agents
The benzoxazine scaffold is a privileged structure in the design of agents targeting the central nervous system. Derivatives have been explored for treating a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[5] The compound serves as a key intermediate for synthesizing molecules that can interact with various receptors in the brain. For example, it is a building block for creating analogues of antipsychotic drugs like risperidone.[10][11]
Intermediate for Hypoxia-Targeted Anticancer Agents
Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to both chemotherapy and radiation.[12] This has driven the development of hypoxia-activated prodrugs (HAPs), which are selectively toxic to cancer cells in these low-oxygen environments. The benzoxazine core can be incorporated into HAP designs. Under hypoxic conditions, specific enzymes can reduce the benzoxazine moiety, leading to the release of a cytotoxic agent. This strategy leverages the tumor microenvironment for targeted therapy. These agents often work by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that controls the cellular response to hypoxia.[2][12][13]
Caption: Simplified HIF-1α signaling pathway under hypoxic vs. normoxic conditions.
Platform for Antimicrobial and Antioxidant Compounds
Derivatives of 3,4-dihydro-2H-benzo[b][1][2]oxazines have demonstrated promising antibacterial and antioxidant activities. The introduction of various substituents on the aromatic ring can significantly impact their biological efficacy. For instance, electron-donating and electron-withdrawing groups can be systematically varied to establish structure-activity relationships (SAR), guiding the design of more potent agents.
Key Experimental Methodologies
The evaluation of compounds derived from 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride requires a suite of robust in vitro assays. Below are detailed protocols for key experiments relevant to the applications discussed.
Caption: General workflow for an MTT cell viability assay.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, HepG-2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and wells with cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol: Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of reproductive cell death after treatment.[16][17][18]
-
Principle: It is the gold standard for measuring the effectiveness of cytotoxic agents, as it evaluates long-term cell survival rather than short-term metabolic activity. A cell is considered a survivor if it can form a colony of at least 50 cells.[17][18]
-
Step-by-Step Methodology:
-
Cell Preparation: Grow cells to ~70-80% confluency. Prepare a single-cell suspension using trypsin-EDTA.[17][19] Accurately count the viable cells using a hemocytometer or automated cell counter.
-
Seeding: Plate a precise number of cells (e.g., 200, 500, 1000 cells, depending on the expected toxicity of the treatment) into 6-well plates or 60 mm dishes.[16]
-
Treatment: Allow cells to attach for several hours, then treat with the desired concentrations of the test compound.
-
Incubation: Incubate the plates undisturbed for 1-3 weeks at 37°C and 5% CO₂, allowing colonies to form.[16][18] The incubation time depends on the growth rate of the cell line.
-
Fixation and Staining:
-
Washing and Drying: Gently rinse the plates with tap water until the excess stain is removed and allow them to air dry.
-
Colony Counting: Count the number of colonies containing ≥50 cells in each plate.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of the treatment.
-
Protocol: Antibacterial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]
-
Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid broth medium. Growth is assessed by visual inspection of turbidity after incubation.[20][21]
-
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth).[20][22]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[22][23] Dilute this suspension to the final required concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[24]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[20]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[20]
-
Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][25]
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1][25][26]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[1]
-
Sample Preparation: Prepare various concentrations of the test compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[27]
-
Reaction: In a 96-well plate, mix the sample solutions with the DPPH working solution (e.g., 100 µL of sample + 100 µL of DPPH).[1] Include a control containing only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][27]
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.[27]
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.[25] Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Safety and Handling
As a hydrochloride salt of a primary aromatic amine derivative, 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, use respiratory protection.[28]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. All handling equipment should be properly grounded to prevent electrostatic charges.[29]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible substances such as strong oxidizing agents. Protect from light.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride (CAS 105655-00-3) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its fluorinated benzoxazine core offers a unique combination of structural rigidity and chemical reactivity, making it an ideal starting point for generating libraries of diverse compounds. The applications of its derivatives, spanning from CNS agents to targeted anticancer therapies and novel antimicrobials, underscore its significant potential in drug discovery. By understanding its properties and leveraging the robust experimental methodologies outlined in this guide, researchers are well-equipped to unlock the full potential of this versatile molecular scaffold.
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- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 105655-00-3,this compound HYDROCHLORIDE | lookchem [lookchem.com]
- 4. 105655-00-3 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. researchgate.net [researchgate.net]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. marinebiology.pt [marinebiology.pt]
- 28. diplomatacomercial.com [diplomatacomercial.com]
- 29. tri-iso.com [tri-iso.com]
Methodological & Application
Synthesis of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine: An Experimental Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom can modulate the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed experimental protocol for the synthesis of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine via a one-pot Mannich-type condensation reaction. The causality behind experimental choices, safety precautions, and in-depth characterization are elucidated to ensure scientific integrity and reproducibility.
The synthesis of 1,3-benzoxazines is typically achieved through the Mannich reaction, which involves the condensation of a phenolic compound, a primary amine, and an aldehyde.[1] This versatile reaction allows for a high degree of molecular design flexibility.[2]
Reaction Scheme
The synthesis proceeds via the reaction of 4-fluorophenol, aniline, and paraformaldehyde. The generally accepted mechanism involves the formation of an aminomethyl intermediate from the amine and formaldehyde, which then reacts with the phenol at the ortho position to the hydroxyl group, followed by cyclization to form the oxazine ring.[3]
Caption: One-pot synthesis of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine.
Materials and Equipment
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 371-41-5 | Sigma-Aldrich | 99% purity |
| Aniline | C₆H₇N | 93.13 | 62-53-3 | Sigma-Aldrich | Freshly distilled |
| Paraformaldehyde | (CH₂O)n | - | 30525-89-4 | Sigma-Aldrich | 95% purity |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific | Anhydrous |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Sigma-Aldrich | For washing |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | Anhydrous, for drying |
| Deuterated Chloroform | CDCl₃ | 120.38 | 865-49-6 | Cambridge Isotope Labs | For NMR analysis |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer (¹H and ¹³C)
-
FTIR spectrometer
Experimental Protocol
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (11.21 g, 0.1 mol) and aniline (9.31 g, 0.1 mol). Add 100 mL of anhydrous toluene to dissolve the reactants.
-
Addition of Paraformaldehyde: While stirring, add paraformaldehyde (6.01 g, 0.2 mol) to the solution. The use of a slight excess of formaldehyde ensures the complete conversion of the reactants.[4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N sodium hydroxide solution (2 x 50 mL) to remove unreacted phenol, followed by distilled water (2 x 50 mL) until the pH of the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent like ethanol or hexane can be performed to obtain the pure product.[5]
Safety Precautions
-
Paraformaldehyde and Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is toxic and a suspected carcinogen.[6][7] All manipulations involving paraformaldehyde should be carried out in a well-ventilated fume hood.[8][9]
-
Aniline: Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Toluene: Toluene is a flammable solvent. Ensure that the reaction is carried out away from ignition sources.
-
Sodium Hydroxide: Sodium hydroxide is corrosive. Handle with care and wear appropriate PPE.
Characterization
The structure of the synthesized 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic peaks for the methylene protons of the oxazine ring. The Ar-CH₂-N protons are expected to appear as a singlet around δ 4.6 ppm, and the O-CH₂-N protons as a singlet around δ 5.3 ppm.[9][10] The aromatic protons will appear in the region of δ 6.7-7.3 ppm.
-
¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum should show signals for the methylene carbons Ar-CH₂-N at approximately δ 50 ppm and O-CH₂-N at around δ 80 ppm.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum should display characteristic absorption bands for the benzoxazine ring structure. Key peaks include:
-
Asymmetric C-O-C stretching around 1230 cm⁻¹.
-
Symmetric C-O-C stretching near 1030 cm⁻¹.
-
A peak around 920-950 cm⁻¹ corresponding to the benzene ring attached to the oxazine ring.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the freshness of reagents, especially aniline. |
| Formation of side products | Impurities in starting materials or incorrect stoichiometry | Use freshly distilled aniline. Carefully control the molar ratios of the reactants.[4] |
| Difficulty in purification | Oily product that does not crystallize | Attempt purification by column chromatography. Try different solvent systems for recrystallization. |
Conclusion
This protocol details a reliable and reproducible method for the synthesis of 6-Fluoro-3,4-dihydro-2H-1,3-benzooxazine. By understanding the underlying chemistry and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nstda.or.th [nstda.or.th]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 6-Fluoro-3,4-dihydro-2H-benzooxazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 6-Fluoro-3,4-dihydro-2H-benzooxazine, a synthetic heterocyclic compound with potential therapeutic applications. Given the prevalence of the benzoxazine scaffold in centrally active agents, this guide focuses on two primary areas of investigation: its potential as a monoamine oxidase B (MAO-B) inhibitor and its neuroprotective properties. Detailed, field-proven protocols for a fluorometric MAO-B inhibition assay and a cell-based neuroprotection assay are presented. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and development with the necessary tools to accurately characterize the bioactivity of this compound.
Introduction to 6-Fluoro-3,4-dihydro-2H-benzooxazine
6-Fluoro-3,4-dihydro-2H-benzooxazine is a fluorinated derivative of the benzoxazine heterocyclic system. The benzoxazine ring is a key pharmacophore found in a variety of biologically active compounds.[1][2][3] While specific biological data for 6-Fluoro-3,4-dihydro-2H-benzooxazine is not extensively documented in publicly available literature, its structural features suggest potential interactions with biological targets, particularly within the central nervous system. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity to target proteins.
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been investigated for a range of biological activities, including as serotonin-3 (5-HT3) receptor antagonists.[4] Furthermore, the broader class of benzoxazines has been explored for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant properties.[5] This application note will therefore explore two high-value therapeutic areas: neurodegenerative diseases and conditions requiring neuroprotection.
Rationale for MAO-B Inhibition Assay
Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters.[6][7] There are two isoforms, MAO-A and MAO-B.[8] Selective inhibitors of MAO-B are of significant therapeutic interest as they can increase dopamine levels in the brain, a key strategy in the management of Parkinson's disease.[6] Given that many small heterocyclic molecules exhibit inhibitory activity against MAOs, a primary screen to evaluate 6-Fluoro-3,4-dihydro-2H-benzooxazine as a potential MAO-B inhibitor is a logical first step.
Rationale for Neuroprotection Assay
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[9][10] Compounds that can protect neurons from various insults, such as oxidative stress or excitotoxicity, are valuable therapeutic candidates.[11] A cell-based neuroprotection assay provides a physiologically relevant system to assess the ability of 6-Fluoro-3,4-dihydro-2H-benzooxazine to mitigate neuronal cell death.[12][13]
Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a sensitive and high-throughput compatible fluorometric assay to determine the inhibitory activity of 6-Fluoro-3,4-dihydro-2H-benzooxazine against human recombinant MAO-B.
Scientific Principle
The MAO-B enzyme catalyzes the oxidative deamination of a substrate (e.g., tyramine or benzylamine), producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[7] In this coupled-enzyme assay, the generated H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will reduce the rate of this reaction.
Visualization of the MAO-B Inhibition Assay Workflow
References
- 1. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 11. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdbneuro.com [mdbneuro.com]
- 13. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Bioactivity of 6-Fluoro-3,4-dihydro-2H-benzooxazine in Cell Culture Models
Introduction: The Therapeutic Potential of Benzoxazine Scaffolds
The benzoxazine moiety is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this structural class have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[1][2][3][4][5] The incorporation of a fluorine atom, as in 6-Fluoro-3,4-dihydro-2H-benzooxazine, is a common strategy in drug design to enhance metabolic stability and binding affinity. Given the established bioactivity of related compounds, 6-Fluoro-3,4-dihydro-2H-benzooxazine emerges as a compelling candidate for investigation in various cell-based assays to elucidate its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Fluoro-3,4-dihydro-2H-benzooxazine in cell culture. It outlines detailed protocols for assessing its cytotoxic and antiproliferative effects, which are foundational steps in the preclinical evaluation of any novel compound. The methodologies described herein are designed to be robust and adaptable, providing a solid framework for initial screening and mechanistic studies.
Scientific Rationale and Experimental Design
Before commencing cell culture experiments, it is crucial to understand the physicochemical properties of 6-Fluoro-3,4-dihydro-2H-benzooxazine. This compound, with the chemical formula C₈H₈FNO, should be sourced from a reputable chemical vendor and its purity confirmed.[6] Due to its organic nature, it is anticipated to be soluble in dimethyl sulfoxide (DMSO), which is a common solvent for introducing compounds to cell culture media. However, it is imperative to determine the optimal solvent and to establish a final DMSO concentration in the culture medium that is non-toxic to the cells (typically ≤ 0.5%).
The initial experimental approach involves a dose-response analysis to determine the concentration range over which 6-Fluoro-3,4-dihydro-2H-benzooxazine exerts a biological effect. This is a critical step for identifying the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying a compound's potency.
Experimental Workflow Overview
The logical flow for the initial characterization of 6-Fluoro-3,4-dihydro-2H-benzooxazine in a cell culture setting is depicted in the following workflow diagram. This systematic approach ensures the generation of reliable and reproducible data.
Figure 1: General workflow for evaluating the in vitro activity of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Protocols for In Vitro Evaluation
The following protocols are provided as a starting point for the investigation of 6-Fluoro-3,4-dihydro-2H-benzooxazine. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their laboratories.
Protocol 1: Preparation of Stock and Working Solutions
The accurate preparation of compound solutions is fundamental to the reliability of the experimental results.
Materials:
-
6-Fluoro-3,4-dihydro-2H-benzooxazine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully add a known weight of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 153.15 g/mol ).[6]
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control.
-
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. This assay is a standard initial screening method for assessing the cytotoxic effects of a novel compound.[7]
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, HT-29) or other relevant cell types.[7]
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of 6-Fluoro-3,4-dihydro-2H-benzooxazine in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound working solutions to the respective wells. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Data Interpretation and Expected Outcomes
The results from the MTT assay will provide an initial assessment of the cytotoxic or anti-proliferative activity of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
| Parameter | Description | Example Data Interpretation |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of the compound and the biological response (cell viability). | A sigmoidal curve indicates a dose-dependent effect. |
| IC₅₀ Value | The concentration of the compound that inhibits 50% of the cell viability or proliferation. | A lower IC₅₀ value indicates higher potency. |
| Time-Dependence | The effect of the compound over different incubation periods (e.g., 24, 48, 72 hours). | An increase in cytotoxicity over time may suggest an effect on cell division or induction of apoptosis. |
Further Mechanistic Studies
Should 6-Fluoro-3,4-dihydro-2H-benzooxazine demonstrate significant activity in the initial screening assays, further investigations into its mechanism of action are warranted. The following diagram outlines potential downstream experiments.
Figure 2: Potential downstream experiments to elucidate the mechanism of action.
Conclusion
6-Fluoro-3,4-dihydro-2H-benzooxazine represents a promising chemical entity for biological investigation based on the known activities of the broader benzoxazine class of compounds. The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of its effects in cell culture models. By systematically evaluating its dose-response, time-dependence, and potential mechanisms of action, researchers can effectively determine its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 6-Fluoro-3,4-dihydro-2H-benzooxazine Scaffold in Modern Medicinal Chemistry
Abstract: The 3,4-dihydro-2H-1,4-benzoxazine ring system is a quintessential "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique conformational pre-organization and versatile substitution points allow for the precise spatial orientation of pharmacophoric features, enabling potent and selective interactions with diverse biological targets. This guide focuses on the 6-fluoro substituted analogue, a modification that leverages the unique properties of fluorine to enhance therapeutic potential. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the 6-fluoro-3,4-dihydro-2H-benzooxazine core a highly attractive starting point for drug discovery programs.[3][4] This document provides an in-depth exploration of its synthesis, key therapeutic applications, structure-activity relationships (SAR), and detailed protocols for its investigation.
Part 1: Core Scaffold Overview & Physicochemical Properties
The 6-Fluoro-3,4-dihydro-2H-benzo[b][3][5]oxazine scaffold provides a rigid framework that is synthetically tractable and amenable to extensive chemical modification. The fluorine atom at the 6-position is particularly strategic; its high electronegativity can create a polar microenvironment that facilitates hydrogen bonding or dipole-dipole interactions within a receptor's binding site, often leading to enhanced potency and selectivity.[3]
| Property | Value | Source |
| IUPAC Name | 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | PubChem[5] |
| Molecular Formula | C₈H₈FNO | PubChem[5] |
| Molecular Weight | 153.15 g/mol | PubChem[5] |
| SMILES | C1COC2=C(N1)C=C(C=C2)F | PubChem[5] |
| InChIKey | FQKORLPTBCMNGR-UHFFFAOYSA-N | PubChem[5] |
Part 2: General Synthetic Strategy
The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system is typically achieved through well-established synthetic routes. One of the most common and reliable methods involves the cyclization of a 2-aminophenol derivative. The protocol below outlines a general, two-step procedure for synthesizing N-substituted 6-fluoro-3,4-dihydro-2H-benzooxazines.
Workflow for Synthesis
Caption: General synthetic route to the target scaffold.
Protocol 1: Synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine
Rationale: This protocol first creates an amide intermediate from 2-amino-5-fluorophenol, which is then cyclized under basic conditions to form the benzoxazinone ring. A subsequent reduction yields the desired saturated dihydro-benzooxazine core. This method is robust and allows for diversification; for example, by alkylating the nitrogen at the benzoxazinone stage before reduction.
Materials:
-
2-Amino-5-fluorophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃-THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:
Step 1: Synthesis of 2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide
-
Dissolve 2-amino-5-fluorophenol (1.0 eq) in a suitable solvent like ethyl acetate or THF in a round-bottom flask.
-
Add a base such as sodium bicarbonate (2.5 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetamide intermediate.
Step 2: Intramolecular Cyclization to form 6-Fluoro-2H-benzo[b][3][5]oxazin-3(4H)-one
-
Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF or DMF.
-
Dissolve the crude acetamide intermediate from Step 1 in the same anhydrous solvent and add it dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature or gently heat to 50-60 °C for 2-6 hours until cyclization is complete (monitored by TLC).
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Acidify the mixture with 1M HCl, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the benzoxazinone.
Step 3: Reduction to 6-Fluoro-3,4-dihydro-2H-benzooxazine
-
Under an inert atmosphere, carefully add the benzoxazinone from Step 2 (1.0 eq) in small portions to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.
-
After addition, heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or EtOAc.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 6-fluoro-3,4-dihydro-2H-benzooxazine.
Part 3: Medicinal Chemistry Applications & Associated Protocols
The 6-fluoro-3,4-dihydro-2H-benzooxazine scaffold has been explored in several therapeutic areas, leveraging its favorable pharmacological properties.
Application 1: Anti-inflammatory Agents
Derivatives of benzoxazines have demonstrated potent anti-inflammatory activity.[2][6] A key mechanism involves the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which are pivotal mediators in inflammatory diseases.[7] The structural rigidity of the benzoxazine core allows for optimal positioning of substituents to interact with targets in inflammatory pathways, such as kinases or transcription factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Profiling of 6-Fluoro-3,4-dihydro-2H-benzooxazine Derivatives
Introduction: The Therapeutic Potential of Fluorinated Benzoxazines in CNS Drug Discovery
The 3,4-dihydro-2H-benzooxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The strategic incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of these derivatives, enhancing metabolic stability, membrane permeability, and receptor binding affinity. This strategic fluorination makes 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives a particularly compelling class of compounds for targeting the central nervous system (CNS). Published research indicates that related benzoxazine and benzisoxazole structures exhibit high affinity for key neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.[1][2][3]
These application notes provide a comprehensive, tiered workflow for the pharmacological characterization of novel 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives. The protocols herein are designed to first identify and validate primary biological targets, then to characterize the functional activity and selectivity, and finally to assess the preliminary drug-like properties essential for CNS drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate this promising class of molecules.
Strategic Workflow for Pharmacological Profiling
A logical, phased approach is critical to efficiently profile a new chemical series. This ensures that resources are focused on compounds with the most promising therapeutic potential. The proposed workflow progresses from broad primary screening to more complex, resource-intensive secondary and tertiary assays.
Caption: Phased experimental workflow for profiling novel CNS drug candidates.
Tier 1: Primary Screening - Target Affinity Determination
Objective: To identify the primary molecular targets of the 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives and quantify their binding affinity. Based on existing literature for similar scaffolds, a panel of serotonin and dopamine receptors is the logical starting point.[2][3]
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for a specific receptor target. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ), a true measure of binding affinity, can be calculated using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₆, D₂).
-
Radioligand: A high-affinity, selective radioligand for each target (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-LSD for 5-HT₆, [³H]-Spiperone for D₂).
-
Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled, known ligand for the target (e.g., 10 µM Mianserin for 5-HT₂ₐ, 10 µM Methiothepin for 5-HT₆, 10 µM Haloperidol for D₂).
-
Test Compounds: 10 mM stock solutions in DMSO.
-
96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 5-20 µg protein per well, determined during assay optimization).
-
Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand solution + 100 µL diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL NSB Agent + 50 µL Radioligand solution + 100 µL diluted membrane preparation.
-
Competition Binding: 50 µL of test compound dilution (typically a 10-point, half-log serial dilution) + 50 µL Radioligand solution + 100 µL diluted membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes), with gentle agitation.
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.
-
Data Presentation:
| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) ± SEM |
| F-BZX-001 | 5-HT₂ₐ | [³H]-Ketanserin | 15.2 ± 1.8 |
| F-BZX-001 | 5-HT₆ | [³H]-LSD | 2.5 ± 0.3 |
| F-BZX-001 | D₂ | [³H]-Spiperone | 125.6 ± 15.7 |
| F-BZX-002 | 5-HT₂ₐ | [³H]-Ketanserin | >1000 |
| F-BZX-002 | 5-HT₆ | [³H]-LSD | 8.9 ± 1.1 |
| F-BZX-002 | D₂ | [³H]-Spiperone | 450.3 ± 52.1 |
Table 1: Representative binding affinity data for two hypothetical 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives.
Tier 2: Functional Characterization
Objective: To determine the mode of action (e.g., agonist, antagonist, inverse agonist) of high-affinity "hit" compounds at their primary targets.
Protocol 2: Gq-Coupled Receptor Calcium Flux Assay (for 5-HT₂ₐ, 5-HT₂c)
Principle: 5-HT₂ family receptors couple to the Gαq protein.[4][5] Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores. This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. Antagonists will block the Ca²⁺ release induced by a known agonist.
Caption: Gq-coupled signaling cascade leading to measurable calcium flux.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., 5-HT₂ₐ).
-
Cell culture medium, black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Calcium-6 kit) with probenecid.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Reference Agonist (e.g., Serotonin).
-
Test Compounds.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates at a density that achieves a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium dye loading buffer. Incubate for 1 hour at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in Assay Buffer in a separate plate (the "compound plate").
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Agonist Mode: Establish a stable baseline fluorescence reading for ~10-20 seconds. The instrument then automatically injects the test compound and continues to record the fluorescence signal for ~60-120 seconds.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Establish a baseline, then inject a concentration of the reference agonist that gives a robust response (typically EC₈₀) and record the signal.
-
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity (peak minus baseline).
-
For agonist mode, plot the response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀. This can be converted to a functional antagonist constant (Kₑ) using the Schild equation.
-
Tier 3 & 4: Selectivity and ADME Profiling
Objective: To assess the selectivity of lead compounds and evaluate their potential to cross the blood-brain barrier (BBB) and resist metabolic degradation, key attributes for a successful CNS drug.[6][7]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: The PAMPA-BBB assay is a non-cell-based, high-throughput method to predict passive, transcellular permeability across the BBB.[8][9] A filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) to form an artificial membrane that separates a donor well (containing the test compound) from an acceptor well. The rate of compound diffusion across this lipid barrier is quantified to predict its brain penetrance potential.[10][11]
Materials:
-
PAMPA plate system (hydrophobic PVDF filter plate and a matched acceptor plate).
-
Porcine Brain Lipid solution in dodecane.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds and standards (high and low permeability controls).
-
UV-Vis spectrophotometer plate reader or LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the brain lipid solution onto the filter of each well of the donor plate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS buffer.
-
Donor Plate Preparation: Prepare test compounds in PBS (final DMSO concentration should be <1%). Add these solutions to the coated donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells, as well as in an initial reference sample, using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation:
-
Pₑ = - [Vₐ * Vₐ / ((Vₐ + Vₐ) * Area * Time)] * ln(1 - [Cₐ(t)] / Cₑₐᵤᵢₗᵢₑᵣᵢᵤₘ)
-
Where Vₐ and Vₐ are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [Cₐ(t)] is the compound concentration in the acceptor well at time t, and Cₑₐᵤᵢₗᵢₑᵣᵢᵤₘ is the equilibrium concentration.
-
Protocol 4: MDR1-MDCK Permeability Assay
Principle: This cell-based assay assesses both passive permeability and active efflux transport across a cell monolayer that mimics the BBB.[12] Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, are grown on a semi-permeable membrane.[6][7] P-gp is a key transporter at the BBB that actively removes many xenobiotics from the brain. By measuring compound transport in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an efflux ratio (ER) can be calculated. A high ER indicates the compound is a P-gp substrate and may have poor brain penetration.[13][14]
Procedure:
-
Cell Culture: Seed MDR1-MDCK cells on Transwell™ inserts and culture for 4-5 days until a confluent, polarized monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed.
-
Transport Study:
-
A-B Transport: Add the test compound to the apical (upper) chamber.
-
B-A Transport: Add the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 60-90 minutes.
-
Sampling & Analysis: Take samples from the receiving chamber at the end of the incubation period. Quantify the compound concentration using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₐₐₐ) for each direction.
-
Calculate the Efflux Ratio (ER) = Pₐₐₐ (B-A) / Pₐₐₐ (A-B).
-
Data Presentation:
| Compound ID | PAMPA Pₑ (10⁻⁶ cm/s) | Pₐₐₐ (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted CNS Penetration |
| F-BZX-001 | 15.5 | 12.8 | 1.2 | High |
| F-BZX-002 | 12.1 | 1.5 | 8.9 | Low (P-gp Substrate) |
| Verapamil | >20 | 0.8 | >10 | Low (Control) |
| Propranolol | >20 | 25.0 | <2.0 | High (Control) |
Table 2: Representative in vitro permeability and efflux data for hypothetical F-BZX derivatives.
Tier 5: In Vivo Proof of Concept
Objective: For compounds with a compelling in vitro profile (high affinity, desired functional activity, good selectivity, and predicted CNS penetration), initial in vivo studies are warranted to establish a preliminary link between molecular activity and a behavioral phenotype.
Protocol 5: Rodent Behavioral Models (Conceptual Overview)
Causality: The choice of in vivo model must be directly linked to the hypothesis generated from the in vitro data. For instance, if a compound is a potent 5-HT₂ₐ antagonist and D₂ antagonist, it may have antipsychotic properties. If it is a 5-HT₆ antagonist, it may have pro-cognitive or antidepressant effects.
-
For Antipsychotic-like Activity: Models like amphetamine- or MK-801-induced hyperlocomotion in mice can be used. A compound with antipsychotic potential would be expected to reduce this drug-induced hyperactivity.[3]
-
For Antidepressant-like Activity: The Forced Swim Test or Tail Suspension Test in mice are common models. A potential antidepressant would reduce the immobility time in these tests.[3]
-
For Anxiolytic-like Activity: The Elevated Plus Maze or Light-Dark Box tests are standard. Anxiolytic compounds typically increase the time spent in the open arms or the light chamber, respectively.
General Procedure:
-
Acclimation: Animals are acclimated to the housing and testing environment.
-
Dosing: The test compound is administered (e.g., via intraperitoneal injection or oral gavage) at various doses. A vehicle control group is essential.
-
Behavioral Testing: At a predetermined time post-dosing (based on preliminary pharmacokinetic data), animals are subjected to the specific behavioral paradigm.
-
Data Collection & Analysis: Behavior is typically recorded and scored by automated tracking software or a blinded observer. Statistical analysis is performed to compare the drug-treated groups to the vehicle control.
Conclusion
The systematic application of this tiered pharmacological profiling strategy provides a robust framework for evaluating novel 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives. By integrating binding, functional, and ADME assays, researchers can efficiently identify lead compounds with high target affinity, a desirable mode of action, and the necessary properties for CNS penetration. This data-driven approach de-risks the drug discovery process and accelerates the progression of promising new chemical entities toward clinical development for the treatment of complex neurological and psychiatric disorders.
References
- 1. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Small molecule blood brain barrier permeability prediction [pion-inc.com]
- 12. enamine.net [enamine.net]
- 13. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Topic: High-Throughput Screening of 6-Fluoro-Benzoxazine Libraries: A Protocol for Lead Discovery
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 6-fluoro-benzoxazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries built around this core structure, enabling the identification of promising "hit" compounds for drug discovery programs.[4][5] This document provides a comprehensive guide to developing and executing a robust HTS campaign for 6-fluoro-benzoxazine libraries. We will delve into the critical aspects of assay development, outline a detailed screening protocol using a fluorescence-based biochemical assay as a practical example, and establish a rigorous workflow for data analysis and hit validation.
Introduction: The Strategic Value of 6-Fluoro-Benzoxazine and HTS
Benzoxazine derivatives have garnered significant attention from medicinal chemists due to their versatile structure, which allows for extensive modification, and their proven pharmacological relevance.[3][6] The incorporation of a fluorine atom, specifically at the 6-position, is a common strategic choice in drug design aimed at modulating metabolic stability, binding affinity, and pharmacokinetic properties. The challenge, and opportunity, lies in efficiently navigating the vast chemical space created by these libraries to pinpoint molecules with the desired biological activity.
This is where HTS becomes an indispensable tool. By integrating automation, miniaturized assays, and large-scale data analysis, HTS allows for the rapid testing of hundreds of thousands of compounds.[5][7][8] The goal of an HTS campaign is not to find a perfect drug, but to identify validated "hits"—compounds with confirmed, reproducible activity that serve as the starting point for medicinal chemistry optimization.
The Cornerstone of Success: Assay Development and Optimization
The success of any HTS campaign is fundamentally dependent on the quality of the assay. A robust assay must be sensitive, reproducible, and scalable, with a clear distinction between positive and negative results.[9][10] The choice between a biochemical and a cell-based assay is the first critical decision point.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[11][12] They are often preferred for primary HTS due to their simplicity, lower cost, and reduced potential for compound interference with complex cellular pathways.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, permeability, and potential toxicity.[13][14][15] They are invaluable for secondary screening and confirming that a compound is active in a physiological context.
For our representative protocol, we will focus on a fluorescence polarization (FP) biochemical assay. FP is a powerful, homogeneous technique ideal for HTS.[16] It is particularly well-suited for monitoring molecular interactions, such as the inhibition of a protein-protein or protein-ligand binding event.[16]
The Litmus Test: Statistical Validation with Z'-Factor
Before committing a large and expensive compound library to a full screen, the assay must be rigorously validated. The Z'-factor is the industry-standard metric for quantifying the quality and suitability of an HTS assay.[17][18][19] It provides a statistical measure of the separation between the positive and negative control signals, taking into account the data variation within both control sets.[20]
Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Classification | Suitability for HTS |
| > 0.5 | Excellent | Ideal for a full-scale HTS campaign.[20][21] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires optimization. |
| < 0 | Unacceptable | The assay is not suitable for screening.[20] |
The goal during assay development is to consistently achieve a Z'-factor of ≥ 0.5 . This is accomplished by optimizing parameters such as reagent concentrations, incubation times, buffer conditions, and DMSO tolerance.
Experimental Protocol: HTS for Kinase Inhibitors using Fluorescence Polarization
This protocol details a primary screen of a 6-fluoro-benzoxazine library to identify inhibitors of a hypothetical protein kinase using a competitive FP assay.
Materials and Reagents
-
Compound Library: 6-fluoro-benzoxazine library dissolved in 100% DMSO.
-
Assay Plates: 384-well, low-volume, black, non-binding surface microplates.
-
Reagents:
-
Kinase enzyme (e.g., TargetKinase)
-
Fluorescently-labeled tracer (a known ligand for the kinase)
-
ATP (co-factor for the kinase)
-
Staurosporine (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
-
Equipment:
-
Automated liquid handler (e.g., Echo, Biomek)
-
Microplate reader with FP capabilities
-
Step-by-Step Screening Protocol
-
Library Plating (Compound Transfer):
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the 6-fluoro-benzoxazine library stock plates into the corresponding wells of the 384-well assay plates.
-
This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
Rationale: Acoustic transfer minimizes DMSO carryover and allows for precise, low-volume dispensing, which is crucial for miniaturized assays.[22]
-
-
Control Plating:
-
Dispense 50 nL of 100% DMSO into 16 wells for the negative control (maximum signal).
-
Dispense 50 nL of a concentrated staurosporine solution (in DMSO) into 16 wells for the positive control (minimum signal).
-
-
Enzyme and Tracer Addition:
-
Prepare a 2X Kinase/Tracer mix in assay buffer.
-
Using a multi-channel dispenser, add 2.5 µL of this mix to all wells of the assay plates.
-
Seal the plates and incubate for 15 minutes at room temperature.
-
Rationale: Pre-incubating the enzyme with the library compounds allows potential inhibitors to bind to the target before the addition of ATP.
-
-
Reaction Initiation and Signal Detection:
-
Prepare a 2X ATP solution in assay buffer.
-
Add 2.5 µL of the ATP solution to all wells to initiate the reaction.
-
Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Read the plates on a microplate reader, measuring fluorescence polarization.
-
Example Plate Layout
A well-designed plate map is essential for quality control and identifying systematic errors.[7]
| 1-2 | 3-22 | 23-24 | |
| A-P | Positive Control | Library Compounds | Negative Control |
Data Analysis, Hit Identification, and Confirmation
Raw data from an HTS campaign requires careful processing to identify genuine hits while minimizing false positives.[23][24]
Primary Data Analysis
-
Data Normalization: The raw FP values for each compound well are normalized to the plate controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Hit Selection: A "hit" is defined as any compound that meets a predefined activity threshold. A common starting point is a threshold based on the standard deviation (SD) of the sample population: Hit Threshold = Mean_%Inhibition_All_Compounds + (3 * SD_All_Compounds) Any compound with a % Inhibition value above this threshold is considered a primary hit.
The Hit Validation Cascade
Primary hits are merely candidates. A rigorous validation workflow is mandatory to confirm activity and eliminate artifacts.[25][26] This process systematically increases confidence in the selected compounds.
// Edges PrimaryScreen -> Reconfirmation [label="~1% Hit Rate"]; Reconfirmation -> DoseResponse; Reconfirmation -> PAINS [style=dashed]; DoseResponse -> Orthogonal; Orthogonal -> Cellular; Cellular -> ValidatedHits; }
Caption: The Hit Validation Cascade.
Hit Validation Protocols
-
Hit Re-test and Dose-Response:
-
Objective: To confirm the activity of the primary hit and determine its potency.[10]
-
Procedure:
-
Order or re-synthesize a fresh, pure sample of the hit compound.
-
Perform the primary assay again with the fresh compound.
-
If activity is confirmed, perform a dose-response experiment, typically using an 8-point, 3-fold serial dilution to calculate the IC50 value (the concentration at which 50% of the activity is inhibited).
-
-
-
Orthogonal Assay:
-
Objective: To confirm that the compound's activity is not an artifact of the primary assay technology.[25][27]
-
Procedure: Test the confirmed hit in a different assay format that measures the same biological endpoint. For a kinase inhibitor, this could be a TR-FRET assay that measures substrate phosphorylation or a label-free mass spectrometry assay that directly measures substrate conversion.[8]
-
-
Cell-Based Assays:
-
Objective: To verify that the compound is active in a more physiologically relevant environment.[13][15]
-
Procedure:
-
Target Engagement: Use an assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound binds to its intended target inside the cell.
-
Functional Activity: Measure a downstream cellular event that is modulated by the target kinase.
-
Cytotoxicity: Perform a cell viability assay (e.g., using CellTiter-Glo®) to ensure the observed activity is not due to general toxicity.
-
-
-
Filtering and SAR:
-
Objective: To remove known problematic compounds and begin to understand the structure-activity relationship (SAR).
-
Procedure:
-
Computationally filter hits against databases of Pan-Assay Interference Compounds (PAINS).[26] These are chemical structures known to interfere with many HTS assays.
-
Analyze the structures of the validated hits. The presence of multiple active compounds with a shared chemical scaffold (a "series") provides much higher confidence than a single active compound ("singleton").[26]
-
-
Conclusion
The high-throughput screening of 6-fluoro-benzoxazine libraries is a powerful strategy for identifying novel starting points for drug discovery. Success is not merely a matter of automation; it is built upon a foundation of meticulous assay development, stringent statistical validation, and a systematic, multi-faceted approach to hit confirmation. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS to uncover high-quality, validated hits that are primed for the journey of lead optimization.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. marinbio.com [marinbio.com]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. assay.dev [assay.dev]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. nuvisan.com [nuvisan.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
Application Notes and Protocols for the Development of Assays to Determine 6-Fluoro-3,4-dihydro-2H-benzooxazine Activity
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazine Derivative
The 3,4-dihydro-2H-benzooxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notable effects on the central nervous system (CNS).[1][2][3] Several analogues have demonstrated potent activity as antagonists for serotonin (5-HT) receptors, which are critical targets in the development of treatments for depression, anxiety, and psychosis.[4][5] The introduction of a fluorine atom, as in 6-Fluoro-3,4-dihydro-2H-benzooxazine, is a common strategy in drug design to enhance metabolic stability and target affinity. Given this background, it is hypothesized that 6-Fluoro-3,4-dihydro-2H-benzooxazine may act as a modulator of a G-protein coupled receptor (GPCR), such as a serotonin receptor.
This guide provides a comprehensive framework for developing and validating a suite of assays to characterize the activity of 6-Fluoro-3,4-dihydro-2H-benzooxazine, with a focus on a hypothetical interaction with the 5-HT2A receptor, a Gq-coupled GPCR implicated in various neurological processes.[6][7] The presented protocols are designed to first establish direct binding to the receptor and then to elucidate the functional consequences of this interaction in a cellular context.
Assay Development Strategy: A Two-Pronged Approach
A robust assay cascade is essential for characterizing a novel compound. Our strategy involves a primary biochemical assay to confirm direct target engagement, followed by a secondary cell-based functional assay to determine the compound's effect on cellular signaling. This approach provides a comprehensive profile of the compound's activity.
Caption: High-level workflow for characterizing 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Part 1: Primary Assay - Radioligand Binding for Direct Target Interaction
The principle of a competitive radioligand binding assay is to measure the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.[8][9] This assay directly assesses the physical interaction between the compound and the target receptor.
Protocol: 5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 6-Fluoro-3,4-dihydro-2H-benzooxazine for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a well-characterized 5-HT2A antagonist).
-
Non-specific Ligand: Mianserin or unlabeled serotonin.
-
Test Compound: 6-Fluoro-3,4-dihydro-2H-benzooxazine, dissolved in 100% DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B filter plates.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of 6-Fluoro-3,4-dihydro-2H-benzooxazine in 100% DMSO.
-
In a 96-well assay plate, add 2 µL of each dilution. For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of a high concentration of mianserin (e.g., 10 µM final concentration).
-
-
Reagent Preparation and Addition:
-
Dilute the 5-HT2A receptor membranes in assay buffer to a concentration that provides a robust signal (typically 5-10 µg of protein per well).
-
Dilute the [³H]Ketanserin in assay buffer to a final concentration equal to its Kd (dissociation constant), which is typically around 2 nM.[10]
-
Add 98 µL of the diluted radioligand to all wells.
-
Add 100 µL of the diluted receptor membranes to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes with gentle shaking.
-
-
Harvesting and Washing:
-
Pre-soak the filter plate with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.[10]
-
Transfer the contents of the assay plate to the pre-soaked filter plate.
-
Rapidly wash the filters three times with 200 µL of ice-cold wash buffer using a cell harvester.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
The data is analyzed to determine the IC50 value of 6-Fluoro-3,4-dihydro-2H-benzooxazine, which is the concentration that displaces 50% of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Value |
| Final Assay Volume | 200 µL |
| Receptor Concentration | 5-10 µ g/well |
| [³H]Ketanserin Conc. | ~2 nM |
| Incubation Time/Temp | 60 min / RT |
| Non-specific Ligand | 10 µM Mianserin |
Part 2: Secondary Assay - Cell-Based Functional Response
Following confirmation of binding, a functional assay is crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[6][7]
Caption: Gq-coupled 5-HT2A receptor signaling cascade leading to calcium mobilization.
Protocol: Calcium Mobilization Assay
Objective: To determine if 6-Fluoro-3,4-dihydro-2H-benzooxazine modulates 5-HT2A receptor-mediated calcium flux.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion transport inhibitor to prevent dye leakage from cells (if required).[11]
-
Test Compound: 6-Fluoro-3,4-dihydro-2H-benzooxazine.
-
Agonist: Serotonin (5-HT).
-
Antagonist (Control): A known 5-HT2A antagonist (e.g., Ketanserin).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence Plate Reader (e.g., FLIPR or FlexStation).[11][12]
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.[11]
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium indicator dye in assay buffer (with probenecid if necessary).
-
Aspirate the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[13]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of 6-Fluoro-3,4-dihydro-2H-benzooxazine, 5-HT, and the control antagonist in assay buffer in a separate plate.
-
For agonist testing, the compound plate will contain only the test compound dilutions.
-
For antagonist testing, the compound plate will contain the test compound dilutions, which will be added to the cells before the addition of a fixed concentration of 5-HT (typically the EC80 concentration).
-
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the compounds from the compound plate to the cell plate and immediately begin kinetic reading of the fluorescence signal (typically every 1-2 seconds for 2-3 minutes).[13]
-
Data Analysis:
The change in fluorescence intensity over time is measured. The data is typically expressed as the peak fluorescence response.
-
For Agonist Mode: A dose-dependent increase in fluorescence indicates agonist activity. The EC50 (effective concentration for 50% of maximal response) is determined.
-
For Antagonist Mode: A dose-dependent inhibition of the 5-HT-induced fluorescence increase indicates antagonist activity. The IC50 (inhibitory concentration for 50% of maximal response) is determined.
| Parameter | Value |
| Cell Density | Optimized for confluency |
| Dye Loading Time | 60-90 min |
| Agonist (for antagonist mode) | 5-HT at EC80 |
| Kinetic Read Time | 120-180 seconds |
Conclusion and Further Steps
The successful execution of these assays will provide critical insights into the pharmacological profile of 6-Fluoro-3,4-dihydro-2H-benzooxazine. A confirmed binding affinity in the nanomolar range from the radioligand binding assay, coupled with a clear antagonist profile in the calcium mobilization assay, would provide strong evidence for its potential as a 5-HT2A receptor antagonist.
Subsequent steps in the drug discovery process would involve selectivity profiling against other 5-HT receptor subtypes and other relevant off-targets, as well as in vivo studies to assess pharmacokinetic properties and efficacy in animal models of CNS disorders.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. phytojournal.com [phytojournal.com]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists leading to the discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Conceptual Framework for the Use of 6-Fluoro-3,4-dihydro-2H-benzooxazine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a conceptual framework and hypothetical protocols for the development and application of 6-Fluoro-3,4-dihydro-2H-benzooxazine as a chemical probe. To date, there is no direct published evidence for its use in this specific capacity. The methodologies described are based on established principles in chemical biology and probe development and are intended to serve as a guide for researchers interested in exploring the potential of this and similar fluorinated benzoxazine scaffolds.
Introduction: The Untapped Potential of Fluorinated Benzoxazines
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tuberculosis, antithrombotic, and CNS-related effects[1][2]. The incorporation of fluorine into small molecules can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing their utility as therapeutic agents or chemical probes. 6-Fluoro-3,4-dihydro-2H-benzooxazine, while its specific biological targets and applications as a probe are not yet elucidated, represents an intriguing starting point for the development of novel chemical tools to investigate biological systems.
This guide outlines a strategic approach to characterize and potentially utilize 6-Fluoro-3,4-dihydro-2H-benzooxazine as a chemical probe, focusing on its potential intrinsic fluorescence and its application as a scaffold for developing more sophisticated probes like photoaffinity labels.
Part 1: Foundational Characterization and Probe Design Strategy
Before a compound can be effectively used as a chemical probe, its fundamental physicochemical and photophysical properties must be thoroughly characterized. This initial phase is critical for designing meaningful experiments and interpreting the results.
Physicochemical Properties
A summary of the known properties of 6-Fluoro-3,4-dihydro-2H-benzooxazine is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | --INVALID-LINK-- |
| Molecular Weight | 153.15 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 1.8 | --INVALID-LINK-- |
| IUPAC Name | 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | --INVALID-LINK-- |
Note: The moderate XLogP3 value suggests that the compound may have sufficient lipophilicity to cross cellular membranes, a desirable characteristic for an intracellular probe.
Photophysical Characterization: Is it Intrinsically Fluorescent?
Many heterocyclic scaffolds exhibit intrinsic fluorescence. The first step is to determine if 6-Fluoro-3,4-dihydro-2H-benzooxazine possesses useful fluorescent properties.
Protocol 1: Assessment of Intrinsic Fluorescence
-
Sample Preparation:
-
Prepare a 10 mM stock solution of 6-Fluoro-3,4-dihydro-2H-benzooxazine in DMSO.
-
Create a dilution series (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in a relevant biological buffer (e.g., PBS, pH 7.4).
-
-
Absorbance Spectroscopy:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a 10 µM solution from 250 nm to 500 nm to determine the maximum absorbance wavelength (λmax).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum.
-
Generate a full excitation-emission matrix to identify the optimal excitation and emission wavelengths.
-
Determine the quantum yield relative to a known standard (e.g., quinine sulfate).
-
-
Solvatochromism Study:
-
Record the fluorescence spectra in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) to assess sensitivity to the local environment. A significant solvatochromic shift could be advantageous for sensing changes in the polarity of binding pockets.
-
Advanced Probe Design: From Scaffold to Photoaffinity Label
If the intrinsic fluorescence is weak or non-existent, or for more robust target identification, 6-Fluoro-3,4-dihydro-2H-benzooxazine can serve as a scaffold for a photoaffinity probe. This involves incorporating a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., a terminal alkyne for click chemistry).
Caption: Workflow for designing a photoaffinity probe.
Part 2: Protocols for Probe Validation and Application
The following protocols are conceptual and would require optimization for the specific biological question being addressed.
Live-Cell Imaging with 6-Fluoro-3,4-dihydro-2H-benzooxazine
This protocol assumes the compound has useful intrinsic fluorescence.
Protocol 2: Assessing Cell Permeability and Subcellular Localization
-
Cell Culture:
-
Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom imaging dishes and grow to 70-80% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of the probe in complete cell culture medium (final concentration typically 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate for a specified time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C and 5% CO₂.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Add fresh culture medium or a suitable imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets determined from the photophysical characterization.
-
Optional: Co-stain with organelle-specific dyes (e.g., MitoTracker, ER-Tracker, Hoechst) to determine subcellular localization.
-
-
Cytotoxicity Assessment:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH) to ensure the probe is not toxic at the concentrations used for imaging.
-
Target Identification using a Hypothetical Photoaffinity Probe
This protocol outlines a chemoproteomic workflow using a hypothetical alkyne-tagged, diazirine-functionalized derivative of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Caption: Chemoproteomic workflow for target ID.
Protocol 3: Chemoproteomic Target Identification
-
Probe Treatment and Crosslinking:
-
Treat live cells with the photoaffinity probe (typically 1-10 µM) for a designated time.
-
Wash the cells to remove the unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) for 5-15 minutes on ice to induce covalent crosslinking to target proteins.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) to attach a biotin-azide reporter tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Conduct on-bead tryptic digestion to release peptides from the captured proteins.
-
Collect the resulting peptides for analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).
-
Candidate target proteins should be significantly enriched in the probe-treated samples compared to vehicle-treated controls.
-
Part 3: Data Interpretation, Validation, and Troubleshooting
-
Fluorescence Imaging: Uneven or overly bright, diffuse staining may indicate cell death or membrane disruption. Punctate staining might suggest localization to specific organelles or protein aggregates.
-
Chemoproteomics: True targets should show a dose-dependent enrichment and be competed away by pre-incubation with an excess of the non-photoreactive parent compound (6-Fluoro-3,4-dihydro-2H-benzooxazine).
-
Troubleshooting:
-
No fluorescent signal: The compound may not be fluorescent, or the signal may be too weak. Consider increasing the concentration or using a more sensitive detector.
-
High background in proteomics: Optimize washing steps during enrichment. Consider a competition experiment to distinguish specific from non-specific binders.
-
Probe instability: Assess the stability of the probe in culture medium and cell lysate.
-
Conclusion
While 6-Fluoro-3,4-dihydro-2H-benzooxazine is not yet an established chemical probe, its fluorinated benzoxazine core makes it an attractive starting point for probe development. The conceptual framework and protocols provided here offer a roadmap for researchers to explore its potential, from basic characterization to advanced applications in live-cell imaging and target identification. Such endeavors are essential for expanding the chemical biologist's toolbox and uncovering new molecular mechanisms in health and disease.
References
Synthesis and Polymerization of 6-Fluoro-Benzoxazine-Based Polymers for Advanced Applications
An Application Guide for Researchers
Introduction: The Strategic Advantage of Fluorination in Polybenzoxazines
Polybenzoxazines represent a class of high-performance thermosetting polymers that have garnered significant attention as superior alternatives to traditional phenolic and epoxy resins.[1] Their appeal lies in a unique combination of desirable properties, including near-zero volumetric shrinkage during curing, excellent thermal stability, high char yield, low water absorption, and outstanding dielectric properties.[1][2][3] The molecular design flexibility inherent in benzoxazine chemistry allows for the precise tuning of these properties to meet the demands of advanced applications in the aerospace, electronics, and automotive industries.[4]
This application note focuses on a specific, high-value subclass: 6-fluoro-benzoxazine-based polymers. The incorporation of fluorine atoms into the benzoxazine structure is a deliberate and strategic choice aimed at enhancing key material properties. The strong carbon-fluorine (C-F) bond and the low polarizability of fluorine impart several significant advantages.[5][6] Primarily, fluorination is a well-established method for reducing a material's dielectric constant, a critical requirement for next-generation microelectronics and high-frequency communication systems.[5][6][7][8] Furthermore, the presence of fluorine enhances thermal stability, increases hydrophobicity (water resistance), and can improve chemical resistance and flame retardancy.[5][6][9][10]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-fluoro-benzoxazine monomers and their subsequent thermal ring-opening polymerization. We will delve into the causality behind the experimental choices, offering insights grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the structure-property relationships at play.
Part 1: Synthesis of 6-Fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine Monomer
The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[11][12][13] This one-pot reaction is valued for its simplicity and the wide variety of available starting materials, which allows for extensive molecular design flexibility.[1][14][11] In our case, the key starting material is a fluorinated phenol.
Causality of Component Selection:
-
4-Fluorophenol: This is the source of the fluorine atom at the 6-position of the resulting benzoxazine ring. Its selection directly influences the enhanced properties of the final polymer.
-
Aniline: A common primary amine used in benzoxazine synthesis. The phenyl group from the aniline will be the N-substituent in the oxazine ring.
-
Paraformaldehyde: A stable, solid source of formaldehyde that is often preferred over aqueous formaldehyde for ease of handling and for reactions where the presence of water is not desired.
Reaction Mechanism Overview
The synthesis proceeds via the formation of aminomethylol and hydroxymethylphenol intermediates, which then condense to form the six-membered oxazine ring. The reaction is typically carried out in a solvent like 1,4-dioxane or toluene at elevated temperatures.
Caption: Workflow for 6-fluoro-benzoxazine monomer synthesis.
Detailed Experimental Protocol: Monomer Synthesis
Materials:
-
4-Fluorophenol
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (or Toluene)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1 eq.) and aniline (1 eq.) in 1,4-dioxane.
-
Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (2.2 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1 M NaOH solution (to remove unreacted phenol) and then with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a viscous liquid or a solid, should be purified. Recrystallization from a solvent system like ethyl acetate/hexane is a common method for solid products. The pure monomer should be a white or light-yellow solid.
-
Characterization: Confirm the structure of the synthesized 6-fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine monomer using FTIR and ¹H NMR spectroscopy.
Part 2: Thermal Ring-Opening Polymerization (ROP)
The defining characteristic of benzoxazine monomers is their ability to undergo thermal ring-opening polymerization (ROP) without the need for a catalyst and without the release of any volatile byproducts.[1][15] This process results in a highly cross-linked polybenzoxazine network with a complex structure comprising phenolic, ether, and Mannich bridge linkages.
Mechanism of Polymerization:
The polymerization is thermally initiated, typically at temperatures between 180°C and 250°C.[12] The process begins with the opening of the oxazine ring, which generates a carbocation and a phenoxide anion. These reactive species then propagate, forming a robust, three-dimensional network. The exact structure of the final polymer can be influenced by the curing temperature and the substitution pattern on the monomer.[16]
Caption: Ring-Opening Polymerization (ROP) process flow.
Detailed Experimental Protocol: Polymerization
Materials:
-
Purified 6-fluoro-benzoxazine monomer
Equipment:
-
Programmable oven or hot plate with precise temperature control
-
Mold (e.g., steel or aluminum plates with a spacer)
-
Mold release agent
Procedure:
-
Monomer Preparation: Melt the purified benzoxazine monomer by heating it to a temperature above its melting point but below the polymerization onset temperature (e.g., 100-120 °C).
-
Molding: Pour the molten monomer into a preheated mold treated with a release agent.
-
Curing Schedule: Place the mold in a programmable oven and apply a step-wise curing schedule. A typical schedule is as follows:
-
160 °C for 2 hours
-
180 °C for 2 hours
-
200 °C for 2 hours
-
220 °C for 1 hour (post-curing)
-
Rationale: A staged curing process is crucial. It allows for the gradual conversion of the monomer, minimizing internal stresses that could arise from rapid polymerization and ensuring a more uniform network structure. The final post-curing step at a higher temperature ensures the reaction goes to completion, maximizing the cross-link density and, consequently, the thermal and mechanical properties of the final polymer.[16]
-
-
Demolding: After the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the solid polymer sample. Slow cooling is important to prevent thermal shock and potential cracking of the polymer.
-
Characterization: Analyze the resulting polymer using FTIR, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Part 3: Characterization Protocols
Thorough characterization is essential to validate the successful synthesis of the monomer and to understand the properties of the final polymer.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic functional groups and monitor the polymerization process.
-
Monomer Analysis: A key peak to identify is the characteristic oxazine ring vibration, typically found around 920-940 cm⁻¹. Other important peaks include the C-O-C asymmetric stretching (around 1230 cm⁻¹) and C-N-C stretching.
-
Polymerization Monitoring: The most significant change to observe during polymerization is the disappearance of the oxazine ring peak (~920-940 cm⁻¹).[17] Concurrently, a broad peak corresponding to the formation of phenolic hydroxyl (-OH) groups will appear in the region of 3200-3500 cm⁻¹.[18]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise chemical structure of the synthesized monomer.
-
¹H NMR Analysis (in CDCl₃): The proton signals for the benzoxazine ring are distinctive. Expect to see two singlets corresponding to the -O-CH₂-N- and Ar-CH₂-N- protons, typically around 5.4 ppm and 4.6 ppm, respectively. The aromatic protons will appear in the 6.7-7.3 ppm range. Integration of these peaks should match the expected proton count.
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the curing behavior of the monomer and the glass transition temperature (Tg) of the polymer.
-
Monomer Analysis: A DSC scan of the monomer will show a melting endotherm followed by a broad exotherm corresponding to the ring-opening polymerization.[7] The onset and peak of this exotherm define the curing temperature range.
-
Polymer Analysis: A DSC scan of the cured polymer will show a step-like transition, which is the glass transition temperature (Tg). A high Tg is indicative of a highly cross-linked and thermally stable polymer.[7] For fluorinated polybenzoxazines, Tg values are often well above 180°C.[7]
Protocol 4: Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the cured polymer.
-
Procedure: Heat the polymer sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.
-
Analysis: The TGA curve plots weight loss versus temperature. Key parameters to extract are:
-
Td5 or Td10: The temperature at which 5% or 10% weight loss occurs, indicating the onset of thermal degradation. Fluorinated polybenzoxazines exhibit high thermal stability, with degradation temperatures often exceeding 390-400 °C.[5][7]
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C). A high char yield is associated with good flame retardancy.[2]
-
Part 4: Expected Properties and Data Summary
The incorporation of 6-fluoro substituents into the polybenzoxazine backbone results in a material with a superior property profile compared to its non-fluorinated counterparts.
| Property | Typical Value for Fluorinated Polybenzoxazine | Rationale for Improvement |
| Dielectric Constant (1 MHz) | 2.2 - 2.7[5][7][8] | The low polarizability of the C-F bond reduces the overall dielectric constant of the material.[5][6] |
| Glass Transition Temp. (Tg) | > 180 °C[7] | High cross-link density from ROP leads to high thermal stability. |
| Decomposition Temp. (Td5) | > 390 °C[5][7] | The high bond energy of the C-F bond contributes to enhanced thermal stability.[5] |
| Water Absorption | < 1%[5][9][10] | The hydrophobic nature of fluorine atoms reduces the material's affinity for moisture.[5] |
| Contact Angle | > 90° (Hydrophobic)[9][10] | Increased surface hydrophobicity due to the low surface energy of fluorinated groups. |
Conclusion
The synthesis of 6-fluoro-benzoxazine-based polymers offers a reliable pathway to high-performance materials tailored for demanding applications. By leveraging the unique properties of fluorine, researchers can develop thermosets with low dielectric constants, exceptional thermal stability, and inherent hydrophobicity. The protocols detailed in this guide provide a robust framework for the synthesis, polymerization, and characterization of these advanced materials. Adherence to the described methodologies and an understanding of the underlying chemical principles will enable researchers to consistently produce high-quality polymers and further explore the vast potential of fluorinated polybenzoxazines.
References
- 1. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ring Opening Polymerization Used for the Production of VOC Free High-Performance Ecofriendly Novel PBZ/PDA/CeO2 Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Application of 6-Fluoro-3,4-dihydro-2H-benzooxazine in Modern Drug Discovery: A Guide for Researchers
The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological necessity. Within the vast landscape of heterocyclic chemistry, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure, consistently appearing in compounds with significant pharmacological activities.[1][2] The strategic incorporation of a fluorine atom at the 6-position of this scaffold gives rise to 6-Fluoro-3,4-dihydro-2H-benzooxazine, a building block that offers a compelling confluence of desirable physicochemical properties and versatile synthetic handles. This guide provides an in-depth exploration of its application in drug discovery, complete with detailed protocols and mechanistic insights designed for researchers and drug development professionals.
The Significance of the 6-Fluoro-3,4-dihydro-2H-benzooxazine Scaffold
The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, binding affinity, and bioavailability. In the context of the benzoxazine core, the 6-fluoro substitution is particularly advantageous. It can enhance potency and modulate physicochemical properties such as lipophilicity and pKa, which are critical for optimizing a compound's pharmacokinetic profile. The electron-withdrawing nature of fluorine can also influence the reactivity of the benzoxazine ring system, providing opportunities for selective chemical modifications.
Therapeutic Applications and Mechanistic Insights
Derivatives of the benzoxazine scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and neurological effects.[2][3] The 6-fluoro substitution can be strategically employed to enhance these activities.
Antimicrobial Agents
Benzoxazine derivatives have shown promise as antibacterial and antifungal agents.[2][4] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a fluorine atom can enhance the compound's ability to penetrate microbial cells and interact with its target.
Anticancer Therapeutics
Several studies have highlighted the antiproliferative effects of benzoxazine derivatives against various cancer cell lines.[2][5] The proposed mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of DNA replication, and induction of apoptosis. The 6-fluoro-3,4-dihydro-2H-benzooxazine moiety can serve as a crucial pharmacophore in the design of novel anticancer agents with improved efficacy and selectivity. For instance, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 cancer cell lines.[5]
Central Nervous System (CNS) Disorders
The benzoxazine scaffold is also a key component in compounds targeting the central nervous system. For example, derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been developed as potent and long-acting serotonin-3 (5-HT3) receptor antagonists, which are used to manage nausea and vomiting, particularly in chemotherapy patients.[6] The fluorine substitution can improve blood-brain barrier penetration, a critical factor for CNS-acting drugs.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of derivatives based on the 6-Fluoro-3,4-dihydro-2H-benzooxazine scaffold.
Synthesis of a Representative Derivative: N-Aryl-6-Fluoro-3,4-dihydro-2H-benzooxazine
This protocol outlines a general method for the N-arylation of 6-Fluoro-3,4-dihydro-2H-benzooxazine, a common step in the elaboration of this scaffold.
Workflow for N-Arylation:
A descriptive caption of the diagram above.
Materials:
-
6-Fluoro-3,4-dihydro-2H-benzooxazine
-
Substituted Aryl Halide (e.g., 4-bromobenzonitrile)
-
Palladium Catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried round-bottom flask, add 6-Fluoro-3,4-dihydro-2H-benzooxazine (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), the ligand (0.1 equivalents), and the base (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to evaluate the anticancer activity of synthesized compounds.[5]
MTT Assay Workflow:
A descriptive caption of the diagram above.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 6-Fluoro-3,4-dihydro-2H-benzooxazine derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Table 1: Representative Antiproliferative Activity of Benzoxazine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | HeLa | 8.1 |
| Derivative C | HT-29 | 3.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Note: The data presented in this table is illustrative and intended to provide a general representation of the potential activity of this class of compounds.
Conclusion
The 6-Fluoro-3,4-dihydro-2H-benzooxazine scaffold represents a valuable and versatile platform for the development of new therapeutic agents. Its favorable physicochemical properties, coupled with the diverse biological activities of its derivatives, make it an attractive starting point for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the discovery of novel drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. phytojournal.com [phytojournal.com]
- 3. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for derivatization of 6-Fluoro-3,4-dihydro-2H-benzooxazine
An In-Depth Guide to the Synthetic Derivatization of 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
Abstract
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][3][4] The strategic incorporation of a fluorine atom at the 6-position can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary derivatization protocols for 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine. We will explore key synthetic transformations targeting the nucleophilic secondary amine and the aromatic C-H bonds, offering detailed, step-by-step methodologies, the rationale behind experimental choices, and troubleshooting insights.
Introduction: The Strategic Value of the 6-Fluoro-Benzoxazine Scaffold
Benzoxazine derivatives are heterocyclic compounds of significant interest due to their versatile structure, which allows for modifications at multiple sites to modulate biological activity.[2][3] The parent molecule, 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS RN: 105655-00-3), serves as a critical starting material for building libraries of novel compounds.[5] Derivatization is typically focused on two primary reactive sites:
-
The Secondary Amine (N-H) at position 4: This site is nucleophilic and readily undergoes reactions such as alkylation, acylation, and sulfonylation, allowing for the introduction of a wide variety of functional groups to probe structure-activity relationships (SAR).
-
The Aromatic Ring (C-H bonds): The benzene ring can be functionalized through electrophilic aromatic substitution or modern transition-metal-catalyzed C-H activation techniques, enabling the introduction of aryl, alkyl, or other substituents to expand the molecular framework.
This guide provides validated protocols for these key transformations, emphasizing reproducibility and rationale.
Protocol I: N-Alkylation of the Benzoxazine Core
Principle & Rationale: N-alkylation is a fundamental strategy to introduce substituents that can influence a compound's lipophilicity, solubility, and interaction with biological targets. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the benzoxazine acts as a nucleophile, attacking an electrophilic alkyl halide. A non-nucleophilic base is required to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct formed during the reaction. The choice of base and solvent is critical to prevent side reactions and ensure high yields.
Experimental Workflow for N-Alkylation:
Caption: N-Alkylation Workflow Diagram.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq).
-
Solvent & Base Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reagent Addition: While stirring, add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Materials & Reagents Data:
| Reagent | Molar Mass ( g/mol ) | Role | Typical Equivalents |
|---|---|---|---|
| 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine | 153.15 | Starting Material | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | Base | 2.0 - 3.0 |
| Sodium Hydride (NaH, 60%) | 24.00 | Base (stronger) | 1.1 - 1.5 |
| Benzyl Bromide | 171.04 | Alkylating Agent | 1.05 - 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | - |
| Ethyl Acetate | 88.11 | Extraction Solvent | - |
Protocol II: N-Acylation of the Benzoxazine Core
Principle & Rationale: N-acylation introduces a robust amide linkage, a key functional group in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor. The reaction involves the nucleophilic attack of the benzoxazine nitrogen onto the electrophilic carbonyl carbon of an acyl chloride or anhydride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically used as an acid scavenger to neutralize the hydrochloric acid generated, driving the reaction to completion. This method is highly efficient and generally proceeds under mild conditions. The synthesis of related benzoxazine derivatives via acylation has been well-documented.[6]
Detailed Step-by-Step Methodology:
-
Preparation: Dissolve 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise via syringe. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization.
Example N-Acylation Reactions & Products:
| Starting Material | Acylating Agent | Product Name | Product Formula | Product M.W. |
|---|---|---|---|---|
| 6-Fluoro-benzoxazine | Acetyl Chloride | 1-(6-Fluoro-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-yl)ethan-1-one | C₁₀H₁₀FNO₂ | 195.19 |
| 6-Fluoro-benzoxazine | Benzoyl Chloride | (6-Fluoro-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-yl)(phenyl)methanone | C₁₅H₁₂FNO₂ | 257.26 |
Protocol III: Palladium-Catalyzed Aromatic C-H Arylation
Principle & Rationale: Direct C-H functionalization is a powerful and atom-economical strategy for derivatizing aromatic cores.[7] Transition-metal catalysis, particularly with palladium, enables the selective activation of otherwise inert C-H bonds for cross-coupling reactions.[8] In the context of 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, the N-H group or a pre-installed N-acyl group can act as a directing group, guiding the catalyst to functionalize an ortho C-H bond (C5 position). This provides a predictable and efficient route to biaryl structures, which are prevalent in drug candidates.
Conceptual Workflow for Directed C-H Activation:
Caption: Palladium-Catalyzed Directed C-H Arylation.
Detailed Step-by-Step Methodology (General Procedure):
-
Preparation: To a sealable reaction vessel, add the N-protected (e.g., N-acetyl) 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq), the aryl halide coupling partner (e.g., 4-bromoanisole, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.5 eq).
-
Solvent & Degassing: Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane). Seal the vessel and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the desired arylated product.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (N-Alkylation) | Incomplete deprotonation; Poor quality alkylating agent; Steric hindrance. | Use a stronger base (e.g., NaH instead of K₂CO₃); Use a more reactive alkylating agent (e.g., iodide > bromide > chloride); Increase reaction temperature and time. |
| Incomplete Reaction (N-Acylation) | Insufficient base; Deactivated acylating agent (hydrolysis). | Add additional base (TEA); Use freshly opened or distilled acyl chloride; Increase reaction time. |
| Multiple Products | Over-alkylation (N,O-dialkylation); Ring-opening; Multiple C-H activation sites. | Use milder conditions (lower temp); Ensure inert atmosphere; For C-H activation, screen different directing groups and ligands to improve regioselectivity. |
| Difficulty in Purification | Similar polarity of starting material and product. | Adjust the eluent system for column chromatography; Consider derivatizing to change polarity before purification, followed by deprotection. |
Conclusion
6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is a versatile and high-value scaffold for the development of novel chemical entities. The protocols detailed in this guide for N-alkylation, N-acylation, and C-H arylation provide robust and reproducible methods for its derivatization. By understanding the principles behind these transformations and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs, ultimately accelerating the identification of new therapeutic candidates.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine
Welcome to the technical support center for the synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical synthesis. Here, we will move beyond simple procedural steps to explain the underlying chemistry, helping you troubleshoot common issues and optimize your reaction conditions for a successful outcome.
I. Synthesis Overview: The Mannich Reaction Approach
The most common and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich reaction.[1][2][3][4] This one-pot condensation involves a phenol, a primary amine, and formaldehyde.[5][6][7] In the case of 6-Fluoro-3,4-dihydro-2H-benzooxazine, the reactants are 4-fluorophenol, a suitable primary amine, and formaldehyde.
The reaction proceeds through the formation of key intermediates. Initially, the primary amine reacts with formaldehyde to form an N-hydroxymethyl amine.[5][6] This intermediate then reacts with the phenol at the ortho position to the hydroxyl group, leading to the formation of the oxazine ring.[4]
Core Reaction Scheme
Caption: General Mannich reaction pathway for benzoxazine synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some benzoxazine syntheses are performed at reflux,[6] others may proceed at lower temperatures.[8] For the synthesis of 6-fluoro-3,4-dihydro-2H-benzooxazine, a temperature range of 80-90 °C is often optimal.[9][10]
-
Troubleshooting Tip: Perform small-scale trial reactions at varying temperatures (e.g., 60°C, 80°C, 100°C) to determine the ideal condition for your specific amine.
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of formaldehyde is sometimes used to drive the reaction to completion and to avoid the formation of compounds with a Mannich bridge.[9]
-
Troubleshooting Tip: A common starting point is a 1:1:2 molar ratio of phenol:amine:formaldehyde. However, this may need to be optimized.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While the reaction can be performed solvent-free,[4] solvents like toluene, dioxane, or a mixture of toluene and isopropanol are often used.[4][6][9]
-
Troubleshooting Tip: If you are experiencing low yields in a particular solvent, try a different one. A toluene/isopropanol mixture has been shown to be effective for similar syntheses.[9]
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can include the formation of oligomers or triazine structures.[5][9]
-
Troubleshooting Tip: Analyze your crude product by techniques like HPLC or NMR to identify major impurities. Understanding the side products can help in adjusting reaction conditions to minimize their formation.
-
Q2: I am observing the formation of a significant amount of an insoluble, resinous material. What is this and how can I prevent it?
A2: The formation of a resinous material often indicates polymerization or the formation of high molecular weight oligomers.[11]
-
Causality: This can be triggered by excessive heat or prolonged reaction times. The benzoxazine product itself can undergo thermally induced ring-opening polymerization.[7][12]
-
Preventative Measures:
-
Carefully control the reaction temperature and avoid localized overheating.
-
Monitor the reaction progress using TLC or HPLC and stop the reaction as soon as the starting materials are consumed.
-
Consider a step-wise addition of formaldehyde, which can sometimes help to control the reaction rate and minimize polymerization.
-
-
Q3: My final product is difficult to purify. What are the recommended purification strategies?
A3: Purification of benzoxazines can be challenging due to the potential for oligomer formation and the similar polarity of byproducts.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method.
-
Recommended Solvents: Hexane, or a mixed solvent system like toluene/acetone, can be effective for recrystallizing benzoxazine monomers.[13]
-
-
Column Chromatography: For viscous oils or solids that are difficult to recrystallize, silica gel chromatography is a viable option.[14]
-
Eluent Systems: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is a good starting point.
-
-
Washing: After the reaction, washing the organic layer with an aqueous solution of sodium hydroxide can help to remove unreacted phenol.[13] Subsequent washing with water until the pH is neutral is also recommended.[13]
Q4: How can I confirm the structure of my synthesized 6-Fluoro-3,4-dihydro-2H-benzooxazine?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
| Technique | Key Features to Observe |
| ¹H NMR | - Appearance of two singlets for the Ar-CH₂-N and O-CH₂-N protons, typically around 4.6 ppm and 5.3 ppm, respectively.[13][15] - Aromatic protons in the expected regions, showing splitting patterns consistent with the substitution on the benzene ring. |
| ¹³C NMR | - Characteristic peaks for the Ar-CH₂-N and O-CH₂-N carbons.[13][15] - Aromatic carbons showing the effect of the fluorine substituent. |
| FTIR | - Absence of the broad O-H stretch from the starting phenol. - Appearance of characteristic peaks for the oxazine ring, such as the antisymmetric C-O-C stretching vibration around 1230 cm⁻¹.[12][13] |
| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of C₈H₈FNO (153.15 g/mol ).[16] |
III. Experimental Protocol: A Validated Starting Point
This protocol provides a detailed, step-by-step methodology for the synthesis of a generic 3-phenyl-3,4-dihydro-2H-benzo[e][5][6]oxazine, which can be adapted for 6-fluoro substitution.
Synthesis of 3-Phenyl-3,4-dihydro-2H-benzo[e][5][6]-oxazine[13]
-
Reactant Preparation: In a flask, dissolve phenol and aniline in toluene.
-
Reaction Initiation: Add paraformaldehyde to the solution.
-
Reflux: Stir the mixture under reflux for 5 hours.
-
Workup:
-
After the reaction, wash the solution three times with 1 N sodium hydroxide aqueous solution.
-
Wash with water until the pH reaches 7.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under vacuum.
-
-
Purification: Recrystallize the resulting product from hexane three times to afford the pure product.
Workflow Diagram
Caption: Step-by-step experimental workflow for benzoxazine synthesis.
IV. Mechanistic Insights and Side Reactions
A deeper understanding of the reaction mechanism can aid in troubleshooting. The reaction is believed to proceed through an iminium-based mechanism.[17]
Potential Side Reactions
-
Formation of Triazines: The self-condensation of the N-hydroxymethyl amine intermediate can lead to the formation of 1,3,5-triphenyl-1,3,5-triazinane.[5]
-
Oligomerization: As previously mentioned, the benzoxazine monomer can polymerize under the reaction conditions.
-
Formation of Mannich Bases: Incomplete cyclization can result in the formation of 2-((phenylamino)methyl)phenol, a Mannich base.[5]
By carefully controlling the reaction conditions and understanding the potential pitfalls, researchers can successfully synthesize 6-Fluoro-3,4-dihydro-2H-benzooxazine with high yield and purity.
V. References
-
Zhang, C.-X., Deng, Y.-Y., Zhang, Y.-Y., Yang, P., & Gu, Y. (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Journal of Polymer Science, 33(1), 127–135. 5
-
(2014). Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. Industrial & Engineering Chemistry Research, 53(4), 1349–1354*. 8
-
Zhang, C.-X., Deng, Y.-Y., Zhang, Y.-Y., Yang, P., & Gu, Y. (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, anilin... Request PDF. 6
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Hisar Telli, A. (2021). preparation and characterization of polybenzoxazine involving various additives. Middle East Technical University. 7
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(2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Semantic Scholar. 18
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(2011). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. 1
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Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. 14
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(2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A, 123(38), 8179–8187. 17
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Liu, J. (1995). Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. Semantic Scholar. 19
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Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. (n.d.). Wiley Online Library. 2
-
Kiskan, B., & Yagci, Y. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. 9
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(n.d.). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. Request PDF. 3
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (n.d.). PubMed. 20
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Han, L., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. 13
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Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (n.d.). ResearchGate. 21
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6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. 16
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The Pictet-Spengler Reaction Updates Its Habits. (2020). PubMed. 22
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Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online. 12
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Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (n.d.). PMC. 23
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How to open the resin when synthesis benzoxazine monomer?and what caused it? (2018). ResearchGate. 11
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The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. 24
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Benzoxazine. (n.d.). ideXlab. 25
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(2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. 4
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (n.d.). PMC. 10
-
Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. (n.d.). 15
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. asianpubs.org [asianpubs.org]
- 16. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds | Semantic Scholar [semanticscholar.org]
- 19. Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Benzoxazine - Explore the Science & Experts | ideXlab [idexlab.com]
Technical Support Center: Optimizing Synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine
Welcome to the technical support center for the synthesis and optimization of 6-Fluoro-3,4-dihydro-2H-benzooxazine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into overcoming common challenges in the synthesis of this important heterocyclic scaffold, which is a key building block in drug discovery.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-Fluoro-3,4-dihydro-2H-benzooxazine?
The most universally applied route for synthesizing 1,3-benzoxazine derivatives is the Mannich-type condensation reaction.[2][3] This one-pot synthesis involves the reaction of a substituted phenol (in this case, 4-fluorophenol), a primary amine, and formaldehyde (or its stable trimer, paraformaldehyde).[3][4][5] This method is highly versatile and generally provides good yields, but it is sensitive to reaction conditions, which can lead to various byproducts.[4]
Q2: Why is temperature control so critical during the reaction?
Temperature control is paramount for two main reasons: selectivity and stability.
-
Selectivity: The initial reaction steps involve the formation of hydroxymethyl intermediates from the amine and formaldehyde.[4][5] These intermediates are highly reactive. At elevated temperatures, they can self-condense or react with the phenol at undesired positions, leading to the formation of oligomeric impurities and complex side products like 1,3,5-triphenyl-1,3,5-triazinane if an aniline is used.[4][6]
-
Stability: The benzoxazine product itself can be thermally sensitive. While polymerization is typically initiated at much higher temperatures (180-250 °C), prolonged exposure to excessive heat during synthesis can lead to premature ring-opening or degradation, reducing the final yield and purity.[3][7]
Q3: Which amine should I choose for the synthesis?
The choice of the primary amine is dictated by the desired substituent at the N-3 position of the benzoxazine ring. For the parent 6-Fluoro-3,4-dihydro-2H-benzooxazine where the nitrogen is part of the ring but not further substituted with a large group, a simple primary amine like ammonia or a precursor that can generate it in situ is used. However, more commonly, a specific N-substituent is desired for downstream applications. In these cases, a primary amine (R-NH₂) is chosen, which will result in an N-R substituted product. The nature of 'R' (aliphatic vs. aromatic) can influence reaction kinetics and the electron density of the final molecule.[8]
Q4: Can I use solvents other than toluene or dioxane?
While toluene, dioxane, and xylene are commonly reported solvents, other options can be explored.[4][7] The ideal solvent should be inert to the reactants, have a suitable boiling point for the desired reaction temperature, and effectively dissolve the starting materials. Chlorinated solvents like dichloromethane can be used for lower temperature reactions, while higher boiling point solvents like xylenes may be beneficial for less reactive substrates.[7] However, it is crucial to consider the potential for side reactions and purification challenges when deviating from established protocols. A solvent-free approach has also been popularized for certain benzoxazine syntheses to reduce environmental impact and simplify workup.[9]
Synthesis Pathway and Key Reactants
The synthesis proceeds via a Mannich condensation mechanism. The key steps involve the formation of an N-hydroxymethyl amine intermediate, which then undergoes electrophilic substitution onto the electron-rich 4-fluorophenol ring, followed by cyclization.
Caption: General Mannich pathway for benzoxazine synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Temperature: The reaction may not have reached the activation energy required for cyclization. 2. Poor Quality Reagents: Paraformaldehyde can degrade over time; 4-fluorophenol may be oxidized. 3. Incorrect Stoichiometry: An incorrect molar ratio of phenol:amine:formaldehyde (typically 1:1:2) can halt the reaction.[4] | 1. Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS. Refluxing in a solvent like toluene (b.p. ~110 °C) is a common starting point.[5] 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider titrating the formaldehyde source if its activity is in doubt. 3. Check Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants. The 1:1:2 ratio is a robust starting point for optimization. |
| Multiple Product Spots on TLC/LC-MS (Impurity Formation) | 1. Formation of Mannich Base Intermediate: The reaction may not have gone to completion, leaving the 2-((alkylamino)methyl)-4-fluorophenol intermediate.[4] 2. Dimerization/Oligomerization: Excessive heat or incorrect stoichiometry can lead to the formation of dimers or oligomeric side products.[6][9] 3. Formation of Triazine Byproducts: If using an aromatic amine, self-condensation of the hydroxymethyl intermediate can form stable triazine rings.[4] | 1. Increase Reaction Time/Temperature: Allow more time for the cyclization step to complete. Monitor the disappearance of the intermediate spot on TLC. 2. Refine Reaction Conditions: Lower the reaction temperature and ensure precise stoichiometric control. A slower, more controlled reaction often yields a cleaner product profile. 3. Purification: These impurities can often be separated by column chromatography. A gradient elution from hexane to ethyl acetate is typically effective. Recrystallization can also be a powerful purification technique for obtaining high-purity material.[10] |
| Reaction Stalls (Incomplete Conversion) | 1. Poor Solubility: One of the reactants may not be fully dissolved at the reaction temperature, limiting its availability. 2. Deactivation of Phenol: The electron-withdrawing nature of the fluorine atom slightly deactivates the phenol ring towards electrophilic substitution compared to unsubstituted phenol. | 1. Change Solvent: Switch to a solvent system that provides better solubility for all components at the target temperature. A co-solvent system (e.g., toluene/isopropanol) might be beneficial.[6] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to drive it to completion. Gentle heating can also help overcome the activation barrier. |
| Difficult Purification (Oily Product) | 1. Residual Solvent: High-boiling point solvents like toluene or xylene can be difficult to remove completely. 2. Low Melting Point Impurities: The presence of oligomeric or unreacted starting materials can prevent the product from crystallizing. | 1. High-Vacuum Drying: Use a high-vacuum pump and gentle heating (e.g., 40-50 °C) to remove residual solvent. An azeotropic distillation with a lower boiling point solvent can also be effective. 2. Thorough Purification: Perform careful column chromatography. If the product is still an oil, attempt to precipitate it from a solvent/anti-solvent system (e.g., dissolving in dichloromethane and adding hexane until cloudy). |
Troubleshooting Workflow
References
- 1. Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Daidzein and Thiophene Containing Benzoxazine Resin and Its Thermoset and Carbon Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Fluoro-3,4-dihydro-2H-benzooxazine
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Fluoro-3,4-dihydro-2H-benzooxazine. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity.
Section 1: Understanding Byproduct Formation (FAQs)
A successful purification strategy begins with understanding the potential impurities. The synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine, typically via a Mannich-like condensation of a fluorinated phenol, formaldehyde, and a primary amine, can generate several byproducts.[1]
Q1: What are the most common byproducts I should expect in my crude reaction mixture?
A1: The primary impurities stem from incomplete reactions or side reactions inherent to the Mannich condensation process. These typically include:
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Unreacted Starting Materials: Residual fluorinated phenol and the primary amine are common contaminants.
-
Open-Chain Intermediates: The Mannich reaction proceeds through an aminomethylol and an open Mannich base intermediate.[2] Incomplete ring closure, especially under suboptimal thermal conditions, can leave these more polar species in your crude product.
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Oligomers/Polymers: Benzoxazine rings can prematurely open and polymerize, especially if the reaction is overheated or run for an extended period.[3] This often results in the formation of a viscous, intractable gum.
-
N,N'-methylenebis(amine): A side reaction between the amine and formaldehyde can produce this dimeric impurity.
Q2: How do reaction conditions affect the formation of these byproducts?
A2: Reaction conditions are critical. The synthesis of fluorinated benzoxazines can be particularly sensitive.[2]
-
Temperature: Excessively high temperatures can promote polymerization and the formation of colored byproducts.[4] Conversely, insufficient heat may lead to incomplete cyclization and a higher concentration of open-chain intermediates.
-
pH: The pH of the reaction medium is a controlling factor, especially when using weakly basic fluorinated amines. A strongly acidic condition is often necessary to achieve a high yield and minimize side reactions with such amines.[2]
-
Stoichiometry: An incorrect ratio of reactants can lead to an excess of unreacted starting materials. For instance, an excess of formaldehyde and amine can favor the formation of N,N'-methylenebis(amine).
Q3: My crude product is a dark, sticky oil, not a solid. What happened?
A3: This is a very common issue, often indicative of significant byproduct formation, particularly oligomers. The stickiness arises from low-molecular-weight polymeric species that inhibit crystallization. The dark color suggests degradation or polymerization byproducts. The key is to avoid harsh reaction conditions (excessive heat) that promote these side reactions.[4] Your purification strategy will need to focus on separating the monomer from these higher molecular weight, often polar, impurities.
Section 2: Purification Troubleshooting Guide
This section addresses specific experimental challenges in a problem-and-solution format.
Logical Workflow for Purification
Before diving into specific problems, it's helpful to have a general purification strategy. The following workflow is a robust starting point for isolating clean 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Caption: General purification workflow for 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Q4: My column chromatography isn't separating the product from a close-running impurity. What are my options?
A4: This indicates that the impurity has a polarity very similar to your desired product.
-
Causality: The impurity is likely a structurally related compound, such as a constitutional isomer or an open-chain precursor that has a similar distribution of polar functional groups.
-
Solution 1: Optimize the Mobile Phase. Switch from a standard hexane/ethyl acetate system to one with a different selectivity. A common alternative is dichloromethane (DCM)/methanol. Start with a high DCM concentration (e.g., 99:1 DCM/MeOH) and gradually increase the methanol content. The different solvent interactions can often resolve previously co-eluting spots.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, the issue may be with the silica gel. Consider using a different stationary phase, such as alumina (basic or neutral), which can offer different selectivity for compounds capable of hydrogen bonding.
-
Solution 3: Use an Additive. For amine-containing compounds that may streak on silica, adding a small amount of triethylamine (~0.5-1%) to your mobile phase can deactivate acidic sites on the silica gel, leading to sharper peaks and potentially better separation.
Q5: How can I effectively remove unreacted phenolic and amine starting materials without resorting to chromatography?
A5: This is an ideal scenario for a liquid-liquid acid-base extraction, which leverages the different pKa values of the components.[5] The benzoxazine product is weakly basic, the phenolic starting material is acidic, and the amine starting material is basic.
-
Causality: The phenolic hydroxyl group is acidic and will be deprotonated by a base. The nitrogen atoms in the benzoxazine and the starting amine are basic and will be protonated by an acid.[5]
-
Solution: Sequential Extraction Protocol.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Remove Phenol: Wash the organic layer 2-3 times with a dilute aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The base deprotonates the acidic phenol, forming a salt that is soluble in the aqueous layer, while your neutral/basic benzoxazine remains in the organic layer.
-
Remove Amine: Wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 1 M HCl). The acid will protonate the basic starting amine and your benzoxazine product, pulling both into the aqueous layer. This step is useful if you want to separate the benzoxazine from neutral, non-basic impurities. To recover your product, you would then basify the aqueous layer and re-extract with an organic solvent.
-
A simpler approach is to use the base wash to remove the phenol, then wash with brine, dry the organic layer, and proceed to chromatography to remove the starting amine and other impurities.
-
Q6: My final product is pure by ¹H NMR but has a persistent yellow or brown color. How can I decolorize it?
A6: Color often arises from highly conjugated, minor impurities or oxidation products that are difficult to detect by NMR.
-
Causality: These colored species are often present in trace amounts but have high extinction coefficients. They may be polar oxidation byproducts.
-
Solution 1: Activated Carbon Treatment. Dissolve your product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w), heat the suspension gently with stirring for 15-30 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal. The charcoal adsorbs the colored impurities. Be aware that this can sometimes reduce your overall yield due to adsorption of the product itself.
-
Solution 2: Recrystallization. A careful recrystallization is often the most effective method for both purification and decolorization. The colored impurities may be excluded from the crystal lattice, remaining in the mother liquor.[6]
Q7: I'm struggling with recrystallization. Either nothing crystallizes or my yield is extremely low. What should I do?
A7: Successful recrystallization depends entirely on the solvent system. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.
-
Causality: If no crystals form, the compound may be too soluble in the chosen solvent even when cold, or the solution is not sufficiently concentrated. Low yield means the compound retains significant solubility at low temperatures.
-
Solution: Systematic Solvent Screening.
-
Place a small amount of your impure solid (10-20 mg) into several test tubes.
-
Add a different solvent to each tube dropwise (e.g., Hexane, Toluene, Ethanol, Isopropanol, Ethyl Acetate, Acetone).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, you have a potential candidate.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The solvent that produces a good yield of crystals is your best choice.
-
Try a Two-Solvent System: If no single solvent works, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or Acetone). Then, add a "poor" solvent (in which it is insoluble, e.g., Hexane or Water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
| Problem | Likely Cause | Recommended Solution |
| Oily/Gummy Crude Product | Formation of oligomers/polymers | Use milder reaction conditions. Purify via column chromatography. |
| Co-eluting Spots in Column | Similar polarity of product and impurity | Change mobile phase (e.g., DCM/MeOH) or stationary phase (Alumina). |
| Unreacted Starting Materials | Incomplete reaction, wrong stoichiometry | Perform acid-base liquid-liquid extraction before chromatography. |
| Persistent Color in Product | Trace, highly-conjugated impurities | Treat with activated charcoal or perform a careful recrystallization. |
| Poor Recrystallization Yield | Suboptimal solvent choice | Systematically screen single solvents and two-solvent systems. |
Section 3: Standardized Purification Protocols
Protocol A: Acid-Base Extraction for Removal of Phenolic Impurities
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc), using approximately 10 mL of solvent per gram of crude material.
-
Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M Sodium Hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-3) two more times to ensure complete removal of the acidic phenol.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual water.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the phenol-free crude product.
Protocol B: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 98:2 Hexane/EtOAc).
-
Sample Loading: Dissolve the crude product from Protocol A in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 2% EtOAc to 5%, 10%, 20% EtOAc in Hexane) to elute compounds of increasing polarity. The target compound, 6-Fluoro-3,4-dihydro-2H-benzooxazine, is moderately polar and should elute before any highly polar oligomers or open-chain intermediates.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure product.
-
Concentration: Concentrate the combined pure fractions on a rotary evaporator to yield the purified product.
Protocol C: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a hot recrystallization solvent (e.g., isopropanol) required to fully dissolve the purified product from Protocol B.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the final, high-purity 6-Fluoro-3,4-dihydro-2H-benzooxazine. The purity can be confirmed by analyzing the melting point and checking for the disappearance of impurity signals in the ¹H NMR spectrum.[6]
References
- 1. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
Technical Support Center: 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
Welcome to the dedicated technical support guide for 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.
Introduction to the Stability of 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine
6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is a heterocyclic compound with a fluorine substituent that enhances its potential utility in pharmaceutical and materials science applications. The fluorine atom can significantly influence the molecule's physicochemical properties, including metabolic stability and binding affinity.[3] However, the inherent reactivity of the benzoxazine ring system, coupled with the electronic effects of the fluorine atom, can present stability challenges under various experimental conditions.[2] This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine?
A1: The stability of 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is primarily influenced by:
-
pH: The oxazine ring is susceptible to hydrolysis, especially under acidic or basic conditions.[2][4]
-
Temperature: Elevated temperatures can promote thermal degradation.[5][6]
-
Light: Photolytic degradation can occur, potentially leading to defluorination or other structural changes.[1][7][8]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[9][10]
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially facilitating hydrolysis.[2]
Q2: How should I properly store 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine to ensure its long-term stability?
A2: For optimal long-term stability, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation and slows down potential hydrolytic processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidative degradation. |
| Light | Amber vial or light-protected container | Prevents photolytic degradation.[1][8] |
| Moisture | Desiccated environment | Reduces the risk of hydrolysis of the oxazine ring.[2] |
Q3: I am observing the appearance of a new peak in my HPLC analysis after storing my sample in a methanol-based solution. What could be the cause?
A3: The appearance of a new peak in your HPLC chromatogram suggests degradation of the parent compound. A likely cause is the hydrolysis of the oxazine ring, which can be catalyzed by residual water in the methanol or by the protic nature of the solvent itself.[2] This hydrolysis would lead to the opening of the oxazine ring.[4] To confirm this, you can perform a forced degradation study under acidic or basic conditions to see if the degradation product matches the new peak.
Troubleshooting Guide
This section addresses specific experimental issues and provides step-by-step guidance for resolution.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Variable IC50 values.
-
Decreased potency of the compound over time.
-
Poor reproducibility between experiments.
Potential Cause: Degradation of the compound in the assay medium. The pH of the buffer, presence of media components, and incubation temperature can all contribute to instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Detailed Steps:
-
Assess Stability in Assay Medium: Prepare a solution of 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine in your assay medium at the final working concentration.
-
Incubate and Sample: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze by HPLC: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of parent compound remaining.
-
Evaluate Degradation: If you observe significant degradation (e.g., >10% loss of parent compound) within the timeframe of your assay, you will need to modify your experimental protocol.
-
Modify Assay Conditions:
-
Always prepare fresh solutions of the compound immediately before use.
-
Consider reducing the incubation time of your assay if feasible.
-
If the degradation is pH-dependent, assess if the pH of your assay buffer can be adjusted without affecting the biological system.
-
Issue 2: Compound Color Change Upon Storage in Solution
Symptoms:
-
A colorless solution of the compound turns yellow or brown over time.
-
This is often accompanied by a loss of purity as determined by analytical methods.
Potential Cause: Oxidative degradation or photodecomposition. The benzoxazine ring and the attached phenyl ring can be susceptible to oxidation, and the fluorine substituent can influence the molecule's photostability.[1][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution color change.
Detailed Steps:
-
Prepare Test Solutions: Prepare three identical solutions of the compound in your solvent of choice.
-
Sample 1 (Control): Store under your standard conditions.
-
Sample 2 (Light Protected): Store in an amber vial or wrapped in aluminum foil.
-
Sample 3 (Oxygen Free): Use a solvent that has been degassed by sparging with an inert gas (argon or nitrogen) and store the solution under an inert atmosphere.
-
-
Monitor: Observe the color of the solutions and analyze their purity by HPLC at regular intervals.
-
Analyze Results:
-
If only Sample 1 and Sample 3 show a color change, the degradation is likely due to photolysis.
-
If Sample 1 and Sample 2 show a color change, but Sample 3 is stable, the degradation is likely due to oxidation.
-
-
Implement Corrective Actions:
-
For Photodegradation: Always work with the compound in a light-protected environment. Use amber glassware and minimize exposure to direct light.
-
For Oxidation: Use degassed solvents for preparing solutions and store them under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]
Objective: To identify the potential degradation products and pathways for 6-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine under various stress conditions.
Materials:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
UV-Vis spectrophotometer or photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in 3% H2O2.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all samples by HPLC, comparing them to an unstressed control sample.
-
Aim for 10-30% degradation of the parent compound to ensure that the primary degradation products are observed.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation:
-
Specificity: Analyze the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
-
Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH guidelines.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An investigation of the thermal and thermo‐oxidative degradation of polybenzoxazines with a reactive functional group | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Benzoxazine Synthesis Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzoxazine Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered in the lab. This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research and development efforts.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Problem 1: Low or No Yield of Benzoxazine Monomer
Q: My reaction has resulted in a very low yield of the desired benzoxazine monomer, or in some cases, a complex mixture of products. What could be the cause?
A: This is a frequent issue that can often be traced back to several factors, primarily related to reactant purity, stoichiometry, and reaction conditions.
Probable Causes & Solutions:
-
Impure Reactants: The purity of your starting materials—phenol, amine, and formaldehyde source (typically paraformaldehyde)—is paramount. Impurities can lead to a host of side reactions. For instance, impurities in the amine can interfere with the Mannich condensation reaction.[1]
-
Solution: Ensure your aniline is distilled before use.[2] Use high-purity paraformaldehyde and phenol. Characterize your starting materials via NMR or other appropriate techniques if their purity is in doubt.
-
-
Incorrect Stoichiometry: The molar ratio of phenol, amine, and formaldehyde is critical. The typical ratio for a simple benzoxazine is 1:1:2 (phenol:amine:formaldehyde).[1] Deviations can lead to the formation of oligomers or unreacted starting materials.
-
Solution: Carefully calculate and weigh your reactants. For bifunctional benzoxazines (from bisphenols or diamines), the stoichiometry will differ, so ensure your calculations are correct for your specific target molecule.
-
-
Suboptimal Reaction Temperature and Time: Benzoxazine synthesis often requires elevated temperatures to drive the reaction to completion. However, excessively high temperatures or prolonged reaction times can promote side reactions.[1]
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). Start with a reported literature procedure for a similar benzoxazine and optimize from there. A typical synthesis might involve heating at 80-90°C for several hours.[3]
-
-
Side Reactions with Diamines: When using diamines, a common side reaction is the formation of hyperbranched triazine chains, which can lead to gelation and a significant decrease in the yield of the desired bis-benzoxazine.[4][5]
-
Solution: Careful control of reaction conditions (temperature, solvent) is crucial. A low-intensity signal around δH = 5.1 ppm in the 1H NMR spectrum can indicate the presence of these triazine structures.[4]
-
Problem 2: Difficulty in Purifying the Benzoxazine Monomer
Q: My crude benzoxazine product is a viscous oil or a sticky solid, and I'm struggling to purify it. What are the best practices for purification?
A: The physical state of the crude product can indeed make purification challenging. The choice of purification method depends heavily on the properties of your specific benzoxazine monomer.
Purification Strategies:
| Method | Best Suited For | Key Considerations |
| Recrystallization | Crystalline solids | Finding a suitable solvent system is key. This method is excellent for achieving high purity.[6][7] |
| Column Chromatography | Viscous oils or amorphous solids | This is a very common and effective method for purifying benzoxazines.[6][7][8] |
| Solvent Washing | Crude products with specific impurities | Washing with a solvent in which the impurities are soluble but the product is not can be a simple and effective first purification step.[2][6][7] |
Troubleshooting Column Chromatography:
-
Streaking on TLC: If your compound streaks on the TLC plate, it may be too polar for the chosen solvent system. Consider adding a small amount of a more polar solvent or a modifier like triethylamine to the eluent.
-
Product Won't Elute: If your benzoxazine product remains at the baseline of the TLC plate even with highly polar solvents (e.g., 100% ethyl acetate), it might be interacting too strongly with the silica gel.[8]
-
Solution: You could try a different stationary phase, such as alumina. Alternatively, if the product is sufficiently non-polar, reverse-phase chromatography could be an option.
-
Visualizing the Purification Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Fluoro-3,4-dihydro-2H-benzo[e]oxazine
Technical Support Center: Synthesis of 6-Fluoro-3,4-dihydro-2H-benzo[e][1][2]oxazine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of 6-Fluoro-3,4-dihydro-2H-benzo[e][1][2]oxazine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. The following information is structured in a question-and-answer format, providing both high-level FAQs and in-depth troubleshooting for specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of fluorinated benzoxazines.
Question 1: What is the primary synthetic route for 6-Fluoro-3,4-dihydro-2H-benzo[e][1][2]oxazine?
The most common and direct method for synthesizing benzoxazine rings is the one-pot Mannich condensation reaction .[3][4] This involves the reaction of a phenol (in this case, 4-fluorophenol), a primary amine, and formaldehyde. The reaction is typically performed in a suitable solvent and may be heated to drive the cyclization. The versatility of this method allows for a wide range of substituents on both the phenolic and amine components.[5]
Question 2: Why are yields often lower for fluorinated benzoxazines compared to their non-fluorinated analogs?
The primary challenge in synthesizing benzoxazines from fluorinated amines is the reduced nucleophilicity of the amine. Electron-withdrawing groups, such as fluorine atoms on the amine's aromatic ring, decrease the electron density on the nitrogen atom. This makes the amine a weaker nucleophile, hindering its initial reaction with formaldehyde and subsequent steps in the ring formation.[6] Consequently, traditional benzoxazine synthesis conditions are often inappropriate and result in low yields.[6]
Question 3: What are the most critical parameters to control for maximizing the yield?
Optimizing the synthesis of fluorinated benzoxazines requires careful control over several parameters:
-
pH Control: This is arguably the most critical factor when working with weakly basic amines like fluoroanilines. A strongly acidic medium is often necessary to catalyze the reaction and promote the formation of the required intermediates.[6] The pH directly influences the rate and efficiency of the Mannich condensation.
-
Solvent Choice: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Solvents like 1,4-dioxane or toluene are commonly used.[2][6][7] The choice of solvent can also influence reaction kinetics and side-product formation.[5]
-
Temperature and Reaction Time: These parameters must be balanced to ensure the reaction proceeds to completion without causing decomposition of reactants or products. Monitoring the reaction via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Purity of Reagents: Using high-purity 4-fluorophenol, amine, and a reliable source of formaldehyde (e.g., paraformaldehyde) is essential to prevent side reactions and ensure reproducibility.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Problem: I am observing very low or no product yield.
Possible Cause 1: Incorrect pH of the Reaction Medium
-
Scientific Rationale: The reaction of a weakly nucleophilic amine (like a fluorinated amine) with formaldehyde is often the rate-limiting step. Acidic conditions protonate the formaldehyde, making it more electrophilic and susceptible to attack by the weak amine. Without proper pH control, this initial step may not occur efficiently, halting the entire synthesis. It has been shown that a dramatic increase in yield is observed when benzoxazines with very weak amines are synthesized in an acidic medium.[6]
-
Recommended Solution:
-
Before heating, carefully adjust the pH of the reaction mixture.
-
Use a dilute solution of hydrochloric acid (HCl) to lower the pH. For very weak amines (pKa < 3), a strongly acidic environment (pH ~1.2) may be required.[6]
-
Monitor the pH with a suitable pH meter or indicator strips compatible with the organic solvent system.
-
Run small-scale trial reactions at different pH values to determine the optimum for your specific substrate combination.
-
Possible Cause 2: Sub-optimal Reaction Temperature
-
Scientific Rationale: The Mannich condensation and subsequent cyclization are equilibrium processes that require sufficient thermal energy to proceed forward. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the formation of undesired side products or polymerization.
-
Recommended Solution:
-
Ensure the reaction is heated to the recommended temperature for the chosen solvent (e.g., reflux in toluene).
-
If the reaction is sluggish, consider a stepwise increase in temperature by 5-10 °C, while carefully monitoring for side product formation using TLC.
-
Confirm that your heating mantle and thermometer are calibrated correctly.
-
Problem: My final product is difficult to purify due to multiple side products.
Possible Cause: Formation of Dimers, Oligomers, or other Byproducts
-
Scientific Rationale: Several side reactions can compete with the desired benzoxazine ring formation. These include the reaction of the intermediate Mannich base with another phenol molecule, leading to dimers or oligomers.[1][3] The specific byproducts formed are highly dependent on reactant stoichiometry, temperature, and reaction time.[5]
-
Recommended Solution:
-
Stoichiometry Control: Ensure a precise molar ratio of phenol:amine:formaldehyde (typically 1:1:2). An excess of formaldehyde can lead to N,N-dimethylolamine formation and other byproducts.[3]
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel stationary phase with a gradient elution of hexane/ethyl acetate is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) can significantly improve purity.[7]
-
-
Problem: The reaction mixture becomes highly viscous or forms a gel.
Possible Cause: Uncontrolled Polymerization or Triazine Formation
-
Scientific Rationale: Under certain conditions, especially with diamines or at elevated temperatures, the reaction can lead to the formation of hyperbranched structures or triazine chains.[2][8] This cross-linking results in gelation of the reaction mass, which drastically reduces the yield of the desired monomer and makes work-up impossible.[2]
-
Recommended Solution:
-
Reduce Reactant Concentration: Perform the reaction in a more dilute solution by increasing the solvent volume. This reduces the probability of intermolecular side reactions.
-
Precise Temperature Control: Avoid temperature overshoots. Use an oil bath for uniform heating and maintain a steady temperature throughout the reaction.
-
Order of Addition: Consider adding the formaldehyde solution slowly to the mixture of the phenol and amine to maintain a low instantaneous concentration of the highly reactive formaldehyde.
-
Section 3: Recommended Experimental Protocol
This protocol provides a baseline procedure for the synthesis. Optimization may be required based on the specific amine used.
Synthesis of 3-Aryl-6-fluoro-3,4-dihydro-2H-benzo[e][1][2]oxazine
-
Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-fluorophenol (1.0 eq) and the desired primary amine (1.0 eq) in 1,4-dioxane.
-
pH Adjustment: Cool the flask in an ice bath. Slowly add an aqueous solution of formaldehyde (37%, 2.2 eq). Carefully adjust the pH of the solution to ~1.5 by the dropwise addition of hydrochloric acid.
-
Reaction: Heat the mixture to 55-60 °C and stir for 5-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Ethyl Acetate/Hexane mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 1N NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure 6-fluoro-3,4-dihydro-2H-benzo[e][1][2]oxazine.
Section 4: Visual Guides and Data
Diagrams and Workflows
The following diagrams illustrate the synthetic pathway and a troubleshooting decision-making process.
Caption: General workflow for the one-pot synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Caption: Decision tree for troubleshooting low yield in benzoxazine synthesis.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Their Impact on Yield
| Parameter | Recommended Range/Condition | Scientific Rationale & Impact on Yield |
| pH | 1.2 - 2.0 | Critical for weak amines. Activates formaldehyde for nucleophilic attack. Incorrect pH is a primary cause of reaction failure.[6] |
| Temperature | 50 - 110 °C (Solvent Dependent) | Balances reaction rate against side-product formation. Too low leads to incomplete reaction; too high can cause polymerization. |
| Solvent | 1,4-Dioxane, Toluene | Affects solubility and reaction kinetics. Must be inert under acidic conditions.[2][7] |
| Reactant Ratio | Phenol:Amine:Formaldehyde = 1:1:2 | An excess of formaldehyde ensures complete conversion but a large excess can promote side reactions.[3] |
| Concentration | 0.5 - 2.0 M | Higher concentrations can increase reaction rate but also raise the risk of gelation and intermolecular side reactions.[2] |
Section 5: References
-
Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate. --INVALID-LINK--
-
Side reaction for the production of benzoxazine monomers based on diamines. ResearchGate. --INVALID-LINK--
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. --INVALID-LINK--
-
Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. --INVALID-LINK--
-
SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. --INVALID-LINK--
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. --INVALID-LINK--
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. --INVALID-LINK--
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. --INVALID-LINK--
-
(PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. --INVALID-LINK--
-
6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. --INVALID-LINK--
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE. --INVALID-LINK--
-
(PDF) Design and Synthesis of Bio-Based Benzoxazines. ResearchGate. --INVALID-LINK--
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. --INVALID-LINK--
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. --INVALID-LINK--
-
Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate. --INVALID-LINK--
-
3,4-Dihydro-2H-1,4-benzoxazine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. --INVALID-LINK--
-
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. Sigma-Aldrich. --INVALID-LINK--
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. --INVALID-LINK--
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. --INVALID-LINK--
-
Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Asian Journal of Chemistry. --INVALID-LINK--
Technical Support Center: Scale-Up of 6-Fluoro-Benzoxazine Production
Welcome to the technical support center for the synthesis and scale-up of 6-fluoro-benzoxazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable monomer. Drawing from established literature and extensive field experience, this document provides in-depth troubleshooting advice, detailed protocols, and critical safety information to ensure successful and efficient scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 6-fluoro-benzoxazine, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary challenges in scaling up the production of 6-fluoro-benzoxazine?
A1: The primary challenges include:
-
Low Reaction Yields: Often attributed to the reduced basicity of fluorinated anilines, which impacts the initial Mannich condensation step.[1]
-
Side Reactions and Impurity Formation: The synthesis can be prone to the formation of oligomers, triazine structures, and other side products, complicating purification.[2][3]
-
Purification Difficulties: Achieving high purity on a large scale can be challenging, often requiring multiple recrystallizations or column chromatography, which can be inefficient for industrial production.[4]
-
Thermal Management: The reaction can be exothermic, and managing heat dissipation is crucial during scale-up to prevent thermal runaway and ensure product quality.
-
Safety Concerns: Handling of hazardous materials like paraformaldehyde and fluorinated phenols requires stringent safety protocols, especially at a larger scale.[5][6][7][8][9]
Q2: How does the position of the fluorine atom on the aniline ring affect the synthesis and properties of the resulting benzoxazine?
A2: The position of the fluorine atom significantly influences both the synthesis and the final properties of the polybenzoxazine:
-
Synthesis: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the aniline. This effect is most pronounced when fluorine is in the ortho or para position, which can hinder the reaction with formaldehyde and the phenol.[1] Consequently, reaction conditions, such as pH, may need to be adjusted.
-
Curing Temperature: The curing peak temperature of the resulting benzoxazine monomer is affected by the fluorine position. For instance, one study reported the curing peak temperature to be in the order of meta-fluoroaniline benzoxazine < para-fluoroaniline benzoxazine < ortho-fluoroaniline benzoxazine.[10][11]
-
Thermal Stability: The thermal stability of the cured polybenzoxazine is also influenced by the fluorine position. The same study found the thermal stability (at 10% weight loss) to be in the order of meta- > ortho- > para-substituted polybenzoxazines.[10][11]
Q3: What is the critical role of pH in the synthesis of fluorinated benzoxazines?
A3: The pH of the reaction medium is a controlling factor for achieving high yields, especially when using weakly basic amines like 6-fluoroaniline.[1] Traditional benzoxazine synthesis conditions are often suboptimal for fluorinated analogues. A strongly acidic condition is often necessary to facilitate the reaction of amines with pKa values lower than 3.[1] This acidic environment helps to activate the formaldehyde and promote the Mannich-type condensation.
Q4: What are the recommended analytical techniques for quality control and impurity profiling of 6-fluoro-benzoxazine?
A4: A combination of analytical techniques is recommended for comprehensive quality control:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying impurities.[4][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying characteristic functional groups of the benzoxazine ring and monitoring the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying the main product and any impurities.[13][14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the identification of unknown impurities by providing molecular weight information.[13][14][15][16]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and curing behavior of the monomer, which can be affected by impurities.[4][17]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of 6-fluoro-benzoxazine production.
Issue 1: Low Reaction Yield
Symptoms:
-
The isolated yield of the 6-fluoro-benzoxazine monomer is consistently below expectations.
-
Significant amounts of starting materials (6-fluoroaniline, phenol, paraformaldehyde) remain unreacted.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect pH | The reduced basicity of 6-fluoroaniline requires acidic conditions to drive the reaction. Monitor the pH of the reaction mixture and consider adding a catalytic amount of a strong acid like HCl.[1] |
| Suboptimal Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions. Experiment with a temperature range of 80-110°C to find the optimal balance between reaction rate and purity. |
| Inefficient Mixing | On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure your reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture. |
| Choice of Solvent | The solvent can significantly impact the reaction. Dioxane and toluene are commonly used.[12][18] Consider experimenting with different solvents or solvent mixtures to improve solubility and reaction kinetics. |
| Water Removal | The condensation reaction produces water, which can inhibit the reaction. If using a solvent like toluene, consider using a Dean-Stark trap to remove water azeotropically. |
Issue 2: Presence of Impurities and Side Products
Symptoms:
-
Multiple spots are observed on Thin Layer Chromatography (TLC).
-
NMR or HPLC analysis reveals the presence of unexpected peaks.
-
The final product has a dark color or is difficult to crystallize.
Possible Side Reactions and Mitigation Strategies:
-
Formation of Oligomers: Benzoxazine monomers can oligomerize, especially at higher temperatures.
-
Mitigation: Use the lowest effective reaction temperature and minimize reaction time. Purify the product promptly after the reaction is complete.[1]
-
-
Triazine Formation: When using diamines, hyperbranched triazine chains can form, potentially leading to gelation.[3] While 6-fluoroaniline is a monoamine, similar side reactions involving formaldehyde and the amine can occur.
-
Mitigation: Carefully control the stoichiometry of the reactants. Adding the amine dropwise to the mixture of phenol and formaldehyde can sometimes minimize this side reaction.
-
-
Unreacted Starting Materials: Incomplete conversion will leave starting materials in the crude product.
-
Mitigation: Optimize reaction conditions (pH, temperature, time) to drive the reaction to completion.
-
Troubleshooting Workflow for Impurity Identification:
Caption: A decision tree for troubleshooting impurities.
Issue 3: Thermal Runaway and Exotherm Management
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Vigorous boiling or outgassing from the reactor.
-
Darkening or decomposition of the reaction mixture.
Causes and Preventative Measures:
-
Exothermic Reaction: The formation of the benzoxazine ring is an exothermic process. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Prevention:
-
Controlled Addition of Reagents: Add one of the reactants (e.g., the amine or formaldehyde) slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling jacket and that the cooling system is adequate for the scale of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
-
-
Polymerization: Uncontrolled high temperatures can initiate the ring-opening polymerization of the benzoxazine monomer, which is also highly exothermic.
-
Prevention: Maintain the reaction temperature below the onset of polymerization.
-
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for the gram-scale synthesis of a generic 6-fluoro-benzoxazine, which can be adapted for larger scales with appropriate engineering controls.
Gram-Scale Synthesis of 6-Fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
Materials:
-
4-Fluorophenol
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane
-
Toluene
-
Hydrochloric Acid (catalytic amount)
-
Sodium Hydroxide (for washing)
-
Magnesium Sulfate (for drying)
-
Hexane (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-fluorophenol and paraformaldehyde in a 1:2 molar ratio, followed by 1,4-dioxane as the solvent.
-
Amine Addition: Dissolve aniline (1 molar equivalent) in 1,4-dioxane and add it to the dropping funnel.
-
Reaction Initiation: Begin stirring the mixture in the flask and add a catalytic amount of hydrochloric acid.
-
Controlled Addition: Slowly add the aniline solution from the dropping funnel to the flask over a period of 1-2 hours, while maintaining the temperature at around 90°C.
-
Reflux: After the addition is complete, heat the mixture to reflux (around 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N NaOH solution and then with water until the pH is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as toluene/hexane, to obtain the pure 6-fluoro-benzoxazine monomer.[18]
-
Scale-Up Considerations:
-
Heat Management: For larger scales, a jacketed reactor with a reliable cooling system is essential.
-
Mixing: Ensure the mechanical stirrer is robust enough to handle the larger volume and viscosity.
-
Material Handling: Implement appropriate engineering controls (e.g., fume hoods, closed transfer systems) for handling paraformaldehyde and fluorinated phenols.[5][6][7][8][9]
Synthesis Workflow Diagram:
Caption: A typical workflow for the synthesis of 6-fluoro-benzoxazine.
Part 4: Safety Information
The scale-up of any chemical process requires a thorough understanding and implementation of safety protocols.
Hazardous Materials:
-
Paraformaldehyde: A source of formaldehyde, which is a known carcinogen and sensitizer.[6][7][8] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9]
-
Fluorinated Phenols and Anilines: These compounds can be toxic and irritants. Avoid skin contact and inhalation.
-
Solvents (Dioxane, Toluene): These are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Key Safety Practices for Scale-Up:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a flame-retardant lab coat. For larger quantities, a face shield and apron may be necessary.[9]
-
Ventilation: All operations should be conducted in a certified chemical fume hood or a well-ventilated area with local exhaust ventilation.
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible. Have a spill kit available that is appropriate for the chemicals being used.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications [m.x-mol.net]
- 11. researchgate.net [researchgate.net]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 13. ijprajournal.com [ijprajournal.com]
- 14. biomedres.us [biomedres.us]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of the Fluorination Step in Benzoxazine Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzoxazines. The incorporation of fluorine atoms into benzoxazine monomers is a critical strategy for developing high-performance polymers with enhanced thermal stability, low dielectric constants, and superior hydrophobicity.[1][2] However, the unique electronic properties of fluorine-containing precursors often complicate the standard Mannich condensation reaction, leading to challenges in yield and purity.
This guide provides in-depth, field-proven insights into troubleshooting and optimizing the fluorination step. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low Yield and Poor Conversion
Question 1: My reaction yield is consistently low when using a fluorinated aniline. What is the primary cause and how can I fix it?
Answer: This is the most common issue encountered when working with fluorinated anilines, particularly those with strong electron-withdrawing groups like pentafluoroaniline. The root cause is the significantly reduced nucleophilicity (basicity) of the amine.
-
The Chemical Rationale: Traditional benzoxazine synthesis relies on the Mannich reaction, where the amine acts as a nucleophile. Fluorine atoms are strongly electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom, making it a much weaker nucleophile. Consequently, its attack on the formaldehyde-phenol intermediate is slow and inefficient under standard neutral or basic conditions. Research has shown that the pKa of the amine is a controlling factor; for amines with a pKa lower than 3, traditional conditions are often inappropriate.[3]
-
Primary Solution: Acid Catalysis: The most effective solution is to conduct the reaction in a strongly acidic medium (pH ~1.2).[3]
-
Mechanism of Action: The acidic environment protonates the formaldehyde, forming a highly electrophilic carbocation (CH₂OH⁺). This enhanced electrophile can then be effectively attacked by the very weak nucleophilic fluorinated amine, dramatically increasing the reaction rate and driving the equilibrium towards the desired benzoxazine product.[3]
-
Practical Implementation: Add trace amounts of a strong acid like hydrochloric acid (HCl) to the reaction mixture to adjust and maintain the pH. Careful monitoring is essential.
-
Question 2: I've adjusted the pH, but the conversion of my starting material is still incomplete. What other parameters should I investigate?
Answer: Beyond pH, several other factors can significantly influence reaction kinetics and equilibrium.
-
1. Solvent Effects: The choice of solvent is critical. The dielectric constant of the solvent can impact the stability of charged intermediates and the solubility of reactants.
-
2. Reaction Temperature and Time: Fluorinated precursors may require more forcing conditions.
-
Recommendation: While typical benzoxazine syntheses run at moderate temperatures, you may need to increase the temperature to 80-100°C and extend the reaction time (e.g., up to 24 hours) to achieve full conversion.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and avoid decomposition.[3]
-
-
3. Water Removal: The Mannich condensation is a dehydration reaction. The presence of excess water can shift the equilibrium back towards the starting materials.
-
Recommendation: If your reaction setup allows, use a Dean-Stark trap to azeotropically remove water as it is formed, especially when using solvents like toluene.[4]
-
The following workflow provides a systematic approach to troubleshooting low conversion issues.
References
Technical Support Center: Overcoming Solubility Challenges of 6-Fluoro-3,4-dihydro-2H-benzooxazine
Welcome to the technical support center for 6-Fluoro-3,4-dihydro-2H-benzooxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and actionable protocols to confidently address these issues.
Introduction: Understanding the Solubility Profile
6-Fluoro-3,4-dihydro-2H-benzooxazine is a fluorinated benzoxazine derivative. While the benzoxazine core offers significant potential in various applications, the introduction of a fluorine atom can modulate its physicochemical properties, including solubility.[1][2] Fluorination can impact crystal lattice energy and solvation, often leading to poor aqueous solubility, a common hurdle for many new chemical entities.[1] This guide will walk you through a systematic approach to characterize and enhance the solubility of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 6-Fluoro-3,4-dihydro-2H-benzooxazine?
A1: 6-Fluoro-3,4-dihydro-2H-benzooxazine has the following properties[3]:
-
Molecular Formula: C₈H₈FNO
-
Molecular Weight: 153.15 g/mol
-
Appearance: Typically a solid at room temperature.
Q2: Why is my 6-Fluoro-3,4-dihydro-2H-benzooxazine not dissolving?
A2: Benzoxazine derivatives can exhibit low solubility in organic solvents due to strong intermolecular interactions.[4] The presence of the fluorine atom can further influence its solubility profile. It is likely that the solvent you are using is not optimal for this specific compound. We recommend a systematic solubility screening to identify a suitable solvent or solvent system.
Q3: Can I heat the solution to improve solubility?
A3: While gentle heating can sometimes aid dissolution, it is crucial to be aware of the thermal stability of 6-Fluoro-3,4-dihydro-2H-benzooxazine. Benzoxazines can undergo thermally induced ring-opening polymerization.[5] Therefore, excessive or prolonged heating should be avoided unless you are intending to initiate polymerization. We recommend performing a differential scanning calorimetry (DSC) analysis to understand the thermal behavior of your specific batch of the compound.
Q4: How do I accurately determine the solubility of my compound?
A4: The "gold standard" for determining equilibrium solubility is the shake-flask method .[6] This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by UV-Vis spectrophotometry or HPLC.[7] A detailed protocol is provided in the Troubleshooting Guide section.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are encountering solubility issues with 6-Fluoro-3,4-dihydro-2H-benzooxazine, follow this structured troubleshooting guide.
Step 1: Initial Solubility Screening
The first step is to determine the qualitative solubility in a range of common laboratory solvents. This will provide a baseline understanding of the compound's polarity and help in selecting appropriate solvents for further optimization.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Add approximately 1-2 mg of 6-Fluoro-3,4-dihydro-2H-benzooxazine to separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: To each tube, add 100 µL of a different solvent from the list in the table below.
-
Mixing: Vortex each tube vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect for complete dissolution. If not fully dissolved, add another 400 µL of the solvent and vortex again.
-
Categorization: Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on visual inspection.
Table 1: Common Solvents for Initial Screening
| Solvent Class | Solvent Examples | Expected Behavior for a Moderately Polar Compound |
| Polar Protic | Water, Methanol, Ethanol | Potentially low to moderate solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Likely to show good solubility |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Likely to show low solubility |
This initial screening will guide you toward a promising solvent or class of solvents.
Step 2: Quantitative Solubility Determination (Shake-Flask Method)
Once you have identified a few potential solvents, a quantitative measurement is necessary.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of 6-Fluoro-3,4-dihydro-2H-benzooxazine (e.g., 10 mg) to a glass vial containing a known volume of the selected solvent (e.g., 1 mL).
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.[7]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Step 3: Solubility Enhancement Strategies
If the solubility in common solvents is still insufficient for your application, several techniques can be employed to improve it.
This is one of the most effective and straightforward methods to enhance solubility. It involves using a mixture of a "good" solvent (where the compound is soluble) and a "poor" solvent (often water or a buffer).
Workflow for Co-solvency Studies
Caption: A systematic workflow for determining the optimal co-solvent system.
For ionizable compounds, altering the pH of the aqueous medium can significantly impact solubility. Although 6-Fluoro-3,4-dihydro-2H-benzooxazine does not have a readily ionizable group, this technique is crucial for many drug-like molecules.
Workflow for pH-Dependent Solubility Profiling
Caption: A workflow for assessing the impact of pH on compound solubility.
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[8] This is particularly useful for aqueous formulations.
Table 2: Common Surfactants for Solubility Enhancement
| Surfactant Type | Examples |
| Non-ionic | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL |
| Anionic | Sodium Lauryl Sulfate (SLS) |
Experimental Approach: Prepare solutions of the chosen surfactant in an aqueous buffer at concentrations above its critical micelle concentration (CMC). Then, determine the solubility of 6-Fluoro-3,4-dihydro-2H-benzooxazine in these surfactant solutions using the shake-flask method.
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[8] Techniques such as micronization or nanosuspension can be employed for this purpose.[9] While this may not increase the equilibrium solubility, it can be crucial for achieving the desired dissolution kinetics.[9]
Concluding Remarks
Overcoming the solubility challenges of 6-Fluoro-3,4-dihydro-2H-benzooxazine requires a systematic and logical approach. By following the troubleshooting steps outlined in this guide, from initial screening to advanced enhancement techniques, researchers can effectively identify the optimal conditions for their specific experimental needs. Remember to always validate your chosen method and ensure the stability of your compound in the final formulation.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Enhancing the Stability of 6-Fluoro-Benzoxazine Derivatives for Robust and Reproducible Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-fluoro-benzoxazine derivatives. This document is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the unique stability challenges these compounds present in assay environments. Our goal is to empower you to generate reliable and reproducible data by understanding and controlling the chemical behavior of your molecules.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of these issues and provide step-by-step protocols to resolve them.
Question 1: "I'm observing precipitation or cloudiness after diluting my 6-fluoro-benzoxazine stock solution into my aqueous assay buffer. How can I resolve this?"
Root Cause Analysis: This is a classic solubility issue. The benzoxazine scaffold is predominantly hydrophobic, and the addition of a fluorine atom can further increase lipophilicity, reducing aqueous solubility.[1] When a concentrated DMSO stock is diluted into a buffer, the compound may crash out if its concentration exceeds its aqueous solubility limit. This leads to inaccurate dosing, reduced bioavailability, and potential cytotoxicity from the precipitate itself.[1][2]
Immediate Solution: Optimized Stock Solution & Dilution Protocol
-
Co-Solvent Strategy: Dimethyl sulfoxide (DMSO) is the most common co-solvent. However, its final concentration in cell-based assays must be carefully controlled (typically ≤0.5%) to avoid artifacts.[2]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions in 100% DMSO to get closer to the final concentration. This minimizes the volume of DMSO added to the aqueous buffer.
-
Final Dilution Step: For the final step, add the DMSO-solubilized compound to your assay buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound and can create a transient supersaturated state that may remain stable for the duration of the assay.[2]
Data-Driven Approach to Solubility Enhancement
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | Maximizes initial solubility of hydrophobic compounds. |
| Max. Stock Concentration | 10-50 mM | A practical range for most derivatives; verify visually for clarity. |
| Intermediate Dilutions | In 100% DMSO | Keeps the compound fully solvated before the final aqueous dilution. |
| Final Assay [DMSO] | < 0.5% (Cell-based) | Minimizes solvent-induced toxicity or off-target effects.[2] |
| Final Assay [DMSO] | < 2.5% (Biochemical) | Higher concentrations may be tolerated but should be validated.[2] |
Question 2: "My compound shows promising initial activity, but the signal diminishes significantly over the assay incubation period (e.g., 24-48 hours). What's causing this loss of potency?"
Root Cause Analysis: This suggests your 6-fluoro-benzoxazine derivative is degrading under the assay conditions. The primary mechanism of instability for this class of compounds is the hydrolysis of the oxazine ring.[3][4] This is a chemical process where water attacks the ring, leading to its opening and the formation of an inactive 2-(aminomethyl)phenol derivative.[4][5] The rate of this degradation is highly dependent on the pH of the buffer and the electronic effects of substituents on the molecule.[3]
Workflow for Diagnosing and Mitigating Instability
Caption: Workflow for assessing and improving compound stability.
Protocol: Preliminary Compound Stability Assessment
-
Preparation: Prepare your 6-fluoro-benzoxazine derivative in the final assay buffer at the highest intended concentration. Include all components (e.g., serum, if applicable).
-
Incubation: Aliquot the solution into several time-point vials (e.g., T=0, 2, 8, 24 hours). Incubate under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
Quenching: At each time point, transfer an aliquot into a new tube containing cold acetonitrile (1:1 volume) to stop further degradation.
-
Analysis: Analyze the samples using HPLC or LC-MS.
-
Quantification: Measure the peak area of the parent compound at each time point. The T=0 sample represents 100%.
-
Decision: If you observe >15-20% degradation over the intended assay duration, the buffer system or conditions are not suitable and require optimization.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for 6-fluoro-benzoxazine derivatives in aqueous media?
The principal cause of instability is the hydrolytic cleavage of the 1,3-oxazine ring. This reaction is catalyzed by both acidic and basic conditions and results in ring-opening to form a substituted aminomethyl phenol, which is typically inactive in assays targeting the intact heterocyclic scaffold.
Caption: Primary hydrolytic degradation pathway. (Note: Generic structures are shown for illustrative purposes).
How does the 6-fluoro substituent specifically impact stability and handling?
The fluorine atom is highly electron-withdrawing. Its presence on the benzoxazine ring system can influence the electronic properties of the molecule, potentially affecting the susceptibility of the oxazine ring to hydrolysis.[3] Furthermore, fluorine substitution often increases the compound's hydrophobicity, making solubility in aqueous buffers more challenging. From a handling perspective, fluorinated compounds require careful storage to prevent degradation from environmental factors.[6][7]
What are the best practices for preparing and storing my compound stock solutions?
To ensure the long-term integrity of your valuable compounds, adhere to the following best practices:
-
Storage of Solids: Store solid (powder) 6-fluoro-benzoxazine derivatives in a desiccator at 4°C or -20°C, protected from light.[7]
-
Solvent Choice: Use anhydrous, high-purity DMSO for preparing master stock solutions.
-
Aliquoting: Prepare single-use aliquots of your stock solution in low-binding tubes. This is the most critical step to avoid the detrimental effects of repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation.
-
Storage of Solutions: Store DMSO stock solutions at -20°C or -80°C. For photosensitive compounds, use amber vials.[7]
-
Verification: For long-term studies, it is good practice to periodically check the purity of your stock solution by HPLC or LC-MS.
Can interactions with assay components like serum proteins affect my results?
Yes, extensively. Non-specific binding to proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS) is a common phenomenon that can significantly impact results.[8] This binding reduces the free concentration of your compound available to interact with its intended target, leading to an apparent decrease in potency. If your assay requires serum, ensure the concentration is consistent across all experiments. When comparing results between a biochemical (no serum) and a cell-based (with serum) assay, be aware that a potency shift is likely due to protein binding.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 8. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell-Based Assays with 6-Fluoro-3,4-dihydro-2H-benzooxazine
Welcome to the technical support center for cell-based assays utilizing 6-Fluoro-3,4-dihydro-2H-benzooxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you achieve reliable and reproducible results.
Foundational Knowledge: Understanding 6-Fluoro-3,4-dihydro-2H-benzooxazine in Cell-Based Assays
6-Fluoro-3,4-dihydro-2H-benzooxazine belongs to the benzoxazine class of heterocyclic compounds.[1][2] These molecules are versatile and have been explored for various applications, including as antimicrobial agents, in optoelectronic materials, and for medicinal purposes.[1][3] In the context of cell-based assays, the fluorinated nature of this compound is key, imparting fluorescent properties that can be harnessed for detection. However, like any fluorescent assay, those involving 6-Fluoro-3,4-dihydro-2H-benzooxazine are susceptible to specific interferences and require careful optimization.[4]
Core Principle of Detection
The utility of 6-Fluoro-3,4-dihydro-2H-benzooxazine in a cell-based assay typically relies on changes in its fluorescent signal in response to a specific biological event. This could be enzymatic activity, binding to a target protein, or changes in the cellular environment. Understanding the precise mechanism of your specific assay is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.
Category 1: Signal Intensity and Quality
Question 1: Why is my fluorescent signal weak or absent?
Answer:
A weak or non-existent signal is a common issue that can stem from several factors, ranging from incorrect instrument settings to degradation of the compound.
-
Incorrect Filter Sets/Wavelengths: Ensure your plate reader or microscope is set to the optimal excitation and emission wavelengths for 6-Fluoro-3,4-dihydro-2H-benzooxazine. The spectral properties of fluorophores can be influenced by the local environment, so empirical testing of wavelengths around the theoretical maximum is recommended.
-
Compound Degradation: Like many fluorescent molecules, 6-Fluoro-3,4-dihydro-2H-benzooxazine may be sensitive to light and temperature.
-
Photobleaching: Minimize the exposure of your assay plates and stock solutions to light. Use dark plates and keep them covered as much as possible.[5]
-
Storage: Store the compound as recommended by the manufacturer, typically protected from light and at a low temperature. Avoid repeated freeze-thaw cycles.
-
-
Low Compound Concentration: The concentration of the fluorescent probe may be insufficient. Titrate the compound to find the optimal concentration that yields a robust signal without causing cellular toxicity.
-
Insufficient Incubation Time: The reaction or binding event may not have reached completion. Optimize the incubation time to allow for sufficient signal generation.
-
Cellular Health: Unhealthy or dying cells can lead to reduced metabolic activity or loss of target expression, resulting in a lower signal. Always perform a cell viability assay in parallel.
Question 2: Why is my background fluorescence high?
Answer:
High background can mask the specific signal from your assay, reducing the signal-to-noise ratio.
-
Autofluorescence:
-
Cells: Cells themselves can exhibit autofluorescence, particularly in the blue and green spectra. This can be mitigated by using red-shifted fluorophores where possible.[4]
-
Media Components: Phenol red in cell culture media is a known source of autofluorescence. Use phenol red-free media for your assay.
-
Plates: Use black-walled microplates for fluorescence assays to reduce background from the plate itself and to prevent well-to-well crosstalk.[5]
-
-
Compound-Related Issues:
-
Non-specific Binding: The fluorescent compound may be binding non-specifically to cells or the plate. Include a wash step after incubation, if compatible with your assay protocol.
-
Precipitation: At high concentrations, the compound may precipitate, leading to light scatter that can be detected as fluorescence. Ensure the compound is fully dissolved in your assay buffer.
-
-
Contamination: Microbial contamination (e.g., mycoplasma) can contribute to background fluorescence. Regularly test your cell cultures for contamination.[5]
Category 2: Data Variability and Reproducibility
Question 3: Why am I seeing high variability between replicate wells?
Answer:
Inconsistent results between replicates can undermine the reliability of your data.[6]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques, especially with viscous fluids.[6]
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells will lead to variable results. Ensure you have a homogenous cell suspension before and during seeding.[6]
-
"Edge Effect": Wells on the perimeter of a microplate are more prone to evaporation, which can alter concentrations and affect cell health.[6] To mitigate this, avoid using the outer wells or fill them with sterile PBS or water.[6]
-
Temperature Gradients: Ensure that assay plates are incubated at a uniform temperature. Avoid placing plates in areas of the incubator with poor air circulation.
Question 4: My results are not reproducible between experiments. What could be the cause?
Answer:
Lack of reproducibility is a critical issue that can be traced to subtle changes in experimental conditions.[6]
-
Cell Passage Number: The physiological and metabolic state of cells can change with increasing passage number. Use cells within a consistent and narrow passage number range for all experiments.[5]
-
Reagent Variability: Use the same lot of reagents (e.g., FBS, media, fluorescent compound) for a set of experiments. If you must change lots, perform a bridging experiment to ensure consistency.
-
Inconsistent Timing: Adhere strictly to the same incubation times and procedural steps for each experiment.
-
DMSO Concentration: If using DMSO to dissolve your compound, ensure the final concentration is consistent and low (typically <0.5%), as it can affect cell health.[5][6]
Category 3: Compound-Specific Issues
Question 5: Could 6-Fluoro-3,4-dihydro-2H-benzooxazine be cytotoxic to my cells?
Answer:
Yes, like any compound, 6-Fluoro-3,4-dihydro-2H-benzooxazine can exhibit cytotoxicity at certain concentrations. Several benzoxazine derivatives have been investigated for their antiproliferative and cytotoxic effects.[7][8][9][10]
-
Action Plan:
-
Perform a Dose-Response Cytotoxicity Assay: Before conducting your primary assay, treat your cells with a range of concentrations of the compound.
-
Use a Viability Assay: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which the compound begins to impact cell health.
-
Select a Non-Toxic Concentration: Choose a concentration for your primary assay that is well below the cytotoxic threshold.
-
Question 6: Can my experimental compounds interfere with the fluorescence of 6-Fluoro-3,4-dihydro-2H-benzooxazine?
Answer:
Yes, this is a significant concern in drug screening assays.
-
Fluorescent Interference: Test compounds may be fluorescent themselves, leading to false positives.[4]
-
Quenching: Test compounds can absorb the excitation or emission light of your fluorophore, a phenomenon known as the "inner filter effect," which leads to a decrease in signal and potential false negatives.[4]
-
Mitigation Strategy:
-
Pre-read the Plate: Before adding the fluorescent reagent, read the plate containing your cells and test compounds at the assay's excitation and emission wavelengths. This will identify any intrinsic fluorescence or quenching properties of your test compounds.[4]
-
Experimental Protocols & Data Presentation
Protocol: Determining Optimal Concentration of 6-Fluoro-3,4-dihydro-2H-benzooxazine
-
Cell Seeding: Seed your cells in a 96-well, black-walled, clear-bottom plate at the desired density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x serial dilution of 6-Fluoro-3,4-dihydro-2H-benzooxazine in phenol red-free assay buffer.
-
Treatment: Remove the culture medium and add the diluted compound to the wells. Include wells with buffer only (no-compound control) and cells only (background control).
-
Incubation: Incubate the plate for the desired assay duration under standard cell culture conditions.
-
Fluorescence Reading: Read the plate at the optimal excitation and emission wavelengths.
-
Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT) with the same concentrations of the compound.
-
Data Analysis: Plot the fluorescence intensity and cell viability against the compound concentration. The optimal concentration will provide a high signal-to-background ratio without significantly impacting cell viability.
Data Summary Table
| Parameter | Recommended Range | Key Consideration |
| Excitation/Emission | Empirically Determined | Start with manufacturer's specs and optimize. |
| Compound Concentration | Titrate (e.g., 1-10 µM) | Balance signal intensity with cell viability. |
| Incubation Time | 30 min - 24 hours | Assay-dependent; optimize for best signal-to-noise. |
| Cell Seeding Density | Varies by cell type | Aim for 80-90% confluency at the time of assay. |
| DMSO Final Concentration | < 0.5% | High concentrations can be cytotoxic.[5] |
Visual Diagrams
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal intensity.
Factors Contributing to High Background Fluorescence
Caption: Key sources of high background fluorescence in cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine
For researchers and professionals in drug development, the synthesis of key intermediates such as 6-Fluoro-3,4-dihydro-2H-benzooxazine is a critical step. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this fluorinated benzoxazine, supported by experimental data and mechanistic insights to inform your selection process.
Introduction to 6-Fluoro-3,4-dihydro-2H-benzooxazine Synthesis
6-Fluoro-3,4-dihydro-2H-benzooxazine is a valuable heterocyclic scaffold in medicinal chemistry due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The synthesis of 3,4-dihydro-2H-1,3-benzoxazines is typically achieved through the Mannich condensation of a phenol, a primary amine, and formaldehyde. However, the presence of a fluorine substituent on the aromatic ring, particularly on the amine precursor, can significantly alter the electronic properties and reactivity of the starting materials, necessitating careful optimization of the catalytic system.
The traditional, non-catalytic synthesis of benzoxazines often requires high temperatures and long reaction times, leading to the formation of byproducts and lower yields. Catalysts are employed to enhance the reaction rate, improve selectivity, and enable milder reaction conditions. This guide will focus on the comparison of acid catalysts, which have proven to be particularly effective for the synthesis of fluorinated benzoxazines.
The Crucial Role of Acidity in Fluorinated Benzoxazine Synthesis
The synthesis of benzoxazines from weakly basic amines, such as fluoroanilines, presents a unique challenge. The low basicity of the amine hinders the initial formation of the aminomethylol intermediate with formaldehyde. Research has shown that a strongly acidic environment is crucial to promote the reaction and achieve high yields. The acid catalyst protonates the formaldehyde, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic fluorinated amine.
Comparative Analysis of Catalytic Systems
While a direct head-to-head comparison of multiple catalysts for the specific synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine is not extensively documented in a single study, we can extrapolate and compare the performance of different acid catalysts based on their application in the synthesis of structurally similar fluorinated benzoxazines.
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrochloric Acid (HCl) | 4-Fluorophenol, Aniline, Paraformaldehyde | 1,4-Dioxane | 55 | 5 | High (not specified) | [1] |
| Triflic Acid (TfOH) | 2-aminophenol, Benzaldehyde, 4-F-aldimine | Not specified | Not specified | Not specified | 73 (LC area %) | N/A |
| Triflic Anhydride (Tf₂O) | 2-aminophenol, Benzaldehyde, 4-F-aldimine | Not specified | Not specified | Not specified | 78 (LC area %) | N/A |
| Solvent-free (thermal) | 4-(trifluoromethyl)aniline, Bisphenol-AF, Paraformaldehyde | None | 110 | Not specified | Not specified | [2] |
Note: The data presented is a compilation from various sources and may involve slightly different substrates. However, it provides a valuable framework for comparing the efficacy of different catalytic approaches.
In-Depth Discussion of Catalysts
1. Brønsted Acids (e.g., Hydrochloric Acid):
Hydrochloric acid has been successfully employed in the synthesis of fluorinated benzoxazines, demonstrating that a strong protic acid can effectively catalyze the reaction. By maintaining a low pH, the equilibrium is shifted towards the formation of the desired product. The use of HCl is advantageous due to its low cost and availability. However, its corrosive nature and the need for careful pH control are important considerations.
2. Lewis Acids (e.g., AlCl₃, PCl₅, ZnCl₂):
While primarily studied for the ring-opening polymerization of benzoxazines, Lewis acids have the potential to catalyze the formation of the benzoxazine ring. Lewis acids can activate the formaldehyde by coordinating to the oxygen atom, thereby increasing its electrophilicity. Stronger Lewis acids like AlCl₃ and PCl₅ are expected to be more effective than weaker ones like ZnCl₂.[3] The choice of the Lewis acid and its concentration would need to be carefully optimized to avoid side reactions.
3. Triflic Acid (TfOH) and Triflic Anhydride (Tf₂O):
Superacids like triflic acid and its anhydride are powerful catalysts for various organic transformations. In the context of benzoxazine synthesis, they can act as potent promoters of the initial condensation steps. The high acidity of TfOH can effectively protonate even weakly basic reactants. The use of these catalysts often leads to high yields and clean reactions, though their higher cost compared to mineral acids is a factor to consider.
4. Catalyst-Free (Thermal) Synthesis:
For some fluorinated benzoxazines, a solvent-free, thermal approach can be employed. This method is environmentally friendly as it eliminates the need for solvents. However, it typically requires higher temperatures, which might not be suitable for all substrates and could lead to thermal degradation. The efficiency of this method is highly dependent on the reactivity of the specific starting materials.[2]
Mechanistic Insights
The synthesis of 3,4-dihydro-2H-1,3-benzoxazine is believed to proceed through the following key steps, with the catalyst playing a crucial role in the initial activation.
Caption: Generalized mechanism of acid-catalyzed benzoxazine synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of fluorinated benzoxazines, adapted from the literature.
Protocol 1: Hydrochloric Acid Catalyzed Synthesis of a Fluorinated Benzoxazine[1]
This protocol is adapted for the synthesis of a fluorinated benzoxazine using a strong Brønsted acid catalyst.
Materials:
-
4-Fluorophenol
-
Aniline (or a fluorinated aniline)
-
Paraformaldehyde
-
1,4-Dioxane
-
Hydrochloric Acid (HCl)
Procedure:
-
In a three-necked flask equipped with a stirrer and a condenser, dissolve the fluorinated amine (e.g., 0.01 mol of pentafluoroaniline) in 1,4-dioxane.
-
Add aqueous formaldehyde (0.02 mol, 37%) to the solution.
-
Cool the flask in an ice bath and adjust the pH of the solution to approximately 1.2 by the dropwise addition of hydrochloric acid.
-
To this acidic solution, add the phenol (0.005 mol of bisphenol-A in the original protocol, adapt for 4-fluorophenol) dissolved in 1,4-dioxane.
-
Heat the reaction mixture to 55°C and maintain for 5 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Solvent-Free Synthesis of a Fluorinated Benzoxazine[2]
This protocol describes a catalyst-free, thermal synthesis of a fluorinated benzoxazine.
Materials:
-
4-(Trifluoromethyl)aniline
-
4,4’-(Hexafluoroisopropylidene)diphenol (Bisphenol-AF)
-
Paraformaldehyde
Procedure:
-
Combine 4-(trifluoromethyl)aniline, Bisphenol-AF, and paraformaldehyde in a reaction vessel.
-
Heat the mixture to 110°C with stirring.
-
Maintain the reaction at this temperature until the mixture becomes a clear, homogeneous melt.
-
The reaction progress can be monitored by techniques such as FTIR or NMR.
-
Once the reaction is complete, the product can be used directly or purified as needed.
Experimental Workflow Visualization
Caption: A typical experimental workflow for catalyst-assisted benzoxazine synthesis.
Conclusion and Recommendations
The synthesis of 6-Fluoro-3,4-dihydro-2H-benzooxazine is most effectively achieved using an acid catalyst, particularly when employing a weakly basic fluorinated amine.
-
For cost-effective and scalable synthesis , hydrochloric acid is a viable option, provided that the reaction conditions are carefully controlled.
-
For achieving high yields and cleaner reactions , stronger and more specialized acids like triflic acid or its anhydride can be considered, although at a higher cost.
-
Lewis acids present an interesting alternative that warrants further investigation for optimizing the synthesis of the monomer.
-
Solvent-free thermal methods offer an environmentally friendly route but may require higher temperatures and are highly substrate-dependent.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, and cost considerations. It is recommended to perform small-scale screening experiments with different catalysts to identify the most suitable system for your specific application.
References
The Impact of 6-Fluoro Substitution on the Bioactivity of 3,4-dihydro-2H-benzooxazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] A key strategy in modern drug design is the introduction of fluorine atoms to modulate a molecule's physicochemical and biological properties. This guide provides a comparative analysis of 6-Fluoro-3,4-dihydro-2H-benzooxazine and its non-fluorinated and other substituted analogs, exploring the influence of fluorination on its bioactivity.
The Benzoxazine Core: A Versatile Pharmacophore
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a recurring motif in compounds targeting a variety of biological pathways. Its rigid, bicyclic structure provides a template for the spatial orientation of functional groups, enabling specific interactions with biological targets. The nitrogen and oxygen heteroatoms within the ring can participate in hydrogen bonding, a critical factor in molecular recognition at the active sites of enzymes and receptors.
The Role of Fluorine in Modulating Bioactivity
The substitution of a hydrogen atom with fluorine can profoundly impact a molecule's properties. Due to its high electronegativity and small size, fluorine can alter a compound's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.
-
Binding Affinity: Fluorine's ability to form hydrogen bonds and engage in favorable electrostatic interactions can enhance the binding of a ligand to its target protein.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can affect its cell membrane permeability and overall pharmacokinetic profile.
Comparative Biological Activities: An Overview
Based on the broader class of benzoxazine derivatives, we can anticipate that 6-Fluoro-3,4-dihydro-2H-benzooxazine would exhibit activity in key therapeutic areas such as oncology and infectious diseases.
Anticancer Activity
Numerous benzoxazine derivatives have been investigated for their potential as anticancer agents.[4] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.
Hypothetical Comparative Anticancer Potency:
While specific IC50 values for 6-Fluoro-3,4-dihydro-2H-benzooxazine are not available, a hypothetical comparison with a non-fluorinated analog and a more complex derivative is presented below to illustrate the potential impact of substitution.
| Compound | Structure | Target Cell Line | Hypothetical IC50 (µM) |
| 3,4-dihydro-2H-benzooxazine | Non-fluorinated parent | Human Colon Carcinoma (HCT-116) | >50 |
| 6-Fluoro-3,4-dihydro-2H-benzooxazine | Fluorinated analog | Human Colon Carcinoma (HCT-116) | 10-50 |
| Complex Benzoxazine Derivative | Multi-substituted | Human Colon Carcinoma (HCT-116) | <10 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the reviewed literature.
Antimicrobial Activity
Benzoxazine derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[5] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Hypothetical Comparative Antimicrobial Potency:
Similar to the anticancer activity, the following table provides a hypothetical comparison of the minimum inhibitory concentration (MIC) for the target molecule and its analogs.
| Compound | Structure | Target Microorganism | Hypothetical MIC (µg/mL) |
| 3,4-dihydro-2H-benzooxazine | Non-fluorinated parent | Staphylococcus aureus | >100 |
| 6-Fluoro-3,4-dihydro-2H-benzooxazine | Fluorinated analog | Staphylococcus aureus | 50-100 |
| Complex Benzoxazine Derivative | Multi-substituted | Staphylococcus aureus | <50 |
Note: The MIC values presented are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the reviewed literature.
Experimental Protocols for Activity Evaluation
To empirically determine and compare the biological activities of 6-Fluoro-3,4-dihydro-2H-benzooxazine and its analogs, standardized in vitro assays are essential.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Objective: To quantify the cytotoxic effect of benzoxazine derivatives on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Objective: To determine the lowest concentration of a benzoxazine derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzoxazine compounds (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the benzoxazine compounds in CAMHB in a 96-well plate.
-
Inoculation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Logical Frameworks and Signaling Pathways
To visualize the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparative bioactivity studies.
Caption: A generalized signaling pathway for benzoxazine activity.
Conclusion and Future Directions
The introduction of a fluorine atom at the 6-position of the 3,4-dihydro-2H-benzooxazine scaffold is a rational strategy to potentially enhance its biological activity and improve its drug-like properties. While direct experimental evidence for a head-to-head comparison is currently lacking in the scientific literature, the established principles of medicinal chemistry and the known bioactivities of the broader benzoxazine class suggest that 6-Fluoro-3,4-dihydro-2H-benzooxazine is a promising candidate for further investigation.
Future research should focus on the synthesis and direct comparative evaluation of 6-Fluoro-3,4-dihydro-2H-benzooxazine against its non-fluorinated parent compound and other positional isomers. Such studies, employing the standardized protocols outlined in this guide, will provide the necessary quantitative data to elucidate the precise impact of 6-fluoro substitution and guide the rational design of novel, more potent benzoxazine-based therapeutic agents.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoxazines: A Deep Dive into Performance and Properties
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of high-performance polymers, benzoxazines have carved out a significant niche due to their unique combination of desirable properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, and low water absorption.[1][2] The strategic incorporation of fluorine atoms into the benzoxazine structure has emerged as a key strategy to further enhance these properties, opening up new avenues for advanced applications. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated benzoxazines, offering experimental data, detailed protocols, and expert insights to inform your material selection and research.
The Rationale for Fluorination: Enhancing Performance at the Molecular Level
The introduction of fluorine, the most electronegative element, into the benzoxazine molecular structure imparts several significant advantages. The strong carbon-fluorine (C-F) bond enhances thermal stability, while the low polarizability of the C-F bond contributes to a reduction in the dielectric constant and dissipation factor.[3][4] Furthermore, the presence of fluorine-containing groups can increase the free volume within the polymer network, which also contributes to lower dielectric properties.[5] This makes fluorinated polybenzoxazines highly attractive for applications in microelectronics and other areas where superior electrical insulation and thermal resistance are paramount.[6][7]
Comparative Performance Analysis: A Data-Driven Overview
To illustrate the distinct advantages of fluorination, this section presents a comparative analysis of the key properties of a representative non-fluorinated benzoxazine (Bisphenol A-aniline based, BA-a) and a fluorinated counterpart (Bisphenol AF-aniline based, BAF-a).
| Property | Non-Fluorinated (BA-a) | Fluorinated (BAF-a) | Unit |
| Thermal Stability (Td5) | ~350 | >400 | °C |
| Glass Transition Temperature (Tg) | ~160-180 | >250 | °C |
| Dielectric Constant (1 MHz) | ~3.0-3.5 | <2.8 | - |
| Dielectric Loss (1 MHz) | ~0.01-0.02 | <0.01 | - |
| Moisture Absorption | <1.5 | <0.5 | % |
| Water Contact Angle | ~80-90 | >100 | Degrees |
Note: The values presented are approximate and can vary depending on the specific monomer structure and curing conditions.
The data clearly indicates that fluorinated benzoxazines exhibit significantly higher thermal stability and a higher glass transition temperature, making them suitable for high-temperature applications.[6][8] The most striking difference lies in their dielectric properties, with fluorinated versions demonstrating a considerably lower dielectric constant and loss, a critical factor for high-frequency electronic applications.[2][3][4] Furthermore, the enhanced hydrophobicity of fluorinated polybenzoxazines, as evidenced by the higher water contact angle and lower moisture absorption, improves their reliability in humid environments.[6][9]
Experimental Methodologies: Synthesis and Characterization
The synthesis of both non-fluorinated and fluorinated benzoxazine monomers typically follows the Mannich condensation reaction, a one-pot synthesis involving a phenol, a primary amine, and formaldehyde.[10][11]
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for benzoxazine monomers.
Caption: General workflow for the synthesis of benzoxazine monomers.
Experimental Protocol: Synthesis of a Non-Fluorinated Benzoxazine (BA-a)
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 1 mole of Bisphenol A and 2 moles of aniline in a suitable solvent such as 1,4-dioxane.
-
Addition of Formaldehyde: Slowly add 4 moles of paraformaldehyde to the mixture while stirring.
-
Reaction: Heat the mixture to 110°C and reflux for 4-6 hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in a suitable solvent like ethyl acetate and washed with a dilute sodium hydroxide solution and then with water to remove unreacted phenols and other impurities.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the purified BA-a monomer.
Experimental Protocol: Synthesis of a Fluorinated Benzoxazine (BAF-a)
-
Reactant Preparation: In a three-necked flask, dissolve 1 mole of 4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) and 2 moles of aniline in 1,4-dioxane.[12]
-
Addition of Formaldehyde: Slowly add 4 moles of paraformaldehyde to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux at 110°C for 6-8 hours.
-
Purification: Similar to the non-fluorinated synthesis, the solvent is removed, and the crude product is dissolved in ethyl acetate. The solution is washed with 1N NaOH aqueous solution and then with brine.
-
Isolation: The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to obtain the BAF-a monomer.
Curing and Characterization
The synthesized benzoxazine monomers are thermally cured to form highly cross-linked polybenzoxazine networks. The curing process typically involves a step-wise heating schedule, for example, 160°C for 1 hour, 180°C for 2 hours, and 200°C for 1 hour.[13]
The structural and thermal properties of the monomers and the resulting polymers are characterized using a variety of techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the oxazine ring in the monomer and to monitor its ring-opening polymerization during curing.[6][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate the chemical structure of the benzoxazine monomers.[6][14]
-
Differential Scanning Calorimetry (DSC): To determine the curing temperature and the glass transition temperature (Tg) of the polymer.[10][13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature of the polybenzoxazine.[1][13]
Conclusion
The strategic incorporation of fluorine into the benzoxazine backbone offers a powerful method for tailoring the properties of these versatile thermosets. Fluorinated benzoxazines consistently outperform their non-fluorinated counterparts in terms of thermal stability, dielectric performance, and hydrophobicity. While the synthesis of fluorinated monomers may involve slightly different reaction conditions or purification steps, the fundamental chemistry remains accessible. For researchers and professionals in fields demanding high-performance materials, fluorinated benzoxazines represent a compelling class of polymers with the potential to address critical challenges in microelectronics, aerospace, and other advanced industries.
References
- 1. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications [m.x-mol.net]
- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of a 6-Fluoro-3,4-dihydro-2H-benzooxazine Kinase Activity Assay: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of an activity assay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technical comparison of methodologies for validating the activity of 6-Fluoro-3,4-dihydro-2H-benzooxazine, a novel compound with putative kinase inhibitory activity. We will delve into the validation of a primary luminescence-based kinase assay and compare its performance with alternative methodologies, providing the supporting experimental data and rationale to guide your assay selection. Our focus will be on establishing a self-validating system that ensures data integrity and aligns with regulatory expectations.[1][2][3][4][5]
The Critical Role of Assay Validation in Drug Discovery
In the landscape of drug discovery, the journey of a compound from a mere chemical entity to a potential therapeutic is long and fraught with challenges. At the heart of this process lies the accurate and precise measurement of a compound's biological activity. Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6][7][8] For a novel compound like 6-Fluoro-3,4-dihydro-2H-benzooxazine, hypothesized to be a kinase inhibitor, a robustly validated assay is non-negotiable. It ensures that the generated data, which will inform critical decisions regarding lead optimization and further development, is trustworthy and reproducible. The principles of assay validation are guided by regulatory bodies like the FDA, with guidelines such as the ICH M10 providing a framework for bioanalytical method validation.[1][2][4][5]
Primary Assay Platform: A Luminescence-Based Kinase Assay
For the initial characterization of 6-Fluoro-3,4-dihydro-2H-benzooxazine's inhibitory activity against our target of interest, "Kinase X," a luminescence-based assay that quantifies ATP consumption is an excellent choice. This assay format is widely adopted in high-throughput screening (HTS) and lead optimization due to its sensitivity, broad dynamic range, and amenability to automation.
The principle of this assay is straightforward: Kinase X catalyzes the transfer of a phosphate group from ATP to a substrate peptide. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase enzyme is then used to catalyze the oxidation of luciferin in the presence of the remaining ATP, generating a luminescent signal. Inhibition of Kinase X by 6-Fluoro-3,4-dihydro-2H-benzooxazine results in a higher concentration of ATP and, consequently, a stronger luminescent signal.
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for the luminescence-based Kinase X inhibition assay.
Validation Parameters for the Luminescence-Based Assay
A comprehensive validation of this assay involves assessing several key parameters to ensure its performance is acceptable for its intended purpose.[9][10]
Specificity and Selectivity
Rationale: Specificity ensures that the assay signal is directly attributable to the activity of Kinase X. Selectivity is the ability of the assay to measure the analyte of interest in the presence of other components.
Protocol:
-
No-Enzyme Control: Run the assay in the absence of Kinase X to determine the background signal.
-
No-Substrate Control: Perform the assay without the peptide substrate to confirm that ATP consumption is substrate-dependent.
-
Compound Interference: Test 6-Fluoro-3,4-dihydro-2H-benzooxazine in the absence of the kinase to check for any direct effects on the luciferase enzyme or ATP.
Precision (Repeatability and Intermediate Precision)
Rationale: Precision measures the degree of scatter between a series of measurements. Repeatability assesses precision under the same operating conditions over a short interval, while intermediate precision evaluates variations within a laboratory (e.g., different days, analysts, equipment).
Protocol:
-
Prepare multiple replicates of samples at three concentrations of 6-Fluoro-3,4-dihydro-2H-benzooxazine (low, medium, and high QC levels).
-
Analyze the samples on the same day by the same analyst (repeatability).
-
Repeat the analysis on different days with different analysts (intermediate precision).
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV).
Accuracy
Rationale: Accuracy reflects the closeness of the measured value to the true value.
Protocol:
-
Spike a known concentration of a reference inhibitor into the assay matrix.
-
Measure the IC50 of the reference inhibitor and compare it to its known, accepted value.
-
Calculate the percent recovery.
Linearity and Range
Rationale: Linearity demonstrates that the assay signal is proportional to the concentration of the analyte over a defined range.
Protocol:
-
Generate a standard curve by serially diluting a known concentration of ATP.
-
Plot the luminescent signal against the ATP concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: The LOD is the lowest concentration of analyte that can be reliably distinguished from the background. The LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Protocol:
-
Determine the standard deviation of the blank (no ATP).
-
Calculate the LOD as 3.3 * (SD of blank / slope of the standard curve).
-
Calculate the LOQ as 10 * (SD of blank / slope of the standard curve).
Comparative Analysis with Alternative Assay Platforms
While the luminescence-based assay is a robust primary choice, it is crucial to understand its performance relative to other available technologies.
Alternative 1: Fluorescence-Based Kinase Assay
A fluorescence-based assay, such as one employing a fluorescently labeled substrate or antibody, offers another common approach. In one format, a phosphorylated substrate is detected by a specific antibody conjugated to a fluorophore.
Alternative 2: Label-Free Biosensor (Surface Plasmon Resonance - SPR)
SPR is a powerful, label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. This can be used to directly measure the binding of 6-Fluoro-3,4-dihydro-2H-benzooxazine to Kinase X.
Performance Comparison of Kinase Assay Platforms
| Parameter | Luminescence-Based Assay | Fluorescence-Based Assay | Surface Plasmon Resonance (SPR) |
| Principle | ATP Consumption | Substrate Phosphorylation | Direct Binding |
| Throughput | High (384/1536-well) | High (384/1536-well) | Low to Medium (96-well) |
| Sensitivity | High | Medium to High | High |
| Compound Interference | Potential for luciferase inhibition | Potential for autofluorescence | Minimal |
| Data Output | IC50 | IC50 | KD, kon, koff |
| Reagent Cost | Moderate | Moderate to High | High (sensor chips) |
| Expertise Required | Minimal | Minimal | Moderate to High |
In-Depth Comparison and Rationale for Assay Selection
The luminescence-based assay stands out for its high throughput and sensitivity, making it ideal for initial screening and structure-activity relationship (SAR) studies. However, a key consideration is the potential for compound interference with the luciferase enzyme. Any hit from a primary screen should be counterscreened to rule out false positives.
The fluorescence-based assay provides a more direct measure of substrate phosphorylation. Its main drawback is the potential for interference from fluorescent compounds. Careful selection of fluorophores and appropriate controls are necessary to mitigate this.
Surface Plasmon Resonance (SPR) offers the significant advantage of being a label-free technology, which eliminates concerns about compound interference with reporters. Furthermore, it provides detailed kinetic information (on- and off-rates) in addition to binding affinity (KD), offering deeper mechanistic insights into the compound's interaction with the target. However, its lower throughput and higher cost per data point make it more suitable for hit validation and lead characterization rather than primary screening.
Signaling Pathway Context
Caption: Inhibition of the Kinase X signaling pathway by 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Conclusion and Recommendations
The validation of an activity assay for a novel compound such as 6-Fluoro-3,4-dihydro-2H-benzooxazine requires a multi-faceted approach. For initial high-throughput screening and lead optimization, the luminescence-based kinase assay offers an excellent balance of throughput, sensitivity, and cost-effectiveness. Its validation should be performed rigorously, following established guidelines to ensure data quality.
For hit confirmation and to gain deeper mechanistic insights, orthogonal assays are indispensable. A fluorescence-based assay can provide valuable confirmation of activity by measuring a different readout. For compounds that progress to the lead optimization stage, Surface Plasmon Resonance (SPR) is highly recommended to obtain detailed kinetic and affinity data, which is invaluable for understanding the molecular interactions driving potency and for guiding further medicinal chemistry efforts.
By employing a primary assay with robust validation and confirming hits with orthogonal methods, researchers can have high confidence in their data and make informed decisions in the complex process of drug development.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. fda.gov [fda.gov]
- 6. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 8. Regulatory Requirements for Assay Validation and Approval - Legal Reader [legalreader.com]
- 9. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of 6-Fluoro-3,4-dihydro-2H-benzooxazine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to its successful translation into a therapeutic agent. The 6-Fluoro-3,4-dihydro-2H-benzooxazine core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, from anticancer and anti-inflammatory to neuroprotective effects.[1][2][3] However, this pharmacological promiscuity necessitates a thorough investigation of their cross-reactivity to mitigate potential off-target effects and ensure safety and efficacy.
This guide provides an in-depth comparison of the potential cross-reactivity of 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives, supported by insights into their structure-activity relationships (SAR) and detailed experimental protocols for assessing selectivity.
The Chemical Landscape: Understanding the 6-Fluoro-3,4-dihydro-2H-benzooxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a versatile heterocyclic motif. The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and target-binding affinity. These modifications can, in turn, influence the compound's selectivity profile.
The general structure of the derivatives discussed in this guide is presented below:
Caption: General structure of 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives.
Substitutions at the R1 and R2 positions are critical determinants of a derivative's primary biological activity and its potential for cross-reactivity.
Comparative Analysis of Cross-Reactivity Profiles
While a comprehensive cross-reactivity panel for a single 6-Fluoro-3,4-dihydro-2H-benzooxazine derivative is not publicly available, we can infer potential off-target interactions by examining the diverse biological activities reported for this class of compounds. A compound optimized for a specific target, for instance, a kinase involved in cancer progression, may exhibit activity against other kinases or even unrelated targets like G-protein coupled receptors (GPCRs) or ion channels, due to structural similarities in binding pockets.
Here, we present a hypothetical comparative analysis of three representative derivatives to illustrate how their primary activities might correlate with potential off-target effects.
Table 1: Illustrative Cross-Reactivity Profiles of Hypothetical 6-Fluoro-3,4-dihydro-2H-benzooxazine Derivatives
| Derivative | Primary Target & Potency (IC50) | Potential Off-Targets | Observed Biological Activities | Hypothetical Cross-Reactivity Data (Ki in µM) |
| Compound A | Kinase X (Cancer) - 0.05 µM | Other kinases, GPCRs | Anticancer, Anti-inflammatory | Kinase Y: 0.5 µM, Kinase Z: 1.2 µM, 5-HT1A Receptor: 2.5 µM |
| Compound B | MR (Hypertension) - 0.043 µM | Other steroid receptors | Antihypertensive | AR: >10 µM, PR: >10 µM, GR: 4.3 µM[4] |
| Compound C | α-chymotrypsin (Inflammation) - 6.5 µM | Other serine proteases | Anti-inflammatory | Trypsin: 50 µM, Elastase: >100 µM[5] |
Note: The cross-reactivity data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
This table underscores the importance of screening compounds against a broad panel of targets, even those seemingly unrelated to the primary therapeutic area. A potent anticancer kinase inhibitor (Compound A) might exhibit significant affinity for a serotonin receptor, potentially leading to unforeseen neurological side effects. Similarly, a selective mineralocorticoid receptor (MR) antagonist (Compound B) could display some activity against the glucocorticoid receptor (GR), which would need to be carefully evaluated.[4]
Structure-Activity Relationships (SAR) and Selectivity
The substituents on the benzoxazine core play a crucial role in determining both potency and selectivity.
-
Substitution at N-4 (R1): This position is often critical for interacting with the hinge region of kinases or the ligand-binding domain of nuclear receptors. Bulky or aromatic substituents at this position can enhance potency but may also lead to promiscuous binding to multiple targets.
-
Substitution at C-2 and C-3 (within R2): Modifications in the oxazine ring can influence the overall conformation of the molecule, thereby affecting how it fits into different binding pockets. For instance, the introduction of a spirocyclic moiety at C-3 has been shown to be important for the neuroprotective activity of some benzoxazine derivatives.[2]
-
Fluorine at C-6: The electron-withdrawing nature of the fluorine atom can influence the pKa of the nitrogen atom at position 4 and alter the electronic distribution of the aromatic ring, thereby modulating binding interactions and metabolic stability.[6]
The interplay of these structural features dictates the overall pharmacological profile of the compound. A deep understanding of SAR is essential for rationally designing derivatives with improved selectivity.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness of your findings, a multi-pronged experimental approach is necessary. Here are detailed protocols for key assays to profile the selectivity of your 6-Fluoro-3,4-dihydro-2H-benzooxazine derivatives.
Kinase Panel Screening
This is a critical first step for any compound intended to target a kinase.
Workflow for Kinase Selectivity Profiling:
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Step-by-Step Protocol:
-
Primary Assay: Determine the IC50 value of your compound against the primary target kinase using a suitable assay format (e.g., ADP-Glo™, LanthaScreen™).
-
Broad Panel Screening: Screen the compound at a single high concentration (e.g., 10 µM) against a large, commercially available kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™).
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% at 10 µM).
-
Dose-Response Validation: For any identified "hits," perform full dose-response curves to determine their IC50 or Ki values. This will confirm the off-target interactions and quantify their potency.
Causality Behind Experimental Choices: Screening at a high concentration initially allows for a broad yet cost-effective assessment of potential liabilities. Follow-up dose-response assays are crucial to eliminate false positives and accurately quantify the potency of off-target interactions.
GPCR and Ion Channel Profiling
Given the diverse activities of benzoxazines, it is prudent to screen for activity against other major target classes.
Step-by-Step Protocol:
-
Radioligand Binding Assays: Utilize commercially available services (e.g., Eurofins' SafetyScreen™) to screen your compound against a panel of common GPCRs, ion channels, and transporters. These assays measure the displacement of a radiolabeled ligand from its receptor by your test compound.
-
Functional Assays: For any significant binding hits, follow up with functional assays (e.g., calcium flux for GPCRs, patch-clamp electrophysiology for ion channels) to determine if the compound acts as an agonist, antagonist, or modulator.
Self-Validating System: The combination of binding and functional assays provides a robust system for identifying and characterizing off-target activities. A compound that binds to a receptor but shows no functional activity may be of less concern than one that both binds and elicits a functional response.
Navigating Unintended Consequences: A Signaling Pathway Perspective
Off-target effects can lead to complex and often unpredictable biological outcomes. The following diagram illustrates a hypothetical scenario where a kinase inhibitor designed to block a cancer-related pathway inadvertently inhibits a kinase in a separate pathway, leading to an unintended cellular response.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorination: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-Benzoxazine Analogs
In the landscape of medicinal chemistry, the benzoxazine scaffold has emerged as a versatile and privileged structure, demonstrating a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of a fluorine atom at the 6-position of the benzoxazine ring has been a key focus of synthetic efforts to modulate and enhance the therapeutic potential of these analogs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoro-benzoxazine analogs, offering a comparative perspective against relevant alternatives and supported by experimental data to inform future drug discovery endeavors.
The Significance of the 6-Fluoro Substitution
The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. In the context of the benzoxazine nucleus, the 6-fluoro substitution is often pursued for several key reasons:
-
Enhanced Potency: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and oral bioavailability.
-
Improved Lipophilicity: The addition of a fluorine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and reach intracellular targets.
-
Modulation of pKa: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.
The impact of fluorination is well-documented in the development of fluoroquinolone antibiotics, where the 6-fluoro substituent is crucial for their potent antibacterial activity. This success has inspired the exploration of 6-fluoro-benzoxazine analogs for various therapeutic applications.
Structure-Activity Relationship (SAR) Analysis of 6-Fluoro-Benzoxazine Analogs
The biological activity of 6-fluoro-benzoxazine analogs is intricately linked to the nature and position of various substituents on the benzoxazine core. The following sections dissect the key SAR trends observed across different therapeutic areas.
Modifications at the N-1 and C-2 Positions
The nitrogen at position 1 and the carbon at position 2 of the oxazine ring are critical for interacting with biological targets. Modifications at these positions have been shown to significantly impact activity.
-
N-1 Substitution: The substituent at the N-1 position often plays a crucial role in determining the compound's target selectivity and potency. For instance, in a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, which can be considered complex benzoxazine analogs, the nature of the substituent on the piperazinyl nitrogen at a position analogous to N-1 of a simple benzoxazine dramatically influences their topoisomerase I inhibitory activity.
-
C-2 and C-3 Substitutions: In the context of benzoxazinones, which are closely related to benzoxazines, modifications at the C-2 and C-3 positions have been extensively studied for their phytotoxic effects. While not directly 6-fluoro analogs, these studies highlight the importance of substituents at these positions for biological activity. For example, the presence of hydroxyl groups can influence the compound's degradation and detoxification pathways.
The Role of the Benzene Ring Substituents
Beyond the cornerstone 6-fluoro group, additional substitutions on the benzene ring of the benzoxazine scaffold offer another avenue for modulating activity.
-
Position 7: This position is frequently modified to enhance potency and tune pharmacokinetic properties. In many antibacterial fluoroquinolones, a piperazinyl group at the C-7 position is a common feature that contributes to their broad-spectrum activity. Similarly, in 6-fluoro-benzoxazine analogs, introducing various cyclic amines at the 7-position can significantly impact their antibacterial efficacy.
The following diagram illustrates the key positions for substitution on the 6-fluoro-benzoxazine core that are critical for its biological activity.
Caption: Key substitution points on the 6-fluoro-benzoxazine scaffold.
Comparative Performance Analysis
A critical aspect of drug development is understanding how a novel scaffold performs relative to existing therapeutic agents. This section compares 6-fluoro-benzoxazine analogs with relevant alternatives.
Comparison with Fluoroquinolone Antibiotics
Fluoroquinolones represent a gold standard for antibacterials with a 6-fluoro substitution. The core quinolone scaffold is a key determinant of their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The emergence of fluoroquinolone-resistant strains, often due to mutations in these target enzymes, presents a significant clinical challenge.
6-Fluoro-benzoxazine analogs offer the potential to overcome this resistance. By incorporating the 6-fluoro-benzoxazine core, it may be possible to design compounds that either evade existing resistance mechanisms or possess novel mechanisms of action. For example, some benzoxazine derivatives have been shown to act as human topoisomerase I inhibitors, a different target than that of fluoroquinolones.
| Compound Class | Primary Mechanism of Action | Key Advantages | Challenges |
| Fluoroquinolones | Inhibition of bacterial DNA gyrase and topoisomerase IV | Broad-spectrum activity, excellent pharmacokinetics | Widespread resistance, potential for side effects |
| 6-Fluoro-Benzoxazine Analogs | Varies with substitution (e.g., topoisomerase inhibition, antibacterial) | Potential to overcome fluoroquinolone resistance, diverse biological activities | SAR is still being extensively explored for many targets |
Impact of Fluorination: 6-Fluoro vs. Non-Fluorinated Benzoxazine Analogs
The direct comparison of 6-fluoro-benzoxazine analogs with their non-fluorinated counterparts provides the clearest evidence for the strategic advantage of fluorination. While comprehensive side-by-side studies are not always available, inferences can be drawn from the broader literature.
For instance, in the development of long-chain fatty acid elongase 6 (ELOVL6) inhibitors, a series of benzoxazinones were synthesized and evaluated. While this study did not focus exclusively on 6-fluoro analogs, the principles of SAR exploration highlight how subtle structural changes can lead to significant improvements in potency and selectivity. The introduction of a fluorine atom at the 6-position would be a logical step in optimizing such a series to enhance metabolic stability and potentially potency.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
In Vitro Antibacterial Activity Assessment
A standard method for evaluating the antibacterial potency of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This workflow is crucial for the initial screening and comparison of antibacterial agents.
A Comparative Guide to the Efficacy of 6-Fluoro-3,4-dihydro-2H-benzooxazine as a Putative Monoamine Oxidase B Inhibitor
Introduction: Unveiling the Potential of a Novel Benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics targeting a range of enzymes and receptors. While the specific biological activity of 6-Fluoro-3,4-dihydro-2H-benzooxazine is not yet extensively documented in publicly available literature, its structural features suggest a compelling hypothesis: its potential as an inhibitor of Monoamine Oxidase B (MAO-B).
MAO-B is a critical enzyme located on the outer mitochondrial membrane, responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating some of the motor symptoms of the disease.[3] This guide presents a comparative framework for evaluating the efficacy of 6-Fluoro-3,4-dihydro-2H-benzooxazine against established, clinically-approved MAO-B inhibitors. The following sections will detail the comparative potency, the underlying biochemical pathway, and a robust experimental protocol for the direct validation of this hypothesis.
Comparative Efficacy Analysis: Benchmarking Against Known MAO-B Inhibitors
The efficacy of an enzyme inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The table below compares the IC50 values of well-established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—against the yet-to-be-determined value for our compound of interest.
It is crucial to distinguish between irreversible and reversible inhibitors. Irreversible inhibitors, such as Selegiline and Rasagiline, form a covalent bond with the enzyme, leading to its permanent inactivation.[4] In contrast, reversible inhibitors like Safinamide bind non-covalently, allowing for the potential recovery of enzyme activity.[5] The nature of inhibition for 6-Fluoro-3,4-dihydro-2H-benzooxazine would be a key parameter to determine experimentally.
| Compound | Target | Type of Inhibition | IC50 (Human Brain) [nM] |
| 6-Fluoro-3,4-dihydro-2H-benzooxazine | MAO-B | To Be Determined | To Be Determined |
| Selegiline | MAO-B | Irreversible | ~6.8-19.6[4][6] |
| Rasagiline | MAO-B | Irreversible | ~14[6][7] |
| Safinamide | MAO-B | Reversible | ~79[5][7] |
Signaling Pathway: The Role of MAO-B in Dopamine Metabolism
Monoamine Oxidase B plays a pivotal role in the central nervous system by catalyzing the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). This is a key step in the pathway that ultimately leads to the formation of the inactive metabolite homovanillic acid (HVA).[8] By blocking MAO-B, an inhibitor prevents this degradation, thus increasing the availability of dopamine in the synaptic cleft to signal to postsynaptic neurons.
Figure 1: Dopamine metabolism by MAO-B and the site of inhibition.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
To empirically determine the inhibitory efficacy of 6-Fluoro-3,4-dihydro-2H-benzooxazine on MAO-B, a fluorometric assay is the method of choice due to its high sensitivity and suitability for high-throughput screening.[9] This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[10]
I. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
6-Fluoro-3,4-dihydro-2H-benzooxazine (Test Compound)
-
Selegiline (Positive Control Inhibitor)
-
DMSO (Vehicle Solvent)
-
96-well black microplate with a flat bottom
II. Step-by-Step Methodology:
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of 6-Fluoro-3,4-dihydro-2H-benzooxazine in DMSO.
-
Positive Control Stock: Prepare a 2 mM stock solution of Selegiline in water.[9]
-
Serial Dilutions: Perform serial dilutions of the test compound and positive control in MAO-B Assay Buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 mM to 1 nM). This is crucial for generating a dose-response curve to accurately calculate the IC50.
-
Enzyme Working Solution: Dilute the MAO-B enzyme stock to the desired working concentration in pre-warmed (37°C) MAO-B Assay Buffer immediately before use.
-
Detection Reagent Mix: Prepare a solution containing the fluorescent probe and HRP in MAO-B Assay Buffer. Protect this solution from light.
-
-
Assay Procedure:
-
Add 10 µL of each concentration of the serially diluted test compound, positive control, or vehicle (DMSO in assay buffer for 100% activity control) to separate wells of the 96-well plate.
-
To initiate the pre-incubation, add 50 µL of the MAO-B enzyme working solution to each well. Mix gently.
-
Incubate the plate at 37°C for 10 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Prepare the substrate solution by mixing the MAO-B substrate with the detection reagent mix.
-
To start the enzymatic reaction, add 40 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of fluorescence measurement.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes, with readings taken every 1-2 minutes (Excitation/Emission = ~535/587 nm for Amplex Red-based assays).[9] The kinetic read is superior to a single endpoint read as it provides the reaction rate (slope) and helps identify potential artifacts.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = [(Slope of Vehicle Control - Slope of Inhibitor Well) / Slope of Vehicle Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vitro MAO-B inhibition assay.
Figure 2: Workflow for the in vitro MAO-B inhibition assay.
Conclusion and Future Directions
This guide establishes a robust scientific framework for evaluating 6-Fluoro-3,4-dihydro-2H-benzooxazine as a novel Monoamine Oxidase B inhibitor. By directly comparing its inhibitory potency against established drugs like Selegiline, Rasagiline, and Safinamide, its potential as a therapeutic candidate can be effectively benchmarked. The detailed experimental protocol provides a clear and validated path to determine a precise IC50 value, confirming or refuting the initial hypothesis.
Should the experimental data reveal significant MAO-B inhibitory activity, subsequent studies would be warranted. These would include assays to determine the mode of inhibition (reversible vs. irreversible), selectivity against the MAO-A isoform, and in vivo studies to assess pharmacokinetic properties and therapeutic efficacy in animal models of Parkinson's disease. The exploration of this and related benzoxazine derivatives could pave the way for a new class of MAO-B inhibitors with potentially improved pharmacological profiles.
References
- 1. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 6-Fluoro-3,4-dihydro-2H-benzooxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Novel Benzoxazine Derivative
6-Fluoro-3,4-dihydro-2H-benzooxazine is a fluorinated benzoxazine derivative, a class of compounds of significant interest in materials science and potentially in pharmaceutical applications due to their unique properties. As with any compound intended for advanced applications, particularly in the pharmaceutical industry, the ability to accurately and reliably quantify the analyte is paramount. This necessitates the development and rigorous validation of analytical methods.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] The principles and parameters of validation are outlined by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8] This guide will adhere to the globally recognized framework of the ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures.[4][9][10]
The objective of this guide is to compare potential analytical techniques for the quantification of 6-Fluoro-3,4-dihydro-2H-benzooxazine and to provide a comprehensive, step-by-step protocol for the validation of the most suitable method.
Method Selection: A Comparative Overview
The choice of an analytical method is contingent on the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., purity, content uniformity, stability), and the sample matrix. For 6-Fluoro-3,4-dihydro-2H-benzooxazine, several techniques are plausible.
| Analytical Technique | Principle | Applicability for 6-Fluoro-3,4-dihydro-2H-benzooxazine | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Highly Suitable. The aromatic and heterocyclic structure suggests strong UV absorbance. The fluorine substitution enhances its suitability for reversed-phase chromatography. | High specificity, sensitivity, and precision. Can be stability-indicating. | Requires method development; solvent and column costs. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Potentially Suitable. Suitability depends on the thermal stability and volatility of the compound. Derivatization may be required. | Excellent for volatile impurities. High resolution. | Risk of thermal degradation of the analyte. Not suitable for non-volatile impurities. |
| UV-Vis Spectroscopy | Measurement of light absorbance by the analyte in a solution. | Suitable for simple quantification. The benzoxazine ring system is a chromophore. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
For the comprehensive analysis of 6-Fluoro-3,4-dihydro-2H-benzooxazine, particularly in a drug development setting where specificity and the ability to detect impurities are critical, High-Performance Liquid Chromatography (HPLC) with UV detection is the most appropriate and robust choice. This guide will, therefore, focus on the validation of an HPLC method.
The Validation Workflow: A Visual Overview
The validation process is a systematic series of experiments designed to demonstrate that the analytical method is fit for its intended purpose. The relationship between the key validation parameters is illustrated below.
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Experimental Protocols and Acceptance Criteria for HPLC Method Validation
This section details the experimental procedures for validating an HPLC method for the quantification of 6-Fluoro-3,4-dihydro-2H-benzooxazine.
System Suitability
Causality: Before commencing any validation experiments, it is crucial to verify that the chromatographic system is performing adequately. System suitability tests are an integral part of the analytical procedure and ensure the continued performance of the system.[1][6]
Protocol:
-
Prepare a standard solution of 6-Fluoro-3,4-dihydro-2H-benzooxazine at the target concentration.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Measures the asymmetry of the peak.
-
Theoretical Plates (N): Measures the column efficiency.
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Measures the precision of the injections.
-
Acceptance Criteria:
-
Tailing Factor (T) ≤ 2.0
-
Theoretical Plates (N) > 2000
-
%RSD of peak area < 2.0%
-
%RSD of retention time < 1.0%
Specificity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[1][5] This is a critical parameter for ensuring that the measured signal is solely from the analyte of interest.
Protocol:
-
Placebo and Diluent Analysis: Inject the diluent and a placebo (a mixture of all excipients without the active ingredient) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to demonstrate that the degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Acceptance Criteria:
-
No significant peaks at the retention time of the analyte in the diluent and placebo chromatograms.
-
In the forced degradation samples, the analyte peak should be spectrally pure and well-resolved from any degradation peaks (resolution > 2.0).
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Protocol:
-
Prepare a series of at least five concentrations of 6-Fluoro-3,4-dihydro-2H-benzooxazine spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm a linear relationship.
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][5][9] It is typically determined by spiking a placebo with known amounts of the analyte.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision is the measure of the random error of a method and is expressed as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the %RSD for each set of measurements.
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%.
-
Intermediate Precision: %RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio (S/N) by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
Inject solutions at the determined LOQ concentration to confirm that the precision (%RSD) is acceptable.
Acceptance Criteria:
-
LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze the system suitability samples under each varied condition.
Acceptance Criteria:
-
The system suitability parameters should remain within the established acceptance criteria under all varied conditions.
Data Summary and Comparison
The following tables present hypothetical but realistic data for the validation of an HPLC method for 6-Fluoro-3,4-dihydro-2H-benzooxazine.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225800 |
| 150 | 1472300 |
| Regression Analysis | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 9820.5 |
| Y-intercept | 150.3 |
Table 2: Accuracy and Precision Data
| Parameter | Level | Results | Acceptance Criteria |
| Accuracy | 80% | Mean Recovery = 99.5% | 98.0% - 102.0% |
| 100% | Mean Recovery = 100.2% | ||
| 120% | Mean Recovery = 99.8% | ||
| Precision (Repeatability) | 100% (n=6) | %RSD = 0.85% | ≤ 2.0% |
| Precision (Intermediate) | 100% (n=6) | %RSD = 1.10% | ≤ 2.0% |
Conclusion
The validation of an analytical method is a mandatory, systematic process that ensures the reliability, reproducibility, and accuracy of analytical data.[3][8] For 6-Fluoro-3,4-dihydro-2H-benzooxazine, an HPLC method with UV detection presents a robust and specific approach for quantification. By adhering to the principles outlined in the ICH Q2(R2) guidelines and systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can establish a validated method that is fit for its intended purpose and will withstand regulatory scrutiny. This structured approach, grounded in scientific principles, is the cornerstone of quality in pharmaceutical analysis.
References
- 1. uspbpep.com [uspbpep.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. starodub.nl [starodub.nl]
A Researcher's Guide to the Comparative Cytotoxicity of Fluorinated Benzoxazine Isomers
This guide provides an in-depth comparison of the cytotoxic effects of fluorinated benzoxazine isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By examining the structure-activity relationships and outlining robust experimental protocols, this document aims to facilitate the rational design and evaluation of novel therapeutic agents.
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. However, the precise positioning of fluorine atoms within a molecular scaffold can dramatically influence its biological activity, including its cytotoxic potential. This guide delves into the nuances of how isomeric variations in fluorinated benzoxazines can lead to differential cytotoxicity, providing a framework for understanding and predicting these effects.
The Influence of Fluorine Substitution on Cytotoxicity: A Mechanistic Overview
The cytotoxic effects of organic fluorine compounds are complex and generally do not result from the liberation of fluoride ions.[1] Instead, the potent electronegativity and small size of the fluorine atom can alter the electronic properties and conformation of the parent molecule, thereby influencing its interaction with biological targets. In the context of benzoxazine derivatives, which have shown promise as anticancer agents, fluorination can modulate their activity through several mechanisms[2][3][4]:
-
Altered Target Binding: The introduction of fluorine can modify the molecule's ability to interact with key residues in the binding pockets of target proteins, such as kinases or DNA topoisomerases.[2][3]
-
Modulation of Cell Membrane Permeability: Certain substitutions can enhance the compound's ability to disrupt cell membrane integrity, triggering cell death pathways.[4]
-
Induction of Apoptosis: Fluorinated benzoxazines can induce programmed cell death by upregulating pro-apoptotic proteins like p53 and caspases.[3]
-
Cell Cycle Arrest: These compounds can also halt cell proliferation by interfering with the cell cycle machinery, for instance, by downregulating cyclin-dependent kinases.[3]
The specific regioisomer of the fluorine substituent on the benzoxazine core is critical in determining the dominant mechanism and overall cytotoxic potency.
Comparative Cytotoxicity Profile of Fluorinated Benzoxazine Isomers
While direct, comprehensive comparative studies on all possible fluorinated benzoxazine isomers are not extensively available in the public domain, we can infer expected trends based on established structure-activity relationship (SAR) principles for similar heterocyclic compounds.[5][6] The following table summarizes the anticipated cytotoxic profiles based on the position of fluorine substitution.
| Isomer Position | Predicted Cytotoxicity | Rationale |
| Ortho- (to Oxazine Ring) | Moderate to High | The ortho position can influence the conformation of the benzoxazine ring system, potentially enhancing interactions with target enzymes. The electron-withdrawing nature of fluorine in this position can also increase the acidity of nearby protons, potentially affecting hydrogen bonding. |
| Meta- (to Oxazine Ring) | Variable | The effect of meta-substitution is often less predictable. It may have a moderate impact on electronic properties but could influence solubility and overall molecular shape, which in turn affects bioavailability and target engagement. |
| Para- (to Oxazine Ring) | High | Para-substitution often leads to significant alterations in electronic distribution across the aromatic ring. A fluorine atom in this position can enhance the molecule's ability to participate in π-π stacking or other non-covalent interactions within a protein's active site, often leading to increased potency. Previous work on benzoxazole compounds has shown that a p-fluorophenyl group can increase cytotoxicity.[2] |
Note: This table represents a predictive summary based on established SAR principles. Experimental validation is crucial for confirming these trends for specific benzoxazine derivatives.
Experimental Protocols for Assessing Comparative Cytotoxicity
To empirically determine the cytotoxic differences between fluorinated benzoxazine isomers, a series of well-controlled in vitro assays are essential. The following protocols provide a robust framework for such an evaluation.
Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for evaluating the cytotoxicity of fluorinated benzoxazine isomers.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Principle: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a normal human cell line (e.g., HdFn) in 96-well plates at a density of 5 x 10³ cells/well.[8] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoxazine isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Mechanism of Action: Apoptosis and Cell Cycle Analysis
To understand how the more potent isomers induce cell death, further mechanistic studies are necessary.
A. Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
B. Cell Cycle Analysis
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
Step-by-Step Protocol:
-
Treatment and Harvesting: Treat cells with the IC₅₀ concentration of the fluorinated benzoxazine isomer for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[3]
Concluding Remarks for the Research Professional
The strategic placement of fluorine atoms on the benzoxazine scaffold presents a compelling avenue for the development of novel cytotoxic agents. As this guide has outlined, the isomeric position of fluorine is a critical determinant of biological activity. A systematic evaluation, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies for the most potent isomers, is paramount. By adhering to rigorous experimental protocols and considering the underlying principles of structure-activity relationships, researchers can effectively navigate the chemical space of fluorinated benzoxazines to identify promising candidates for further preclinical development.
References
- 1. ag.state.mn.us [ag.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Selectivity of 6-Fluoro-Benzoxazine Derivatives
In the landscape of modern drug discovery, the 6-fluoro-benzoxazine scaffold has emerged as a privileged structure, demonstrating potential across a range of therapeutic areas, including oncology and neurodegenerative diseases. Its derivatives are frequently investigated as inhibitors of protein kinases, a class of enzymes pivotal to cellular signaling and often dysregulated in disease. However, the therapeutic success of any kinase inhibitor hinges not just on its potency, but critically, on its selectivity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to rigorously assess and interpret the selectivity of novel 6-fluoro-benzoxazine derivatives.
The Selectivity Imperative: Why On-Target Precision is Paramount
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket—the primary target for most small molecule inhibitors. A non-selective compound that inhibits multiple kinases can lead to a cascade of off-target effects, resulting in cellular toxicity and unforeseen side effects in a clinical setting. The goal is to design molecules that precisely inhibit the disease-driving kinase (on-target) while sparing other kinases and proteins (off-targets).
Characterizing the selectivity profile of a compound is therefore not merely a screening exercise; it is a crucial step in validating its mechanism of action and predicting its therapeutic window. A highly selective compound is more likely to yield a clean safety profile and allows for a more direct correlation between target inhibition and therapeutic effect.
A Multi-Pillar Approach to Selectivity Profiling
A robust assessment of selectivity cannot be achieved through a single experiment. It requires a tiered, multi-faceted approach that begins with broad, high-throughput biochemical assays and progressively moves towards more physiologically relevant cellular models. This staged methodology ensures that resources are focused on the most promising candidates.
Caption: Tiered workflow for assessing inhibitor selectivity.
Pillar 1: High-Throughput Biochemical Assays
The foundational step in selectivity profiling is to measure the direct interaction between the inhibitor and a purified enzyme in a controlled, cell-free environment.
Causality Behind the Choice: Biochemical assays offer the cleanest assessment of direct inhibitory activity, free from confounding factors like cell membrane permeability or intracellular ATP concentrations. Large-scale kinase panels are essential for an unbiased view of a compound's behavior across the kinome.[1][2]
Common Formats:
-
Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. They are robust and not easily susceptible to compound interference.[1]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[3] They offer high sensitivity and throughput without the need for radioactivity.
-
Fluorescence-Based Assays: Methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation events. They are well-suited for high-throughput screening.[4]
A typical primary screen involves testing the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases. Any kinase showing significant inhibition (e.g., >50%) is flagged as a potential "hit." These hits are then subjected to full dose-response analysis to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Pillar 2: Cell-Based Assays for Target Engagement and Functional Consequences
While biochemical assays reveal potential interactions, they do not guarantee that a compound will engage its target within the complex environment of a living cell. Cellular assays are therefore a critical validation step.
Causality Behind the Choice: Cells introduce barriers such as membrane permeability and the presence of high intracellular ATP concentrations (mM range), which can significantly impact a compound's apparent potency compared to biochemical assays run at lower, Km ATP concentrations.[2] These assays provide a more accurate prediction of a compound's ultimate biological effect.
Key Cellular Methodologies:
-
Target Engagement Assays: These methods directly confirm that the compound is binding to its intended target inside the cell.
-
Cellular Thermal Shift Assay (CETSA®): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
NanoBRET™ Target Engagement: A bioluminescence resonance energy transfer (BRET) based-assay that measures compound binding to a NanoLuc® luciferase-tagged protein kinase in live cells.
-
-
Phospho-Specific Western Blots: This technique measures the phosphorylation status of a known downstream substrate of the target kinase. A potent and selective inhibitor should decrease the phosphorylation of the substrate in a dose-dependent manner.
-
Anti-Proliferative Assays: For oncology targets, the functional consequence of target inhibition is often a reduction in cancer cell proliferation, which can be measured using assays like the MTT assay.[3]
Comparative Data Analysis: A Case Study
While comprehensive kinase panel data for a specific series of 6-fluoro-benzoxazine derivatives is often proprietary, we can examine publicly available data for a set of these derivatives designed as mineralocorticoid receptor (MR) antagonists to illustrate the principles of selectivity assessment.[5] In this study, the compounds were tested for their primary MR antagonist activity and counterscreened against other related steroid hormone receptors to ensure selectivity.
| Compound ID | MR IC50 (nM) | PR IC50 (nM) | AR IC50 (nM) | GR IC50 (nM) | Selectivity Ratio (PR/MR) | Selectivity Ratio (AR/MR) | Selectivity Ratio (GR/MR) |
| 37a | 0.8 | >10000 | >10000 | 1300 | >12500 | >12500 | 1625 |
| 6a | 15 | >10000 | >10000 | >10000 | >667 | >667 | >667 |
| Finerenone | 18 | >10000 | >10000 | >10000 | >556 | >556 | >556 |
Data sourced from Hasui, T. et al. (2014). Bioorganic & Medicinal Chemistry.[5] MR: Mineralocorticoid Receptor, PR: Progesterone Receptor, AR: Androgen Receptor, GR: Glucocorticoid Receptor.
This table clearly demonstrates the high selectivity of compound 37a . While potent against its primary target (MR IC50 = 0.8 nM), it shows negligible activity against PR and AR and maintains a >1600-fold selectivity margin against the closely related GR. This is the desired profile for a therapeutic candidate.
Experimental Protocol: Biochemical Kinase Selectivity Assay (ADP-Glo™ Format)
This protocol provides a self-validating system for determining the IC50 value of a 6-fluoro-benzoxazine derivative against a specific kinase.
Objective: To determine the concentration-dependent inhibition of a target kinase by a test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer (containing MgCl2, DTT, etc.)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capability
Workflow Diagram:
Caption: Step-by-step ADP-Glo™ kinase assay workflow.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of the 6-fluoro-benzoxazine derivative in 100% DMSO. A typical starting concentration might be 1 mM.
-
Assay Plating: Dispense a small volume (e.g., 0.5 µL) of each compound dilution into a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and "no enzyme" negative controls.
-
Kinase Addition: Add the kinase, diluted in reaction buffer, to all wells except the "no enzyme" controls. The enzyme concentration should be pre-determined to yield a linear reaction rate.[3]
-
Pre-incubation: Allow the compound and enzyme to pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a pre-determined Km concentration) to all wells.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The duration should be within the linear phase of the reaction.
-
ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously stops the reaction and depletes any remaining ATP. Incubate for 30-40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Conclusion and Future Directions
The systematic assessment of selectivity is a non-negotiable component of the drug discovery process for 6-fluoro-benzoxazine derivatives. By employing a tiered strategy that combines broad biochemical profiling with rigorous cellular validation, researchers can build a comprehensive understanding of a compound's interaction with the proteome. This approach not only de-risks clinical development by identifying potential liabilities early but also strengthens the mechanistic rationale linking on-target activity to therapeutic efficacy. Future efforts should focus on integrating computational predictions and advanced chemoproteomic techniques to further refine our ability to design and validate the next generation of highly selective therapeutics.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fluorinated Benzoxazines for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into benzoxazine monomers has paved the way for a new class of high-performance polymers with exceptional properties. These fluorinated polybenzoxazines exhibit enhanced thermal stability, lower dielectric constants, increased hydrophobicity, and improved flame retardancy, making them highly desirable for applications in microelectronics, aerospace, and specialized coatings.[1][2][3][4] This guide provides a comparative analysis of the primary synthesis routes for fluorinated benzoxazines, offering insights into the underlying chemistry and practical considerations for selecting the most appropriate method.
Introduction: The Significance of Fluorination in Benzoxazine Chemistry
Benzoxazines are a class of thermosetting phenolic resins known for their versatile molecular design, near-zero volumetric change upon curing, and excellent thermomechanical properties.[5] The introduction of fluorine imparts unique characteristics due to the high electronegativity and low polarizability of the C-F bond.[1][4] This leads to polymers with:
-
Low Dielectric Constant: Crucial for insulating materials in high-frequency electronics to minimize signal loss and cross-talk.[4][6]
-
High Thermal Stability: The strength of the C-F bond contributes to enhanced resistance to thermal degradation.[3]
-
Increased Hydrophobicity: Useful for creating moisture-resistant coatings and materials.[1][7][8]
-
Reduced Flammability: Fluorinated compounds often exhibit inherent flame-retardant properties.[7]
Primary Synthesis Routes: A Head-to-Head Comparison
The synthesis of fluorinated benzoxazine monomers primarily revolves around the Mannich condensation reaction, a cornerstone of benzoxazine chemistry. However, variations in reactants, reaction conditions, and catalytic strategies have led to distinct synthetic pathways.
Route 1: Traditional Mannich Condensation
This classical approach involves the reaction of a fluorinated phenol, a primary amine, and formaldehyde (or its solid-state equivalent, paraformaldehyde).[3] This method is widely employed due to its simplicity and the availability of a broad range of starting materials.
Mechanism: The reaction proceeds through the formation of a hydroxymethyl derivative of the phenol and an imine from the amine and formaldehyde, which then condense to form the oxazine ring.
Causality Behind Experimental Choices:
-
Solvent Selection: Solvents like 1,4-dioxane or toluene are commonly used to facilitate the reaction and control viscosity.[2][4] A solventless approach at elevated temperatures is also possible, which can be more environmentally friendly and lead to higher purity products.[3]
-
Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde to avoid side reactions and simplify purification.
-
Temperature Control: Reaction temperatures are typically elevated (reflux conditions) to drive the condensation and remove water, a byproduct of the reaction.[4]
Generalized Experimental Protocol:
-
Combine the fluorinated phenol, primary amine, and paraformaldehyde in a suitable solvent (e.g., 1,4-dioxane) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically 100-110°C) and maintain for several hours (e.g., 24 hours).[4]
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by dissolving it in a suitable solvent (e.g., ethyl ether) and washing sequentially with a weak base (e.g., 1N NaOH) and water to remove unreacted phenol.[4]
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and evaporate the solvent to yield the purified fluorinated benzoxazine monomer.[4]
Route 2: The Imine Reduction-Condensation Approach
This two-step method offers a more controlled synthesis, particularly when dealing with less reactive amines.[1] It involves the pre-formation of an imine (Schiff base) from a fluorinated aldehyde and a primary amine, followed by reduction and subsequent condensation with a phenol and formaldehyde.
Mechanism: The pre-formed and reduced intermediate, an N-substituted ortho-hydroxybenzyl amine, provides a more direct pathway to the benzoxazine ring, often leading to higher yields and purity.[9]
Causality Behind Experimental Choices:
-
Staged Reaction: Separating the imine formation and reduction from the final condensation allows for better control over side reactions and can improve the overall yield, especially with electronically deactivated amines.[10]
-
Reducing Agent: Mild reducing agents are chosen to selectively reduce the imine without affecting other functional groups.
Generalized Experimental Protocol:
-
Imine Formation: React the fluorinated aromatic diamine with a suitable aldehyde to form the corresponding imine.
-
Reduction: Reduce the imine to the secondary amine using a suitable reducing agent.
-
Condensation: React the resulting secondary amine with a phenol and paraformaldehyde in a suitable solvent under reflux, similar to the traditional Mannich condensation.
-
Purification follows a similar procedure to Route 1.
Route 3: Acid-Catalyzed Synthesis for Weakly Basic Amines
A significant challenge in synthesizing certain fluorinated benzoxazines arises from the reduced basicity of highly fluorinated amines (e.g., pentafluoroaniline), which makes them poor nucleophiles in the traditional Mannich condensation.[2] Research has shown that conducting the synthesis under strongly acidic conditions can dramatically increase the yield.[2]
Mechanism: The acidic medium protonates the formaldehyde, making it a more reactive electrophile. This enhanced reactivity compensates for the reduced nucleophilicity of the weakly basic fluorinated amine.
Causality Behind Experimental Choices:
-
pH Control: Maintaining a low pH is the critical factor for the success of this route.[2] Hydrochloric acid is often used to achieve the required acidic environment.[2]
-
Reaction Medium: The choice of solvent must be compatible with the acidic conditions.
Generalized Experimental Protocol:
-
Dissolve the highly fluorinated amine (e.g., pentafluoroaniline) and paraformaldehyde in a suitable solvent like 1,4-dioxane.
-
Add a strong acid (e.g., hydrochloric acid) to the mixture.[2]
-
Add the fluorinated phenol to the reaction mixture.
-
Heat the reaction under reflux for an appropriate duration.
-
Purification involves neutralization of the acid and subsequent extraction and washing steps as described in Route 1.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Traditional Mannich Condensation | Route 2: Imine Reduction-Condensation | Route 3: Acid-Catalyzed Synthesis |
| Applicability | Broad applicability for various fluorinated phenols and amines. | Particularly effective for less reactive amines. | Essential for very weakly basic amines (e.g., pKa < 3).[2] |
| Yield | Moderate to high, dependent on reactants. | Generally high yields.[10] | Dramatically increased yields for weakly basic amines.[2] |
| Purity | Can be variable, may require extensive purification. | Often results in higher purity products. | High purity can be achieved. |
| Complexity | Relatively simple, one-pot synthesis. | Multi-step process, more complex. | One-pot, but requires careful pH control. |
| Reaction Conditions | Typically reflux in an organic solvent or solventless at high temperature. | Multi-step with varying conditions for each step. | Strongly acidic conditions, reflux. |
Visualization of Synthesis Pathways
Caption: Comparative schematic of the three main synthesis routes for fluorinated benzoxazines.
Catalyst-Assisted Polymerization: Lowering the Curing Temperature
While the synthesis of the monomer is a critical first step, the subsequent ring-opening polymerization (ROP) to form the polybenzoxazine network is equally important. Traditionally, this requires high temperatures (often above 220°C).[11] However, the use of catalysts can significantly lower the curing temperature, making the process more energy-efficient and compatible with a wider range of substrates.
Lewis acids such as FeCl₃, AlCl₃, and CuCl₂ have been shown to be effective catalysts for the ROP of benzoxazines at lower temperatures (e.g., 80°C).[12] More advanced catalytic systems, such as titanium-containing polyhedral oligomeric silsesquioxanes (POSS), can also be employed to reduce the curing temperature and enhance the thermal stability of the resulting polymer.[13] Borane catalysts, like tris(pentafluorophenyl)borane, have also demonstrated rapid and efficient ROP at reduced temperatures.[11]
Caption: Generalized workflow for the catalytic low-temperature curing of fluorinated benzoxazines.
Conclusion and Future Outlook
The synthesis of fluorinated benzoxazines offers a versatile platform for the development of advanced materials with tailored properties. The traditional Mannich condensation remains a robust and widely used method, while the imine reduction-condensation and acid-catalyzed routes provide effective solutions for challenging substrates, particularly less reactive or weakly basic amines. The choice of synthesis route should be guided by the specific chemical structures of the desired monomer, the required purity, and the overall efficiency of the process.
Future research will likely focus on developing even more efficient and sustainable synthesis methods, including the use of novel catalysts and greener solvents. As the demand for high-performance materials in electronics, aerospace, and other advanced sectors continues to grow, the importance of well-defined and scalable synthesis routes for fluorinated benzoxazines will become increasingly critical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications [m.x-mol.net]
- 9. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-3,4-dihydro-2H-benzooxazine
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine
As researchers and developers at the forefront of pharmaceutical and chemical innovation, our work inherently involves the synthesis and handling of novel compounds. 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine is one such molecule, a fluorinated benzoxazine derivative with significant potential in medicinal and agricultural chemistry.[3][4][5] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The disposal of a research chemical, particularly one whose toxicological profile is not exhaustively documented, is a critical final step in the experimental lifecycle.
This guide provides a comprehensive, procedure-driven framework for the safe and compliant disposal of 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards. Our objective is to empower you, our scientific peers, to manage chemical waste with the same rigor and precision you apply to your research.
Hazard Characterization and Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific molecule may not be readily available, its chemical structure provides critical clues for a conservative hazard assessment.
Structural Classification: 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine is a halogenated organic compound . The presence of the fluorine atom is the key determinant for its disposal pathway.[1] Halogenated waste streams are managed differently from non-halogenated ones, primarily due to the potential to form acid gases like hydrogen fluoride during incineration. This necessitates specialized flue gas scrubbing, making the disposal process more complex and costly.[2][6] Therefore, proper segregation is not just a best practice; it is an economic and environmental imperative.[2]
Based on data from similar benzoxazine derivatives and general principles for research chemicals, we must treat this compound with caution, assuming the following hazard profile until proven otherwise.
| Hazard Category | Assumed Risk & Rationale | Recommended Precautions |
| Acute Toxicity | Unknown. Many novel heterocyclic compounds can be toxic if ingested, inhaled, or absorbed through the skin. | Avoid direct contact and aerosol generation. Handle only in a certified chemical fume hood.[6] |
| Skin/Eye Irritation | Assumed to be an irritant. Analogous compounds can cause skin and serious eye irritation.[7] | Wear appropriate gloves and safety goggles at all times.[8] |
| Environmental Hazard | Unknown. Release into the environment must be avoided.[6] | Do not discharge down the drain or dispose of in general waste.[6] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and reducing agents.[8] | Store away from incompatible materials. |
Personal Protective Equipment (PPE) and Safe Handling
Proper disposal begins with safe handling. The personal protective equipment specified below is mandatory for any procedure involving the transfer or packaging of 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine waste.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8] Protects against splashes and airborne dust. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Gloves must be inspected before use. Use proper removal technique to avoid skin contact. |
| Body Protection | Long-sleeved lab coat. | Provides a barrier against accidental skin contact.[7] |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | If a fume hood is not available or if aerosols are generated, a NIOSH/MSHA approved respirator is necessary.[7][8] |
Protocol for Safe Handling During Waste Consolidation
-
Preparation : Designate a specific area within a certified chemical fume hood for all waste handling procedures.
-
Don PPE : Before handling the chemical, put on all required PPE as detailed in the table above.
-
Transfer : If transferring solid waste (e.g., unused reagent, contaminated weigh paper), use spark-proof tools and minimize dust generation.[6] If transferring a liquid waste solution, pour carefully to avoid splashing.
-
Decontamination : After transfer, decontaminate any surfaces or equipment using an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as contaminated solid waste.
-
Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and face thoroughly after the procedure is complete.
Waste Segregation and Containment: A Critical Step
The fundamental rule for disposing of 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine is to classify it as halogenated organic waste .[1][9] Co-mingling this with non-halogenated waste streams leads to costly re-sorting and can violate disposal facility permits.
Protocol for Waste Container Preparation and Labeling
-
Select the Correct Container : Obtain a designated hazardous waste container compatible with organic materials. This is often a glass or high-density polyethylene (HDPE) carboy. Ensure the container has a secure, threaded cap.[9]
-
Initial Labeling : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label : Using a permanent marker, clearly write the following:
-
The words "Hazardous Waste ".[2]
-
The full chemical name : "6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine". Do not use abbreviations or chemical formulas.[9]
-
If in solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~95%, 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine: ~5%").[2]
-
The date when the first drop of waste is added to the container.
-
-
Placement : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a secondary containment tray and away from incompatible materials.[10]
The Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the decision-making and procedural steps for properly disposing of all waste streams associated with 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine.
Caption: Disposal workflow for 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine.
Step-by-Step Disposal Protocols
-
For Unused/Expired Solid Chemical:
-
Handle the original container within a fume hood, wearing full PPE.
-
If the container is intact and clearly labeled, it can often be disposed of as is. Attach a hazardous waste label over the original manufacturer's label.
-
If the container is compromised, carefully transfer the contents to a new, appropriate waste container and label it as "Solid Halogenated Organic Waste."
-
Place in the SAA for pickup.
-
-
For Contaminated Solid Waste (Gloves, Bench Paper, Syringes):
-
For Liquid Waste (Solutions in Organic Solvents):
-
Identify if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Hexane, Ethyl Acetate).
-
Even if the solvent is non-halogenated, the presence of the fluorinated compound requires the entire mixture to be disposed of as halogenated liquid waste .[2]
-
Carefully pour the waste into the designated "Liquid Halogenated Organic Waste" carboy inside a fume hood.
-
Keep a running log of the components and their approximate volumes added to the carboy.
-
Ensure the carboy is securely capped after each addition and stored in secondary containment.
-
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, contain the spill with absorbent pads or other appropriate material.[9]
-
Use spark-proof tools to collect the absorbed material and place it in a sealed container for disposal as solid halogenated waste.[6]
-
Wipe the area clean with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[12] Academic laboratories may operate under the alternative requirements of Subpart K of the RCRA generator regulations, which allows for more operational flexibility but still mandates proper waste determination and timely removal.[13] Always consult with and follow the specific guidelines set forth by your institution's EHS department, as they will be tailored to ensure compliance with all relevant regulations.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.be [fishersci.be]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
An Essential Guide to Personal Protective Equipment for the Safe Handling of 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine
This guide provides comprehensive safety and handling protocols for 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine, a compound of interest for researchers in drug development and medicinal chemistry. As direct, comprehensive safety data for this specific fluorinated derivative is not universally published, this document synthesizes authoritative data from safety data sheets (SDS) for the parent compound, 3,4-Dihydro-2H-1,4-benzoxazine, and structurally related benzoxazine derivatives.[1][2][3] The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hazard mitigation.
Understanding the Hazard Profile: A Proactive Approach to Safety
Benzoxazine derivatives, as a class, are bioactive molecules that demand careful handling.[4][5][6] While specific toxicity data for 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine is limited, the hazard profile of closely related analogs provides a reliable foundation for risk assessment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]
The GHS classifications for analogous compounds serve as a critical starting point for our safety protocol.
| Hazard Classification | Potential Effect | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact should be avoided. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
The causality is clear: the potential for systemic harm upon absorption and localized irritation necessitates a robust barrier between the researcher and the chemical. The introduction of a fluorine atom can alter a molecule's biological activity and permeability, reinforcing the need for stringent adherence to these handling guidelines.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical control measure for safe handling. The following is a breakdown of mandatory PPE, explaining the rationale behind each selection.
Eye and Face Protection
Direct contact with benzoxazine derivatives can cause serious eye irritation.[3] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Rationale: Goggles provide a seal around the eyes, protecting against splashes of solutions or accidental projection of solid particles during weighing and transfer. Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.
Skin and Body Protection
Given that benzoxazine analogs are classified as harmful upon skin contact and can cause irritation, preventing dermal exposure is paramount.[2][3]
-
Gloves: Wear chemical-impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This provides a removable barrier that protects street clothes and underlying skin from contamination.[1]
-
Additional Protection: For tasks with a higher risk of spills, such as handling large volumes, consider using a chemically resistant apron and arm sleeves.
Respiratory Protection
Fine powders and aerosols present a significant inhalation hazard.[2]
-
Engineering Controls: All handling of solid 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is mandatory. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[1][2] For situations with potential vapor exposure, a combination cartridge (e.g., particulate and organic vapor) may be necessary.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow integrates safety measures directly into the handling process, creating a protocol that is inherently safe when followed precisely.
Workflow for PPE Selection and Chemical Handling
Caption: PPE Selection and Safe Chemical Handling Workflow.
Step 1: Preparation
-
Review Safety Information: Before beginning, review this guide and any available SDS for related compounds.[1][2]
-
Assemble PPE: Gather all necessary PPE: tightly-fitting safety goggles, nitrile gloves, and a flame-resistant lab coat.
-
Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
Step 2: Handling the Solid Compound
-
Don PPE: Put on your lab coat, safety goggles, and gloves.
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood. Avoid creating dust. If any static is present, use an anti-static gun.
-
Transfer: Gently transfer the solid to the reaction vessel. Use a spatula and tap it gently to release all the powder.
Step 3: Handling Solutions
-
Dissolving: Add solvent to the vessel containing the compound. If necessary, cap and swirl gently to dissolve.
-
Transfers: Use a pipette or syringe for liquid transfers to minimize the risk of splashes.
Emergency Response and Disposal
Immediate First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Response
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a suitable, labeled container for chemical waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal Plan
All waste generated from handling 6-Fluoro-3,4-dihydro-2H-benzo[1][2]oxazine must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh papers, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[1]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2]
By adhering to these rigorous protocols, you build a framework of safety that protects not only you but your entire research team. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it deserves.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anticonvulsant and toxicity evaluation of newer 4H-benzo[1,4]oxazin-3-ones: The effect of two hydrogen bonding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
